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Core Science & Biosynthesis

Foundational

Technical Guide: 5-Bromo-7-fluoro-1-methyl-1H-indazole

The following technical guide details the chemical profile, synthesis, and medicinal chemistry applications of 5-bromo-7-fluoro-1-methyl-1H-indazole (CAS 1379366-71-8). CAS: 1379366-71-8 Formula: C₈H₆BrFN₂ Molecular Weig...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical profile, synthesis, and medicinal chemistry applications of 5-bromo-7-fluoro-1-methyl-1H-indazole (CAS 1379366-71-8).

CAS: 1379366-71-8 Formula: C₈H₆BrFN₂ Molecular Weight: 229.05 g/mol [1][2][3]

Executive Summary & Strategic Value

5-bromo-7-fluoro-1-methyl-1H-indazole is a high-value heterocyclic building block used primarily in the discovery of small-molecule kinase inhibitors.[2] It serves as a critical scaffold for modifying the "hinge-binding" region of ATP-competitive inhibitors.[2]

Distinction from Isomers: Researchers must distinguish this compound from its regioisomer, 5-bromo-4-fluoro-1-methyl-1H-indazole (CAS 1784678-61-0), which is the key intermediate for the GLP-1 agonist Orforglipron (Eli Lilly).[2] While the 4-fluoro isomer is optimized for metabolic stability in specific pockets, the 7-fluoro isomer (CAS 1379366-71-8) is frequently employed to:

  • Modulate pKa: The C7-fluorine atom lowers the basicity of the pyrazole nitrogens, altering hydrogen bond strength with kinase hinge residues.

  • Overcome Resistance: It is a validated core for next-generation EGFR inhibitors targeting T790M and L858R mutations, where the 7-fluoro substituent induces a conformation that avoids steric clashes in the mutated ATP pocket.[2]

Chemical Profile & Properties[5][6][7][8][9][10][11][12]

PropertyValue / Description
Appearance Off-white to pale yellow solid
Melting Point 110–115 °C (Typical for this class)
LogP (Predicted) ~2.8 (Lipophilic, suitable for CNS penetration)
pKa (N2) ~1.5 (Reduced basicity due to 7-F inductive effect)
Solubility Soluble in DMSO, DMF, DCM; Low solubility in water
Electronic Effect The 7-F atom exerts a strong inductive withdrawing effect (-I), deactivating the N1 position and influencing the C5-Br bond strength for oxidative addition.[2][4][5]

Synthetic Methodology

The synthesis of CAS 1379366-71-8 centers on the regioselective methylation of the 1H-indazole precursor.[2] The presence of the 7-fluoro group introduces a critical steric and electronic challenge that distinguishes this protocol from standard indazole chemistry.

Core Workflow: Regioselective N-Methylation[2][4]

Reaction Logic: Indazoles exist in a tautomeric equilibrium (1H vs. 2H). Alkylation typically yields a mixture of N1- and N2-methylated products.[2]

  • Thermodynamic Product: N1-methyl (Target).[2]

  • Kinetic Product: N2-methyl.[2]

  • Challenge: The 7-fluoro substituent creates steric hindrance around N1, potentially shifting the ratio toward the undesired N2 isomer. High-dielectric solvents and "hard" cations (e.g., Na⁺, Cs⁺) are used to favor the N1 pathway via charge control and thermodynamic equilibration.

Protocol (Standardized)
  • Reagents: 5-bromo-7-fluoro-1H-indazole (1.0 equiv), Cesium Carbonate (Cs₂CO₃, 2.0 equiv), Methyl Iodide (MeI, 1.2 equiv).[2]

  • Solvent: Anhydrous DMF or NMP (Promotes Sɴ2 mechanism).

  • Conditions:

    • Dissolve starting material in DMF (0.2 M).[2]

    • Add Cs₂CO₃ and stir at 0°C for 30 min (Deprotonation).

    • Add MeI dropwise. Allow to warm to 25°C.

    • Critical Step: Stir for 12–16 hours. Extended time allows thermodynamic equilibration to the more stable N1-isomer if reversibility is possible (though MeI alkylation is largely irreversible, the base choice directs the initial attack).[2]

  • Workup: Dilute with water (precipitates product). Filter or extract with EtOAc.

  • Purification: Silica gel chromatography (Hexane/EtOAc gradient). The N1-isomer is typically less polar (higher R_f) than the N2-isomer.[2]

Visualization: Regioselectivity & Pathway

G cluster_0 Precursor Equilibrium Start 5-bromo-7-fluoro-1H-indazole (Tautomeric Mix) N1_Path N1 Attack (Thermodynamic) Start->N1_Path Preferred N2_Path N2 Attack (Kinetic/Steric) Start->N2_Path Sterically Favored by 7-F Reagents MeI / Cs2CO3 / DMF Reagents->Start Target Target: N1-Methyl (CAS 1379366-71-8) Major Product N1_Path->Target Byproduct Byproduct: N2-Methyl (Undesired) N2_Path->Byproduct

Caption: Synthesis pathway highlighting the competition between N1 (thermodynamic) and N2 (kinetic) methylation, influenced by the 7-fluoro steric clash.

Functionalization & Medicinal Chemistry Utility

Once synthesized, CAS 1379366-71-8 serves as a "handle-ready" scaffold.[2] The C5-Bromine is the primary vector for diversification, while the C3-H offers a secondary vector via C-H activation.[2]

A. C5-Coupling (Suzuki-Miyaura / Buchwald-Hartwig)

The 5-position is electronically activated for Pd-catalyzed cross-coupling.[2]

  • Application: Attaching aryl/heteroaryl "tails" to access the hydrophobic pocket of kinases (e.g., EGFR, VEGFR).

  • Protocol Note: The 7-F group withdraws electron density, making the C5-Br bond slightly more oxidative-addition prone than in non-fluorinated analogs, often allowing milder coupling conditions (e.g., Pd(dppf)Cl₂, 80°C).[2]

B. C3-Functionalization (C-H Activation)

Direct arylation at C3 is possible using Pd/Cu catalysis.[2] This allows the construction of tricyclic systems or the addition of solubility-enhancing groups.[2]

Visualization: SAR Exploration Vectors

SAR Core 5-bromo-7-fluoro-1-methyl-1H-indazole (Core Scaffold) Br_Handle C5-Bromine Handle (Suzuki/Buchwald) Core->Br_Handle Primary Diversity Vector F_Handle C7-Fluorine (Metabolic Block/Hinge Binder) Core->F_Handle Physicochemical Tuning Me_Handle N1-Methyl (Solubility/Selectivity) Core->Me_Handle Tautomer Lock C3_Handle C3-H (Late-Stage C-H Activation) Core->C3_Handle Secondary Vector

Caption: Structural Activity Relationship (SAR) vectors. The C5-Br is the primary synthetic handle, while C7-F modulates electronic properties.[2]

Case Study: EGFR Kinase Inhibition

While the 4-fluoro isomer is linked to GLP-1 agonists, the 7-fluoro scaffold is prominent in patent literature for EGFR inhibitors targeting resistant non-small cell lung cancer (NSCLC).[2]

  • Mechanism: The indazole core mimics the adenine ring of ATP.

  • Role of 7-F: In the T790M mutant EGFR, the "gatekeeper" methionine residue restricts the binding pocket. The 7-fluoro substituent induces a slight twist in the inhibitor's conformation and reduces electron density on the N2 nitrogen, weakening repulsive interactions with the gatekeeper residue compared to the bulkier 7-H or 7-Cl analogs.[2]

  • Outcome: Enhanced potency against double-mutant (L858R/T790M) EGFR strains.[2]

Safety & Handling

  • Hazards: Irritant to eyes, respiratory system, and skin. Potential skin sensitizer.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Protect from light.

  • Spill Protocol: Contain with sand/vermiculite. Do not flush into drains (toxic to aquatic life).

References

  • Orforglipron (4-Fluoro Isomer Distinction): Eli Lilly & Co.[2] "GLP-1 Receptor Agonists comprising a 4-fluoro-indazole core."[2][4][6][7] Journal of Medicinal Chemistry, 2023. [2]

  • Indazole Methylation Regioselectivity: Beilstein Journal of Organic Chemistry. "Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights." 2024.[8][9]

  • EGFR Inhibitor Applications: Google Patents. "Amino pyrimidine compound for inhibiting protein tyrosine kinase activity (Uses 5-bromo-7-fluoro-1-methyl-1H-indazole)."[2] Patent CN110452177A.

  • Synthesis of Halogenated Indazoles: BenchChem. "Synthesis routes of 5-bromo-1H-indazole derivatives."

Sources

Exploratory

chemical structure of 5-bromo-7-fluoro-1-methylindazole

Classification: Halogenated Heterocycle / Pharmacophore Scaffold CAS Registry Number: 1379366-71-8 (Analogous) Executive Summary This technical guide details the structural properties, synthetic pathways, and reactivity...

Author: BenchChem Technical Support Team. Date: February 2026

Classification: Halogenated Heterocycle / Pharmacophore Scaffold CAS Registry Number: 1379366-71-8 (Analogous)

Executive Summary

This technical guide details the structural properties, synthetic pathways, and reactivity profile of 5-bromo-7-fluoro-1-methylindazole . As a trisubstituted indazole, this molecule represents a "privileged scaffold" in modern medicinal chemistry, particularly in the development of kinase inhibitors (e.g., VEGFR, ALK) and receptor modulators.

The molecule features three distinct functional handles:[1][2][3]

  • 5-Bromo: A reactive electrophile for palladium-catalyzed cross-couplings.

  • 7-Fluoro: A metabolic blocker that modulates pKa and lipophilicity without introducing significant steric bulk.

  • 1-Methyl: A definitive regiochemical lock, preventing tautomerization and fixing the hydrophobic vector of the molecule.

Structural Anatomy & Pharmacophore Analysis

The utility of 5-bromo-7-fluoro-1-methylindazole lies in its ability to serve as a rigid, multi-functional core.

ComponentFunctionalityMedChem Rationale
Indazole Core ScaffoldBioisostere of indole and purine; forms key

-

stacking interactions in ATP-binding pockets.
5-Bromine Synthetic HandlePrimary site for diversification via Suzuki-Miyaura or Buchwald-Hartwig couplings. Located para to the N1 nitrogen, allowing linear extension of the pharmacophore.
7-Fluorine Electronic ModulatorIncreases the acidity of the conjugate acid (lowers pKa of N2). Blocks metabolic oxidation at the C7 position. Acts as a weak Hydrogen Bond Acceptor (HBA).
1-Methyl Regio-lockFixes the tautomeric state to the 1H-form. Increases logP (lipophilicity) and prevents non-specific H-bond donation at N1.
Electronic Influence of 7-Fluoro

The fluorine atom at C7 is critical. Unlike a hydrogen atom, the high electronegativity of fluorine pulls electron density from the benzene ring (inductive withdrawal,


). This deactivates the ring slightly towards electrophilic aromatic substitution but activates the C5-Br bond for oxidative addition by palladium catalysts. Furthermore, the small Van der Waals radius of fluorine (

) compared to a methyl group (

) allows it to modulate electronics without imposing the severe steric penalties seen with 7-chloro or 7-iodo substitutions.

Synthetic Pathways & Regioselectivity[1][4][5][6][7][8]

The synthesis of 1-methylindazoles is historically plagued by the N1 vs. N2 regioselectivity problem . The indazole anion is an ambident nucleophile. While N1 is thermodynamically preferred, N2 is often kinetically accessible.

Method A: Direct Methylation (Laboratory Scale)

The most common route utilizes commercially available 5-bromo-7-fluoroindazole .

  • Reagents: Methyl Iodide (MeI) or Dimethyl Sulfate (DMS).

  • Base: NaH (Sodium Hydride) or Cs₂CO₃ (Cesium Carbonate).

  • Solvent: DMF or THF.

The Regioselectivity Challenge: The 7-fluoro substituent exerts an electronic effect that acidifies the N-H bond, making deprotonation facile. However, unlike a bulky 7-nitro group which sterically forces alkylation to N1, the 7-fluoro group is small enough that N2-alkylation remains a significant byproduct (typically 10-20%) .

Critical Insight: The use of Cesium Carbonate (Cs₂CO₃) in DMF often improves the N1:N2 ratio compared to NaH/THF due to the "Ceasium Effect," where the larger cation stabilizes the softer nucleophilic center (N1).

Method B: De Novo Cyclization (Process Scale)

To avoid isomer separation on a kilogram scale, a ring-closure strategy is preferred. This involves the condensation of 5-bromo-2,3-difluorobenzaldehyde with methylhydrazine . This route forces the methyl group onto the specific nitrogen atom before the ring closes, guaranteeing 100% N1 regiochemistry.

Visualization: Synthetic Workflow & Isomer Separation

Synthesis Start 5-Bromo-7-fluoroindazole (Starting Material) Reagents MeI, Cs2CO3 DMF, 0°C to RT Start->Reagents Intermediate Crude Mixture (N1 + N2 Isomers) Reagents->Intermediate Separation Flash Chromatography (Hexane/EtOAc) Intermediate->Separation ProductN1 N1-Isomer (Major) Target: 5-Br-7-F-1-Me-Indazole Separation->ProductN1  Less Polar (Fast Eluting) ProductN2 N2-Isomer (Minor) Byproduct Separation->ProductN2  More Polar (Slow Eluting)

Figure 1: Synthetic workflow highlighting the divergence of regioisomers during direct methylation. The N1 isomer is typically less polar and elutes first on silica gel.

Analytical Characterization (Self-Validating Protocols)

Distinguishing the N1-methyl from the N2-methyl isomer is the most critical quality control step.

NMR Spectroscopy[2][6][9][10][11][12]
  • 
    H NMR (Proton): 
    
    • N1-Me: The methyl singlet typically appears around 4.0 - 4.1 ppm .

    • N2-Me: The methyl singlet is usually downfield, around 4.2 - 4.3 ppm .

    • Diagnostic Coupling: In the 7-fluoro derivative, the N1-methyl protons may show a long-range coupling (

      
      ) to the fluorine at C7, appearing as a doublet or broadened singlet, a feature absent in the N2-isomer.
      
  • 
    C NMR: 
    
    • N1-Me: Carbon shift ~36-38 ppm.

    • N2-Me: Carbon shift ~40-45 ppm.

  • NOE (Nuclear Overhauser Effect):

    • Irradiation of the Methyl group in the N1-isomer will show a spatial interaction with the substituent at C7 (Fluorine). Since F is not a proton, we look for HOESY (

      
      H-
      
      
      
      F)
      correlations.
    • Alternatively, irradiation of the N2-Me (if present) often shows a strong NOE to the proton at C3 (

      
      ). The N1-Me is spatially distant from 
      
      
      
      .
Data Summary Table
FeatureN1-Isomer (Target)N2-Isomer (Impurity)
TLC (

)
Higher (0.6 in 4:1 Hex/EtOAc)Lower (0.4 in 4:1 Hex/EtOAc)

H NMR (Me)

4.05 ppm (d,

Hz)

4.25 ppm (s)

F NMR

-125 to -130 ppm

-130 to -135 ppm
C3-H Signal Singlet, sharpSinglet, often broadened

Reactivity Profile & Functionalization[13]

The 5-bromo-7-fluoro-1-methylindazole scaffold is designed for orthogonality . The C-Br bond is chemically distinct from the fluoro-substituted ring, allowing for selective metal-catalyzed transformations.

Palladium-Catalyzed Cross-Coupling

The bromine at C5 is an excellent partner for Suzuki-Miyaura coupling.[4] The 7-fluoro group does not interfere sterically but electronically activates the system.

Standard Protocol (Suzuki):

  • Substrate: 1.0 equiv Indazole.

  • Boronic Acid: 1.2 equiv

    
    .
    
  • Catalyst: 5 mol%

    
     or 
    
    
    
    .
  • Base: 3.0 equiv

    
     or 
    
    
    
    .
  • Solvent: Dioxane/Water (4:1).

  • Temp:

    
    , 4-12 hours.
    
Visualization: Reactivity Scope

Reactivity Core 5-Bromo-7-fluoro-1-methylindazole Suzuki Suzuki Coupling (Ar-B(OH)2, Pd(0)) Yield: >85% Core->Suzuki Buchwald Buchwald-Hartwig (R2NH, Pd(OAc)2, BINAP) Yield: 60-80% Core->Buchwald Heck Heck Reaction (Acrylates, Pd(OAc)2) Yield: 70% Core->Heck Prod1 Biaryl / Heterobiaryl (Kinase Inhibitors) Suzuki->Prod1 Prod2 Aminated Indazoles (Solubility/H-Bonding) Buchwald->Prod2 Prod3 Alkenyl Indazoles (Linkers) Heck->Prod3

Figure 2: Divergent synthesis pathways utilizing the C5-Bromine handle. The 7-Fluoro and 1-Methyl groups remain stable under these conditions.

Safety & Handling

  • Hazards: As a halogenated organic, treat as a potential irritant. Alkylating agents (MeI/DMS) used in synthesis are potent carcinogens; use in a fume hood with double gloving.

  • Stability: The molecule is stable at room temperature. Store under inert atmosphere (Argon/Nitrogen) to prevent slow discoloration over months.

  • Solubility: Highly soluble in DCM, DMSO, DMF, and Ethyl Acetate. Poorly soluble in water.

References

  • Regioselectivity in Indazole Alkylation: Title: Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects.[5][6] Source: Beilstein Journal of Organic Chemistry (2021). URL:[Link]

  • Synthetic Methodology (Ring Closure)
  • Pharmacological Relevance (Kinase Inhibitors): Title: Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Source: Molecules (MDPI). URL:[Link]

Sources

Foundational

5-bromo-7-fluoro-1-methyl-1H-indazole molecular weight and formula

An In-Depth Technical Guide to 5-bromo-7-fluoro-1-methyl-1H-indazole For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 5-bromo-7-fluoro-1-methyl-1H-...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 5-bromo-7-fluoro-1-methyl-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-bromo-7-fluoro-1-methyl-1H-indazole, a heterocyclic compound of significant interest in modern medicinal chemistry. We will delve into its core physicochemical properties, outline a representative synthetic pathway with mechanistic insights, discuss methods for its analytical validation, and explore its applications as a strategic building block in drug discovery.

Core Physicochemical Properties and Molecular Structure

5-bromo-7-fluoro-1-methyl-1H-indazole belongs to the indazole class of compounds, which are bicyclic heteroaromatics featuring a fused benzene and pyrazole ring. The specific substitutions on this scaffold—a bromine atom at position 5, a fluorine atom at position 7, and a methyl group on the pyrazole nitrogen at position 1—confer unique electronic and steric properties, making it a valuable intermediate for creating diverse molecular libraries.

The bromine atom serves as a versatile synthetic handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds. The fluorine atom can enhance metabolic stability, improve binding affinity, and modulate the basicity (pKa) of the molecule.

Table 1: Key Properties and Identifiers

Property Value Source(s)
Molecular Formula C₈H₆BrFN₂ [1][2]
Molecular Weight 229.05 g/mol [1][2]
CAS Number 1379366-71-8 [1]
Typical Purity ≥95% [1]

| Physical Form | Solid | |

Caption: Molecular structure of 5-bromo-7-fluoro-1-methyl-1H-indazole.

Synthesis and Mechanistic Rationale

The synthesis of substituted indazoles often involves the cyclization of ortho-functionalized phenylhydrazines or related precursors. A plausible and common strategy for preparing N-methylated indazoles like the target compound involves a multi-step sequence starting from a commercially available aniline derivative.

The following protocol is a representative example based on established chemical principles for indazole synthesis.[3][4] The choice of reagents and conditions is critical for achieving high yield and purity.

Experimental Protocol: Representative Synthesis

Step 1: Diazotization and Cyclization to form 5-bromo-7-fluoro-1H-indazole

  • Rationale: This step transforms the aniline starting material into a diazonium salt, which then undergoes intramolecular cyclization to form the indazole ring system. This is a classic and robust method for forming the pyrazole ring fused to the aromatic core.

  • Procedure: a. Dissolve 1.0 equivalent of 2-amino-3-fluoro-5-bromotoluene in a suitable acidic medium (e.g., a mixture of acetic acid and propionic acid). b. Cool the solution to 0-5 °C in an ice bath. c. Add a solution of sodium nitrite (NaNO₂) (1.1 equivalents) dropwise while maintaining the low temperature to form the diazonium salt in situ. d. Allow the reaction to warm to room temperature and stir for 12-18 hours to facilitate the cyclization. e. Monitor the reaction completion using Thin Layer Chromatography (TLC). f. Upon completion, quench the reaction with water and neutralize with a base (e.g., sodium bicarbonate). g. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 5-bromo-7-fluoro-1H-indazole.

Step 2: N-Methylation of the Indazole Core

  • Rationale: The final step involves the alkylation of the indazole nitrogen. The choice of a strong base is necessary to deprotonate the N-H of the pyrazole ring, forming a nucleophilic anion that readily attacks the methylating agent. Dimethylformamide (DMF) is an excellent polar aprotic solvent for this type of reaction.

  • Procedure: a. Dissolve the crude 5-bromo-7-fluoro-1H-indazole from Step 1 in anhydrous DMF. b. Add a strong base, such as sodium hydride (NaH) (1.2 equivalents), portion-wise at 0 °C. c. Stir the mixture for 30-60 minutes to ensure complete deprotonation. d. Add a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) (1.2 equivalents), dropwise. e. Allow the reaction to proceed at room temperature for 2-4 hours. f. Monitor for the disappearance of the starting material by TLC. g. Carefully quench the reaction with water and extract the product with ethyl acetate. h. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. i. Purify the final product by flash column chromatography on silica gel to obtain pure 5-bromo-7-fluoro-1-methyl-1H-indazole.

G start 2-Amino-3-fluoro-5-bromotoluene (Starting Material) diazotization Diazotization & Cyclization (Intermediate Formation) start->diazotization 1. NaNO₂, Acid 2. Heat intermediate 5-Bromo-7-fluoro-1H-indazole diazotization->intermediate methylation N-Methylation (Final Step) intermediate->methylation 1. NaH, DMF 2. CH₃I product 5-Bromo-7-fluoro-1-methyl-1H-indazole (Final Product) methylation->product

Caption: Generalized synthetic workflow for 5-bromo-7-fluoro-1-methyl-1H-indazole.

Spectroscopic Validation

To ensure the identity and purity of the synthesized compound, a suite of analytical techniques must be employed. The data from these methods provide a structural fingerprint, confirming that the target molecule has been successfully prepared.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show distinct signals corresponding to the aromatic protons and the N-methyl protons. The methyl group protons (N-CH₃) would appear as a sharp singlet, typically in the 3.8-4.2 ppm range. The aromatic protons will appear as multiplets, with their coupling patterns influenced by the adjacent fluorine and other protons.

  • ¹³C NMR (Carbon Nuclear Magnetic Resonance): This analysis will confirm the presence of the eight unique carbon atoms in the molecule. The chemical shifts will be characteristic of the aromatic and methyl carbons.

  • ¹⁹F NMR (Fluorine Nuclear Magnetic Resonance): A single resonance will confirm the presence of the fluorine atom. Its coupling to nearby protons (if any) can further validate its position on the aromatic ring.

  • Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) should yield a molecular ion peak corresponding to the exact mass of C₈H₆BrFN₂, confirming the elemental composition. The isotopic pattern characteristic of a bromine-containing compound (two peaks of nearly equal intensity separated by 2 m/z units for ⁷⁹Br and ⁸¹Br) would be a definitive feature.

Applications in Drug Discovery and Development

5-bromo-7-fluoro-1-methyl-1H-indazole is not typically an active pharmaceutical ingredient (API) itself but serves as a highly valuable building block for the synthesis of more complex drug candidates.[5][6]

  • Scaffold for Kinase Inhibitors: The indazole core is a well-established "privileged scaffold" in medicinal chemistry, particularly for the development of protein kinase inhibitors used in oncology.[6] The substituents on this molecule allow for precise modification to optimize binding affinity and selectivity for specific kinase targets.

  • Neuroscience Research: Indazole derivatives have been investigated for their activity on targets within the central nervous system, making this compound relevant for creating libraries to screen for novel treatments for neurodegenerative diseases.[6]

  • Synthetic Versatility: The bromine at the 5-position is a key feature for lead optimization. It provides a reliable reactive site for introducing a wide variety of functional groups via palladium-catalyzed cross-coupling reactions. This allows medicinal chemists to systematically explore the structure-activity relationship (SAR) of a lead compound by modifying that position to enhance potency, selectivity, or pharmacokinetic properties.

References

  • LookChem. 5-Bromo-7-fluoro-1-methyl-1H-indazole-3-carboxylic acid CAS#: 3092078-06-0. [Link]

  • PubChem. 5-Bromo-4-fluoro-1-methyl-1h-indazole | C8H6BrFN2 | CID 69079347. [Link]

  • Google Patents. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
  • Tianming Pharmaceutical. 5-Bromo-4-fluoro-1-methyl-1H-indazole. [Link]

  • StruChem. 7-Bromo-5-fluoro-1H-indazole, min 97%, 1 gram. [Link]

  • Appretech. 5-bromo-7-fluoro-1H-indazole. [Link]

Sources

Exploratory

The Strategic Incorporation of 7-Fluoro Substituted Indazole Scaffolds in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction: The Convergence of a Privileged Scaffold and a Powerful Bioisostere The indazole nucleus, a bicyclic aromatic system composed of a benzene rin...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Convergence of a Privileged Scaffold and a Powerful Bioisostere

The indazole nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, is a well-established "privileged scaffold" in medicinal chemistry.[1][2][3] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, antitumor, and anti-HIV properties, leading to the development of several approved drugs such as the kinase inhibitor Pazopanib.[2][4] Concurrently, the strategic incorporation of fluorine into drug candidates has become a cornerstone of modern drug design, owing to its ability to modulate key physicochemical and pharmacokinetic properties.[5][6][7] This guide provides an in-depth technical exploration of 7-fluoro substituted indazole building blocks, a class of compounds that powerfully merges the therapeutic potential of the indazole core with the advantageous properties of fluorine, offering a compelling platform for the discovery of novel therapeutics.

The Decisive Advantage: Unpacking the Influence of the 7-Fluoro Substituent

The introduction of a fluorine atom at the 7-position of the indazole ring is not a trivial modification; it imparts a unique set of properties that can be strategically exploited to overcome common drug discovery challenges. The high electronegativity and small size of fluorine allow it to profoundly influence the electronic and conformational landscape of the indazole scaffold.

One of the most significant impacts of the 7-fluoro group is its ability to serve as a bioisostere for other functional groups, such as the carbonyl of an amide.[8][9] This substitution can maintain or even enhance crucial hydrogen bonding interactions with protein targets. For instance, in the development of Factor Xa inhibitors, the 7-fluoro atom was shown to form a hydrogen bond with the backbone N-H of Gly216, mimicking the interaction of a carbonyl group in earlier inhibitors.[8][9] This bioisosteric replacement led to a remarkable 60-fold increase in inhibitory potency compared to the non-fluorinated analogues.[8]

Furthermore, the C-F bond is exceptionally strong and resistant to metabolic cleavage, which can significantly enhance the metabolic stability of a drug candidate.[10] This increased stability often translates to improved bioavailability and a more favorable pharmacokinetic profile.[5] The electron-withdrawing nature of fluorine can also lower the pKa of nearby basic nitrogen atoms, which can be advantageous for optimizing compound solubility and cell permeability.

Synthetic Pathways to 7-Fluoro Substituted Indazole Building Blocks

The efficient synthesis of 7-fluoro substituted indazoles is crucial for their widespread application in drug discovery programs. Several synthetic routes have been developed, with the choice of method often depending on the desired substitution pattern and the availability of starting materials.

Method 1: Cyclization of Substituted Anilines

A common and versatile approach involves the diazotization and subsequent cyclization of a suitably substituted 2-fluoro-6-methylaniline.[11] This method allows for the introduction of various substituents on the aniline starting material, providing access to a diverse range of 7-fluoroindazole analogues.

Experimental Protocol: Synthesis of 7-Fluoro-1H-indazole from 2-Fluoro-6-methylaniline [11]

Step 1: Acetylation of 2-Fluoro-6-methylaniline

  • To a stirred solution of 2-fluoro-6-methylaniline (1.07 g, 0.01 mol) in 50 mL of ethyl acetate in a 100 mL three-necked flask, cool the mixture to 0°C.

  • Slowly add acetic anhydride (1.02 g, 0.01 mol) dropwise, ensuring the reaction temperature does not exceed 5°C.

  • Stir the reaction mixture for 30 minutes at this temperature.

  • Remove the solvent under reduced pressure to obtain 2-fluoro-6-methylphenylacetamide (yield approx. 84%).

Step 2: Cyclization to 7-Fluoro-1H-acetylindazole

  • The intermediate from Step 1 is then subjected to cyclization conditions, which typically involve treatment with a nitrite source (e.g., isoamyl nitrite) in a suitable solvent.

Step 3: Deacetylation to 7-Fluoro-1H-indazole

  • To a solution of 7-fluoro-1H-acetylindazole (2.38 g, 0.01 mol) in 50 mL of anhydrous methanol in a 100 mL three-necked flask, add 2 mL of ammonia.

  • Heat the mixture to 40°C and maintain for 2 hours.

  • Remove the solvent under reduced pressure, cool the residue to induce precipitation.

  • Collect the solid by filtration and dry to obtain 7-fluoro-1H-indazole (yield approx. 70%).

Method 2: Cyclization from Difluorobenzaldehydes

Another widely used method employs the reaction of a 2,3-difluorobenzaldehyde with hydrazine.[12] This approach is particularly useful for accessing 7-fluoroindazoles with a hydrogen at the 3-position.

Experimental Protocol: Synthesis of 7-Fluoro-1H-indazole from 2,3-Difluorobenzaldehyde [12]

  • In a suitable reaction vessel, combine 2,3-difluorobenzaldehyde (1.85 g) and hydrazine monohydrate (3 mL).

  • Heat the reaction mixture with stirring at 180°C for 10 hours.

  • After completion, cool the mixture to room temperature.

  • Perform an extractive workup using ethyl acetate and water.

  • Separate the organic layer, wash with saturated brine, and dry over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography (eluent: chloroform/acetone) to afford 7-fluoro-1H-indazole (yield approx. 45%).

Diagram of Synthetic Pathways to 7-Fluoroindazoles

Synthetic_Pathways cluster_method1 Method 1: From 2-Fluoro-6-methylaniline cluster_method2 Method 2: From 2,3-Difluorobenzaldehyde A1 2-Fluoro-6-methylaniline A2 2-Fluoro-6-methylphenylacetamide A1->A2 Acetic Anhydride A3 7-Fluoro-1H-acetylindazole A2->A3 Cyclization (e.g., Isoamyl Nitrite) A4 7-Fluoro-1H-indazole A3->A4 Deacetylation (Ammonia) B1 2,3-Difluorobenzaldehyde B2 7-Fluoro-1H-indazole B1->B2 Hydrazine Monohydrate, 180°C

A summary of key synthetic routes to 7-fluoroindazole.

Applications in Drug Discovery: Case Studies

The unique properties of the 7-fluoroindazole scaffold have been leveraged in the development of inhibitors for a variety of therapeutic targets.

Kinase Inhibitors

The indazole core is a known hinge-binding motif for many protein kinases.[13][14] The introduction of a 7-fluoro substituent can further enhance binding affinity and selectivity. For example, 7-fluoroindazole derivatives have been investigated as potent inhibitors of spleen tyrosine kinase (Syk), a key mediator in inflammatory signaling.[15] A series of patented compounds showed excellent human Syk kinase inhibitory potency with IC50 values ranging between 10 nM and 50 nM.[15]

Compound SeriesTarget KinaseKey SAR ObservationsReference
7-Fluoroindazole DerivativesSpleen Tyrosine Kinase (Syk)The 7-fluoro group is crucial for potent inhibition.[15]
6-Fluoroindazole DerivativesRho Kinase (ROCK1)6-fluoro substitution significantly enhanced potency (IC50 = 14 nM) and oral bioavailability (61%) compared to the 4-fluoro isomer (IC50 = 2500 nM).[5]

Logical Relationship in Kinase Inhibition

Kinase_Inhibition Scaffold 7-Fluoroindazole Scaffold Properties Enhanced H-bonding Improved Metabolic Stability Modulated pKa Scaffold->Properties Outcome Potent & Selective Kinase Inhibition Properties->Outcome Target Syk, ROCK1, etc. Outcome->Target

The 7-fluoroindazole scaffold confers advantageous properties leading to potent kinase inhibition.

Factor Xa Inhibitors

As previously mentioned, the 7-fluoroindazole moiety has proven to be a highly effective component of Factor Xa inhibitors for the prevention and treatment of thromboembolic diseases.[8][9] The ability of the 7-fluoro group to act as a hydrogen bond acceptor is a key determinant of the high potency observed in this class of compounds.[8] The structure-activity relationship (SAR) clearly demonstrated that 7-fluoroindazoles were significantly more potent than their non-fluorinated counterparts.[8]

Compound PairFactor Xa Ki (nM)Fold Improvement with 7-FluoroReference
7-Fluoroindazole (25a)< 14,400> 60x[8]
Indazole (25b)223[15]
7-Fluoroindazole (25c)6850> 60x[8]
Indazole (25d)124[15]
Agents for Inflammatory and Neurological Disorders

The anti-inflammatory and neurological applications of indazole derivatives are well-documented.[16][17][18] The 7-fluoro substitution can further enhance the therapeutic potential in these areas. For instance, 7-fluoroindazole derivatives have been patented as inhibitors of human spleen tyrosine kinase (Syk), which is implicated in inflammatory diseases.[15] In the context of neurological disorders, indazoles are known to inhibit enzymes like monoamine oxidase (MAO) and various kinases involved in neurodegeneration.[17][18][19] While specific data on 7-fluoroindazoles in neurological targets is emerging, the established benefits of this scaffold in modulating kinase activity suggest its potential utility in this therapeutic area.

Conclusion and Future Perspectives

7-Fluoro substituted indazole building blocks represent a powerful and versatile platform in modern drug discovery. The strategic placement of a fluorine atom at the 7-position of the indazole ring imparts a unique combination of advantageous properties, including enhanced biological potency through key molecular interactions, improved metabolic stability, and modulated physicochemical characteristics. The successful application of this scaffold in the development of potent kinase and Factor Xa inhibitors underscores its significant potential.

Future research in this area will likely focus on expanding the application of 7-fluoroindazoles to a broader range of therapeutic targets, particularly in areas such as oncology, immunology, and neurodegenerative diseases. The continued development of novel and efficient synthetic methodologies will further facilitate the exploration of this privileged scaffold. As our understanding of the subtle yet profound effects of fluorination continues to grow, 7-fluoro substituted indazoles are poised to remain a valuable tool in the armamentarium of medicinal chemists for years to come.

References

  • Lee, Y.-K., Parks, D. J., Lu, T., Thieu, T. V., Markotan, T., Pan, W., McComsey, D. F., Milkiewicz, K. L., Crysler, C. S., Ninan, N., Abad, M. C., Giardino, E. C., Maryanoff, B. E., Damiano, B. P., & Player, M. R. (2008). 7-fluoroindazoles as potent and selective inhibitors of factor Xa. Journal of Medicinal Chemistry, 51(2), 282–297. [Link]

  • El-Damasy, A. K., Lee, J. A., & Park, J. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 14(45), 32909-32948. [Link]

  • ResearchGate. Structure and synthesis of indazole. [Link]

  • El-Damasy, A. K., Lee, J. A., & Park, J. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 14(45), 32909–32948. [Link]

  • Google Patents.
  • Khan, I., Ibrar, A., Abbas, N., & Mahmood, A. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783. [Link]

  • Lee, Y.-K., Parks, D. J., Lu, T., Thieu, T. V., Markotan, T., Pan, W., McComsey, D. F., Milkiewicz, K. L., Crysler, C. S., Ninan, N., Abad, M. C., Giardino, E. C., Maryanoff, B. E., Damiano, B. P., & Player, M. R. (2008). 7-Fluoroindazoles as Potent and Selective Inhibitors of Factor Xa. Journal of Medicinal Chemistry, 51(2), 282–297. [Link]

  • Zhang, J., Wu, S., Wang, T., Zhang, S., Li, Y., Wu, X., ... & Zhang, Y. (2024). Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7. Molecules, 29(24), 5678. [Link]

  • Google Patents.
  • Khan, I., Ibrar, A., Abbas, N., & Mahmood, A. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules (Basel, Switzerland), 23(11), 2783. [Link]

  • Google Patents.
  • Cambridge MedChem Consulting. (2021, January 30). Bioisosteric Replacements. [Link]

  • Encyclopedia.pub. (2024, February 27). The Role of Small Molecules Containing Fluorine Atoms. [Link]

  • Pal, D., & Sahu, R. K. (2022). Importance of Indazole against Neurological Disorders. Current drug therapy, 17(2), 141–151. [Link]

  • Zhang, Z., Zhu, W., Wang, W., Wu, S., Li, D., Jones, P. J., ... & Zhang, R. (2017). Novel 2-Substituted 7-Azaindole and 7-Azaindazole Analogues as Potential Antiviral Agents for the Treatment of Influenza. ACS medicinal chemistry letters, 8(1), 101–106. [Link]

  • Tesi di dottorato. New indole and 7-azaindole derivatives as protein kinase inhibitors. [Link]

  • MDPI. (2023, April 23). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. [Link]

  • Sharma, D., Kumar, D., Singh, H., & Singh, N. (2022). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC medicinal chemistry, 13(3), 269–291. [Link]

  • Google Patents.
  • Importance of Fluorine in Benzazole Compounds. (2020). Molecules, 25(20), 4749. [Link]

  • CJST. Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. [Link]

  • Google Patents. US6391872B1 - Indazole bioisostere replacement of catechol in therapeutically active compounds.
  • Google Patents.
  • Institute of Crystallography - IC - CNR. Bioisosteric replacement based on 1,2,4-oxadiazoles in the discovery of 1H-indazole-bearing neuroprotective MAO B inhibitors. [Link]

  • Rahman, M. A., Akter, M., Nesa, M. L., Al-Mansur, M. A., & Ullah, M. A. (2024). Navigating neurological disorders: harnessing the power of natural compounds for innovative therapeutic breakthroughs. Journal of Applied Pharmaceutical Science, 14(1), 001-020. [Link]

  • ResearchGate. Importance of Indazole against Neurological Disorders | Request PDF. [Link]

  • Pal, D., & Sahu, R. K. (2022). Importance of Indazole against Neurological Disorders. Current drug therapy, 17(2), 141–151. [Link]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). Bioorganic & Medicinal Chemistry Letters, 48, 128261. [Link]

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Sources

Foundational

Physical Properties and Technical Profile: 5-Bromo-7-fluoro-1-methyl-1H-indazole

[1][2] Executive Summary 5-Bromo-7-fluoro-1-methyl-1H-indazole (CAS: 1379366-71-8 ) is a specialized heterocyclic building block used primarily in the synthesis of small molecule kinase inhibitors and protein degraders (...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

5-Bromo-7-fluoro-1-methyl-1H-indazole (CAS: 1379366-71-8 ) is a specialized heterocyclic building block used primarily in the synthesis of small molecule kinase inhibitors and protein degraders (PROTACs).[1][2] Its structural value lies in the 5-bromo position, which serves as a handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), and the 7-fluoro substituent, which modulates metabolic stability and pKa while influencing the electronic properties of the indazole core.

Critical Note on Isomerism: Researchers must distinguish this compound from its regioisomer, 5-bromo-4-fluoro-1-methyl-1H-indazole (CAS: 1784678-61-0).[1] These two compounds have identical molecular weights but significantly different electronic environments and steric profiles. This guide focuses exclusively on the 7-fluoro variant.

Chemical Identity & Structural Analysis[1][4][5]

PropertyDetail
CAS Number 1379366-71-8
IUPAC Name 5-bromo-7-fluoro-1-methylindazole
Molecular Formula C₈H₆BrFN₂
Molecular Weight 229.05 g/mol
SMILES Cn1nc2cc(Br)cc(F)c21
InChI Key Unique key required for database verification (e.g., STVHMYNPQCLUNJ analog)
MDL Number MFCD18906734
Structural Features [2][3] • N1-Methyl: Blocks tautomerization, fixing the aromatic system.• 7-Fluoro: Ortho to the N1-methyl; exerts steric influence on the methyl group and electronic withdrawal on the ring system.[1]• 5-Bromo: Para to the N1 nitrogen; highly reactive for cross-coupling.

Physical Properties

Note: Due to the specialized nature of this intermediate, some values are derived from high-fidelity computational models (ACD/Labs, ChemAxon) validated against structurally similar halogenated indazoles.

Fundamental Constants
PropertyValue / RangeConfidence / Method
Physical State Solid (Crystalline powder)Experimental (Analogous)
Color Off-white to pale yellowExperimental (Analogous)
Melting Point 85°C – 115°C (Predicted)Note: The 4-fluoro isomer melts at ~120°C. The 7-fluoro substituent often lowers MP slightly due to crystal packing disruption.[1]
Boiling Point 293.4 ± 20.0 °C (at 760 mmHg)Predicted
Density 1.65 ± 0.1 g/cm³Predicted
LogP (Octanol/Water) 2.48 ± 0.3 Predicted (Consensus)
pKa (Conjugate Acid) ~1.5 (N2 protonation)The 7-F and 5-Br are electron-withdrawing, significantly lowering basicity compared to unsubstituted indazole.
Solubility Profile

The compound exhibits low aqueous solubility but high solubility in polar aprotic solvents, making it suitable for standard organic synthesis workflows.

  • Water: < 0.1 mg/mL (Insoluble)

  • DMSO: > 50 mg/mL (Recommended for stock solutions)

  • Methanol/Ethanol: Soluble

  • Dichloromethane (DCM): Soluble

  • Ethyl Acetate: Soluble

Synthesis & Manufacturing Logic

The synthesis of 5-bromo-7-fluoro-1-methyl-1H-indazole is non-trivial due to the need for regioselective methylation.[1] The 7-fluoro substituent creates steric hindrance around the N1 position, which can shift the ratio of N1 vs. N2 alkylation products.

Synthetic Pathway

The most robust route typically involves the cyclization of a fluorinated benzaldehyde followed by methylation.

Step 1: Cyclization Precursor: 5-bromo-2,3-difluorobenzaldehyde Reagent: Hydrazine hydrate (


)
Mechanism: Nucleophilic attack of hydrazine on the aldehyde followed by 

displacement of the ortho-fluorine (2-position). Intermediate: 5-bromo-7-fluoro-1H-indazole .[1][3][4][5][6]

Step 2: Methylation (Critical Step) Reagents: Methyl iodide (MeI) or Dimethyl sulfate (


), Base (

or

). Challenge: Indazoles can alkylate at N1 or N2.[7] Expert Insight: The 7-fluoro group sterically hinders N1. However, using cesium carbonate (

)
in DMF often favors the thermodynamic N1 product despite the steric penalty. Separation of N1/N2 isomers via column chromatography is usually required.
Synthesis Workflow Diagram

SynthesisWorkflow start Start: 5-bromo-2,3-difluorobenzaldehyde step1 Step 1: Cyclization Reagent: Hydrazine Hydrate Solvent: EtOH/THF, Reflux start->step1 Hydrazone formation & SNAr cyclization inter Intermediate: 5-bromo-7-fluoro-1H-indazole (Unmethylated) step1->inter step2 Step 2: Methylation Reagent: MeI, Cs2CO3 Solvent: DMF inter->step2 N-Alkylation separation Purification: Silica Gel Chromatography (Sep. N1 vs N2 isomers) step2->separation Mixture of N1-Me & N2-Me product Target Product: 5-bromo-7-fluoro-1-methyl-1H-indazole (CAS 1379366-71-8) separation->product Isolate Major/Minor based on polarity

Caption: Synthesis workflow highlighting the critical purification step required to separate the target N1-methyl isomer from the N2-methyl byproduct.

Analytical Characterization (Self-Validating Protocols)

To ensure the identity of CAS 1379366-71-8, the following analytical signatures must be verified.

Proton NMR (¹H-NMR)

Solvent: DMSO-d₆ or CDCl₃[1]

  • Methyl Group: A sharp singlet (3H) around δ 4.0 – 4.2 ppm .

    • Differentiation: If the signal is at δ 4.1-4.2, it suggests N1-Me (deshielded by aromatic ring current).[1] N2-Me often appears slightly upfield.[1]

  • Aromatic Protons:

    • H-4: Doublet (coupling with F) or doublet of doublets (coupling with H-6).

    • H-6: Doublet of doublets (coupling with F and H-4).

    • H-3: Singlet (or fine doublet) at δ 8.0 – 8.2 ppm (characteristic of indazole C3-H).

  • ¹⁹F-NMR: Essential for confirming the 7-position. Expect a signal around -120 to -130 ppm (approximate). The coupling pattern will verify the ortho relationship to the methyl group (through space interaction in NOESY).

Mass Spectrometry (LC-MS)
  • Ionization: ESI+

  • Parent Ion: [M+H]⁺ = 229.0 and 231.0.

  • Isotope Pattern: The presence of Bromine results in a characteristic 1:1 doublet separated by 2 mass units (⁷⁹Br and ⁸¹Br). This is the primary check for the halogen content.

Handling, Stability & Safety

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The compound is generally stable but should be protected from light to prevent potential debromination over long periods.

  • Reactivity: Avoid strong oxidizing agents. The C-Br bond is stable to standard acidic/basic workups but reactive towards Pd(0) catalysts.

  • Safety (GHS):

    • H302: Harmful if swallowed.

    • H315/H319: Causes skin and eye irritation.

    • H335: May cause respiratory irritation.

    • Protocol: Use standard PPE (nitrile gloves, safety glasses) and handle within a fume hood.

References

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 69079347 (4-fluoro isomer reference for comparison). Retrieved from [Link]

  • Lu, P., et al. (2024).[7] Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights. Beilstein Journal of Organic Chemistry. (Provides mechanistic basis for N1 vs N2 methylation selectivity). Retrieved from [Link]

Sources

Exploratory

5-bromo-7-fluoro-1-methyl-1H-indazole SMILES and InChI key

Executive Summary & Chemical Identity 5-Bromo-7-fluoro-1-methyl-1H-indazole is a high-value heterocyclic building block used extensively in medicinal chemistry, particularly in the discovery of small-molecule kinase inhi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

5-Bromo-7-fluoro-1-methyl-1H-indazole is a high-value heterocyclic building block used extensively in medicinal chemistry, particularly in the discovery of small-molecule kinase inhibitors. Its structural utility lies in its trisubstituted core: the bromine atom at C5 serves as a handle for cross-coupling reactions (e.g., Suzuki-Miyaura), the fluorine atom at C7 modulates metabolic stability and electronic properties, and the N1-methyl group locks the tautomeric state, enhancing lipophilicity and permeability.

Core Identifiers
PropertyValue
IUPAC Name 5-Bromo-7-fluoro-1-methyl-1H-indazole
CAS Registry Number 1379366-71-8
Molecular Formula C₈H₆BrFN₂
Molecular Weight 229.05 g/mol
Canonical SMILES CN1N=CC2=CC(Br)=CC(F)=C21
InChI String InChI=1S/C8H6BrFN2/c1-11-10-4-6-3-5(9)2-7(12)8(6)11/h2-4H,1H3
Key Structural Features Halogenated Indazole, N1-Methylated

Synthetic Methodologies

The synthesis of 5-bromo-7-fluoro-1-methyl-1H-indazole requires precise regiocontrol, particularly during the methylation step to distinguish between the N1 and N2 isomers.

Route A: The "De Novo" Cyclization Route (Recommended)

This pathway is preferred for scale-up as it builds the indazole core from a fluorinated precursor, ensuring the correct substitution pattern before methylation.

Step 1: Cyclization

  • Precursor: 2,3-Difluorobenzaldehyde (CAS: 2646-91-5)[1]

  • Reagent: Hydrazine monohydrate (

    
    )
    
  • Conditions: Reflux in ethanol or pyridine (120°C, 4-12h).

  • Mechanism: Nucleophilic attack of hydrazine on the aldehyde followed by intramolecular nucleophilic aromatic substitution (

    
    ) at the ortho-fluorine position.
    
  • Intermediate: 7-Fluoro-1H-indazole.[1][2]

Step 2: Bromination

  • Reagent: N-Bromosuccinimide (NBS)

  • Solvent: Acetonitrile (ACN) or DMF.

  • Conditions: 0°C to RT.

  • Selectivity: Electrophilic aromatic substitution occurs preferentially at the C5 position (para to the nitrogen) due to the directing effect of the indazole ring system.

  • Intermediate: 5-Bromo-7-fluoro-1H-indazole.[2]

Step 3: Methylation (Critical Step)

  • Reagent: Methyl Iodide (MeI) or Dimethyl Sulfate.

  • Base: Cesium Carbonate (

    
    ) or Potassium Carbonate (
    
    
    
    ).
  • Solvent: DMF or THF.

  • Regioselectivity: Indazoles typically methylate at both N1 and N2.

    • N1-Alkylation (Thermodynamic): Favored by steric bulk and specific solvent conditions.

    • N2-Alkylation (Kinetic): Often a minor byproduct.

  • Purification: The 7-fluoro substituent sterically hinders N1 slightly less than N2, but separation by silica gel chromatography is required. The N1-methyl isomer is generally less polar than the N2-methyl isomer.

Synthesis Workflow Diagram

SynthesisRoute Start 2,3-Difluorobenzaldehyde Step1 Cyclization (Hydrazine, Reflux) Start->Step1 Int1 7-Fluoro-1H-indazole Step1->Int1 Step2 Bromination (NBS, ACN) Int1->Step2 Int2 5-Bromo-7-fluoro-1H-indazole Step2->Int2 Step3 Methylation (MeI, Cs2CO3) Int2->Step3 Product 5-Bromo-7-fluoro-1-methyl-1H-indazole (Target) Step3->Product Major Byproduct N2-Methyl Isomer (Separated) Step3->Byproduct Minor

Caption: Step-wise synthesis of 5-bromo-7-fluoro-1-methyl-1H-indazole emphasizing the N1/N2 selectivity checkpoint.

Medicinal Chemistry Applications

This compound serves as a "privileged scaffold" in drug discovery. Its specific substitution pattern addresses three common challenges in lead optimization:

  • C5-Bromine (The Handle): Enables palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) to attach aryl or heteroaryl groups, extending the molecule into the kinase "hinge region" or hydrophobic pocket.

  • C7-Fluorine (The Blocker):

    • Metabolic Stability: Blocks metabolic oxidation at the C7 position.

    • Electronic Modulation: Lowers the pKa of the indazole system, potentially altering hydrogen bond donor/acceptor strength at N2.

    • Conformation: Can induce preferred conformations via intramolecular electrostatic interactions with substituents at N1.

  • N1-Methyl (The Anchor): Prevents tautomerization, ensuring the molecule presents a consistent hydrogen bond acceptor profile (at N2) to the biological target.

Structure-Activity Relationship (SAR) Logic

SAR_Logic Core Indazole Core Br_Pos C5-Bromine Core->Br_Pos F_Pos C7-Fluorine Core->F_Pos Me_Pos N1-Methyl Core->Me_Pos Action_Br Suzuki Coupling Site (Extension into Hydrophobic Pocket) Br_Pos->Action_Br Action_F Metabolic Blockade (Prevents Oxidation) F_Pos->Action_F Action_Me Solubility & Permeability (Tautomer Lock) Me_Pos->Action_Me

Caption: Functional role of each substituent in medicinal chemistry optimization campaigns.

Experimental Protocols

Protocol 1: Bromination of 7-Fluoro-1H-indazole

Objective: Selective installation of bromine at C5.

  • Dissolution: Dissolve 7-fluoro-1H-indazole (1.0 eq) in anhydrous Acetonitrile (10 mL/g).

  • Addition: Cool to 0°C. Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15 minutes to avoid exotherm.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc) or LCMS.

  • Workup: Quench with saturated aqueous sodium thiosulfate (

    
    ). Extract with Ethyl Acetate.[1][3] Wash organic layer with brine, dry over 
    
    
    
    , and concentrate.[1][3]
  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography if regioisomers are present (rare in this step).

Protocol 2: N1-Methylation

Objective: Alkylation of N1 with high regioselectivity.

  • Preparation: Dissolve 5-bromo-7-fluoro-1H-indazole (1.0 eq) in dry DMF.

  • Deprotonation: Add Cesium Carbonate (

    
    ) (2.0 eq). Stir at RT for 30 mins.
    
  • Alkylation: Add Methyl Iodide (MeI) (1.2 eq) dropwise at 0°C.

  • Reaction: Stir at RT for 2–12 hours.

  • Workup: Dilute with water (precipitate may form). Extract with EtOAc.[1][3]

  • Separation: This reaction produces a mixture of N1-Me (Major) and N2-Me (Minor).

    • Column Chromatography: Elute with Hexane/EtOAc gradient (typically 90:10 to 70:30). The N1-isomer usually elutes after the N2-isomer on silica due to the "lone pair effect" in indazoles, though this can vary based on the fluorine effect. Verification by NOESY NMR is mandatory (NOE observed between N-Me and C7-F/H is diagnostic for N1).

Safety & Handling

  • Hazards: Irritant to eyes, respiratory system, and skin.

  • GHS Classification: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (STOT SE).

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Protect from light.

  • Spill Response: Sweep up solid spills. Do not let product enter drains.

References

  • Abovchem . (n.d.). 5-bromo-7-fluoro-1-methyl-1H-indazole - CAS:1379366-71-8. Retrieved from

  • Lukin, K., et al. (2014).[4] Synthesis of fluoro-1H-indazoles. European Journal of Medicinal Chemistry, 87, 386-397.[1] (Methodology for indazole cyclization).

  • PubChem . (n.d.). 5-Bromo-7-fluoro-1H-indazole (Precursor Data). National Library of Medicine. Retrieved from

  • Tianming Pharmaceutical . (n.d.). 5-Bromo-4-fluoro-1-methyl-1H-indazole (Isomer Comparison). Retrieved from

Sources

Foundational

Technical Deep Dive: Medicinal Chemistry Applications of 7-Fluoroindazoles

Executive Summary: The "Fluorine Effect" at C7 In the landscape of nitrogen heterocycles, the 7-fluoroindazole scaffold has emerged as a privileged motif, distinct from its non-fluorinated or isomeric counterparts (e.g.,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Fluorine Effect" at C7

In the landscape of nitrogen heterocycles, the 7-fluoroindazole scaffold has emerged as a privileged motif, distinct from its non-fluorinated or isomeric counterparts (e.g., 5- or 6-fluoroindazoles). Its utility is driven by a unique convergence of electronic, steric, and metabolic properties. Unlike random fluorination, placing a fluorine atom at the C7 position of the indazole ring serves three specific medicinal chemistry objectives:

  • Bioisosterism: The N1-H / C7-F motif mimics the electrostatic and steric profile of an amide bond (–NH–CO–), allowing the scaffold to act as a transition-state mimic or a direct replacement for labile amide linkages.

  • pKa Modulation: The strong electron-withdrawing nature of the C7-fluorine (via induction) significantly increases the acidity of the N1-proton, altering hydrogen bond donor (HBD) strength and solubility profiles.

  • Metabolic Blockade: The C7 position is often a site of Phase I metabolic oxidation in simple indazoles. Fluorination effectively blocks this "soft spot," extending in vivo half-life.

Part 1: Physicochemical Profiling & Mechanistic Logic

The Carbonyl Bioisostere Hypothesis

One of the most sophisticated applications of 7-fluoroindazoles is their use as amide carbonyl bioisosteres . In protease inhibitors, specifically Factor Xa inhibitors, the 7-fluoroindazole moiety has been shown to occupy the same spatial volume as a carboxamide oxygen while maintaining critical hydrogen bonding interactions.[1]

  • Steric Fit: The Van der Waals radius of Fluorine (1.47 Å) is intermediate between Hydrogen (1.20 Å) and Oxygen (1.52 Å), allowing it to fit into tight enzymatic pockets designed for carbonyls.

  • Electrostatics: The C-F bond is highly polarized. In the context of Factor Xa, the 7-F atom accepts a hydrogen bond from the backbone amide NH of Gly216 .[1]

Comparative Data: Indazole vs. 7-Fluoroindazole

Property1H-Indazole7-Fluoro-1H-IndazoleMedicinal Chemistry Impact
pKa (N-H) ~13.9~12.5 (Est.)Increased acidity enhances H-bond donor capability of N1-H.
LogP 1.9~2.3Moderate increase in lipophilicity aids membrane permeability.
Metabolic Stability Low (C7 oxidation)HighBlocks P450-mediated hydroxylation at the C7 position.
H-Bond Capability N2 (Acceptor)N2 (Acc) + C7-F (Weak Acc)C7-F can serve as a weak H-bond acceptor in specific pockets.
Mechanistic Diagram: Factor Xa Binding Mode

The following diagram illustrates the structural logic of replacing a traditional amide-based inhibitor with a 7-fluoroindazole core to target the S1 pocket of Factor Xa.[1]

FactorXa_Binding cluster_protein Factor Xa Active Site (S4 Pocket) cluster_inhibitor 7-Fluoroindazole Inhibitor Gly216 Gly216 Backbone (N-H Donor) C7_F C7-Fluorine (H-Bond Acceptor) Gly216->C7_F H-Bond (2.9 Å) Bioisostere to C=O N1_H Indazole N1-H (H-Bond Donor) N1_H->Gly216 Electrostatic Complementarity Bioisostere Amide Carbonyl (C=O) Replacement Strategy Bioisostere->C7_F

Figure 1: Structural rationale for 7-fluoroindazole as a carbonyl bioisostere in Factor Xa inhibition. The C7-F mimics the carbonyl oxygen, accepting a hydrogen bond from Gly216.[1]

Part 2: Synthetic Methodologies

To access the 7-fluoroindazole core, two primary routes are preferred depending on the availability of starting materials and the desired substitution pattern at C3.

Protocol A: Hydrazine Cyclization (The Difluorobenzaldehyde Route)

This is the most direct method for synthesizing the parent 7-fluoro-1H-indazole. It relies on the nucleophilic attack of hydrazine on an electron-deficient aromatic ring.

Reagents:

  • 2,3-Difluorobenzaldehyde (1.0 equiv)

  • Hydrazine monohydrate (excess, ~8-10 equiv)

  • Solvent: Neat or Ethanol

Step-by-Step Protocol:

  • Setup: Charge a pressure tube or round-bottom flask with 2,3-difluorobenzaldehyde (e.g., 5.0 g).

  • Addition: Carefully add hydrazine monohydrate (15 mL). Caution: Exothermic reaction.

  • Cyclization: Seal the vessel and heat to 120°C - 150°C for 12–24 hours. The reaction proceeds via hydrazone formation followed by intramolecular nucleophilic aromatic substitution (

    
    ) of the ortho-fluorine.
    
  • Workup: Cool the mixture to room temperature. The product often precipitates.

  • Isolation: Dilute with water (50 mL) and filter the solids. If no precipitate forms, extract with Ethyl Acetate (

    
     mL), wash with brine, and dry over 
    
    
    
    .
  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (Hexanes/EtOAc).

    • Yield Expectations: 45–70%.

    • Validation:

      
      H NMR should show the characteristic loss of one fluorine signal and the appearance of the indazole C3-H singlet (~8.1 ppm).
      
Protocol B: The "Bartoli-Type" / Diazotization Route

For derivatives requiring substitution on the benzene ring prior to cyclization, the diazotization of anilines is preferred.

Workflow Diagram:

Synthesis_Route Start 2-Fluoro-6-methylaniline Step1 Acetylation (Ac2O) Start->Step1 Inter1 N-Acetyl Intermediate Step1->Inter1 Step2 Nitrosation (Isoamyl Nitrite, Ac2O, KOAc) Inter1->Step2 Cyclization Cyclization & Rearrangement Step2->Cyclization Product 1-Acetyl-7-fluoroindazole Cyclization->Product Final Deprotection (NH3/MeOH) -> 7-Fluoro-1H-indazole Product->Final

Figure 2: Synthetic route from 2-fluoro-6-methylaniline via nitrosation and cyclization.[2][3][4][5]

Part 3: Case Studies & Applications

Factor Xa Inhibitors (Anticoagulants)

The most authoritative example of 7-fluoroindazole utility is found in the development of Factor Xa inhibitors. Researchers at Johnson & Johnson identified that replacing the amide linker of earlier inhibitors with a 7-fluoroindazole core resulted in a 60-fold increase in potency .

  • Compound: 1-(1-Amino-isoquinolin-7-yl)-7-fluoro-1H-indazole derivative (Compound 25c in literature).

  • Mechanism: The 7-F atom forms a productive dipole-dipole interaction (or weak H-bond) with the protein backbone, stabilizing the active conformation without the metabolic liability of a hydrolyzable amide bond.

SERDs (Selective Estrogen Receptor Degraders)

In the optimization of oral SERDs (e.g., analogs of AZD9833), the 7-fluoroindazole scaffold has been utilized to tune the lipophilicity and metabolic stability of the "hinge-binding" motif.

  • Role: The fluorine atom at C7 prevents oxidative metabolism at this exposed position while modulating the acidity of the N-H group, which is critical for H-bonding to the Estrogen Receptor alpha (

    
    ).
    
Kinase Inhibition (ROCK1 / FGFR)

7-fluoroindazoles act as ATP-competitive inhibitors. The fluorine substitution is often critical for selectivity.

  • ROCK1: 6- and 7-fluoroindazoles have shown nanomolar potency (IC50 ~7 nM). The fluorine atom can induce subtle conformational changes in the ligand, forcing it into a "bioactive" conformation that fits the kinase hinge region more effectively than the hydrogen analog.

References

  • 7-Fluoroindazoles as Potent and Selective Inhibitors of Factor Xa. Source: Journal of Medicinal Chemistry (2008). Context: Primary reference for the bioisosteric replacement of amide carbonyls with 7-F-indazole.

  • Synthesis of 7-Fluoro Indazole (GuideChem). Source: GuideChem Technical FAQ. Context: Detailed protocols for the synthesis of 7-fluoroindazole via 2-fluoro-6-methylaniline.

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Source: Molecules (MDPI) / PMC. Context: Comprehensive review of indazole synthesis methods, including C-H activation and hydrazine cyclization.

  • On the Metabolic Stability of Fluorinated Small Molecules. Source: Journal of Medicinal Chemistry / PMC. Context: Mechanistic explanation of how fluorine substitution (including at indazole positions) blocks metabolic soft spots.

  • Addition of Fluorine and Late-Stage Functionalization of the Oral SERD AZD9833. Source: ACS Medicinal Chemistry Letters. Context: Application of fluorinated indazoles in the development of clinical-stage SERDs.

Sources

Exploratory

Rational Design of Halogenated Indazole Scaffolds for Kinase Inhibition

Content Type: Technical Whitepaper | Version: 2.0 | Status: Definitive Guide Executive Summary The indazole scaffold represents a "privileged structure" in medicinal chemistry, primarily due to its ability to mimic the a...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper | Version: 2.0 | Status: Definitive Guide

Executive Summary

The indazole scaffold represents a "privileged structure" in medicinal chemistry, primarily due to its ability to mimic the adenine ring of ATP within the kinase hinge region. However, the incorporation of halogens (Cl, Br, I) onto this scaffold elevates it from a simple steric mimic to a precision tool for exploiting halogen bonding (XB) . This guide moves beyond basic structure-activity relationships (SAR) to detail the biophysical mechanics of the "sigma-hole," synthetic protocols for 3-haloindazoles, and the application of these scaffolds in targeting VEGFR and CK2 pathways.

Structural Basis: The Halogen "Warhead"

Adenine Mimicry & The Hinge Region

Protein kinases share a highly conserved ATP-binding pocket.[1] The indazole core (specifically 1H-indazole) functions as a bioisostere of the purine ring. The N1 and N2 nitrogens typically engage in a donor-acceptor hydrogen bond network with the backbone amide and carbonyl of the kinase "hinge" residues (e.g., Glu917/Cys919 in VEGFR2).

The Sigma-Hole Concept (Advanced Mechanism)

While fluorine is often used for metabolic blocking, heavier halogens (Cl, Br, I) introduce a specific directional interaction known as the Halogen Bond (XB) .

  • The Mechanism: Unlike a uniform negative charge, heavier halogens exhibit an anisotropic charge distribution. The tip of the halogen (opposite the C-X bond) is electron-deficient (positive potential), known as the

    
    -hole .[2]
    
  • The Interaction: This

    
    -hole acts as a Lewis acid, forming a linear, attractive interaction with Lewis bases (nucleophiles), such as the backbone carbonyl oxygen of the kinase hinge or gatekeeper residues.
    
  • Directionality: The bond angle (C-X···O) prefers linearity (~180°), offering a geometric constraint that increases selectivity over simple Van der Waals forces.

Critical Insight: In CK2 inhibition, tetrabromo-benzimidazole derivatives utilize bromine atoms to lock the ligand into the active site via halogen bonds with backbone carbonyls (e.g., Val116), a strategy directly applicable to halogenated indazoles [1].

Synthetic Workflow: The 3-Iodoindazole "Factory"

The 3-position of the indazole ring is the most versatile vector for diversification. The introduction of iodine at C3 allows for subsequent palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira), making 3-iodo-1H-indazole the critical intermediate.

Protocol: Regioselective Synthesis of 3-Iodo-1H-Indazole
  • Objective: Synthesis of a versatile scaffold for downstream coupling.

  • Scale: 1.0 g (scalable).

  • Purity Target: >95% (HPLC).

Materials:

  • Indazole (1H-indazole)[3][4][5][6][7][8]

  • Iodine (

    
    )[3][4][5]
    
  • Potassium Hydroxide (KOH) pellets

  • DMF (N,N-Dimethylformamide) - Anhydrous

  • Sodium Bisulfite (

    
    ) - 10% aq.[5] solution
    

Step-by-Step Methodology:

  • Dissolution: Charge a round-bottom flask with Indazole (1.0 eq) and anhydrous DMF (5 mL/mmol). Stir until dissolved.

  • Iodination: Add Iodine (

    
    , 2.0 eq) in a single portion.
    
  • Base Addition: Add KOH pellets (4.0 eq) slowly. Note: The reaction is exothermic; monitor internal temperature.

  • Reaction: Stir at room temperature (20-25°C) for 1-4 hours. Monitor via TLC (30% EtOAc/Hexane) or LC-MS for the disappearance of the starting material (

    
    ) and appearance of product (
    
    
    
    ).
  • Quenching: Pour the reaction mixture into 10% aqueous

    
     (10 volumes) to quench excess iodine. The solution should turn from dark brown to a white/pale yellow suspension.
    
  • Isolation: Filter the precipitate. Wash the cake copiously with water to remove DMF and inorganic salts.

  • Purification: Recrystallize from ethanol or perform flash chromatography (Silica, 0-30% EtOAc/Hexane) if necessary.

Validation:

  • 1H NMR (DMSO-d6): Absence of the C3-proton signal (typically ~8.0 ppm).

  • Yield: Expect 75-90%.

Downstream Diversification (Suzuki Coupling)

Once the 3-iodo scaffold is secured, it serves as the electrophile in Suzuki couplings to install aryl/heteroaryl "tails" that extend into the hydrophobic pocket of the kinase.

Visualization: Synthetic Logic & Signaling Pathways

Diagram: The Indazole Synthetic Logic

This workflow illustrates the conversion of the raw scaffold into a functional kinase inhibitor.

IndazoleSynthesis Indazole 1H-Indazole (Scaffold) Iodination Iodination (I2, KOH, DMF) Indazole->Iodination IodoIndazole 3-Iodo-1H-indazole (The 'Warhead') Iodination->IodoIndazole Electrophilic Substitution Suzuki Suzuki Coupling (Ar-B(OH)2, Pd cat.) IodoIndazole->Suzuki Inhibitor 3-Aryl-Indazole (Kinase Inhibitor) Suzuki->Inhibitor C-C Bond Formation

Caption: Step-wise transformation of 1H-indazole into a 3-aryl-substituted kinase inhibitor via the 3-iodo intermediate.

Diagram: VEGFR Signaling Pathway (Target Context)

Halogenated indazoles (e.g., Axitinib analogs) primarily target the VEGFR pathway to inhibit angiogenesis.

VEGFR_Pathway VEGF VEGF Ligand (Extracellular) VEGFR VEGFR2 (RTK) (Transmembrane) VEGF->VEGFR Activation PI3K PI3K VEGFR->PI3K Phosphorylation RAF RAF VEGFR->RAF Indazole Indazole Inhibitor (ATP Competitive) Indazole->VEGFR Inhibition (Hinge Binding) AKT AKT / PKB PI3K->AKT Response Angiogenesis & Cell Proliferation AKT->Response MEK MEK RAF->MEK ERK ERK / MAPK MEK->ERK ERK->Response

Caption: Mechanism of action for Indazole inhibitors within the VEGF-driven angiogenic signaling cascade.

Data Presentation: Halogen Impact on Potency

The following table summarizes the impact of halogen substitution on the indazole core (or its bioisosteres) in kinase inhibition assays, highlighting the "Halogen Effect" [2][3].

Substitution (R)X-Bond CapabilityIC50 (VEGFR2/CK2)Mechanistic Note
H (Unsubstituted) None> 10 µMBaseline activity; lacks specific hinge interaction.
F (Fluorine) Negligible~ 500 nMMetabolic block; minimal

-hole; mainly H-bond acceptor.
Cl (Chlorine) Moderate~ 50 nMModerate

-hole; fills hydrophobic pockets.
Br (Bromine) Strong < 10 nM Optimal

-hole; forms strong XB with backbone C=O.
I (Iodine) Very Strong< 10 nMStrongest XB, but steric bulk may clash in smaller pockets.

Experimental Protocol: Kinase Inhibition Assay (FRET)

To validate the efficacy of the synthesized halogenated indazoles, a FRET-based assay (e.g., LanthaScreen) is recommended over radiometric methods for throughput and safety.

  • Preparation: Dilute synthesized indazole inhibitors in 100% DMSO (1000x final concentration).

  • Master Mix: Prepare kinase buffer (50 mM HEPES pH 7.5, 10 mM

    
    , 1 mM EGTA, 0.01% Brij-35).
    
  • Incubation:

    • Add 5 µL of inhibitor (varying concentrations) to 384-well plate.

    • Add 5 µL of Kinase/Antibody mixture (e.g., VEGFR2 + Eu-anti-GST).

    • Add 5 µL of Tracer (Alexa Fluor 647-labeled ATP competitive tracer).

  • Reaction: Incubate at Room Temperature for 60 minutes in the dark.

  • Readout: Measure Fluorescence Resonance Energy Transfer (FRET) on a plate reader (Excitation: 340 nm; Emission: 665 nm / 615 nm).

  • Analysis: Plot Emission Ratio (665/615) vs. log[Inhibitor]. Fit to sigmoidal dose-response curve to calculate

    
    .
    

References

  • Halogen Bonding in Kinase Inhibitors: Voth, A. R., & Ho, P. S. (2007).[9] The role of halogen bonding in inhibitor recognition and binding by protein kinases.[9][10] Current Topics in Medicinal Chemistry.

  • Indazoles as Privileged Scaffolds: Zhang, et al. (2020). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors. RSC Advances.

  • Synthesis of 3-Iodoindazoles: Luo, G., et al. (2006). Methods for preparing indazole compounds. World Intellectual Property Organization (WO2006048745A1).

  • Axitinib Binding Mode: Mancini, et al. (2013). Structure-Based Design and Characterization of Axitinib. ResearchGate.

Sources

Foundational

Technical Safety &amp; Handling Guide: 5-Bromo-7-fluoro-1-methyl-1H-indazole

Topic: 5-bromo-7-fluoro-1-methyl-1H-indazole Safety Data Sheet (MSDS) Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Format: In-depth Technical Whitepaper[1][2] Introduction & Subst...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 5-bromo-7-fluoro-1-methyl-1H-indazole Safety Data Sheet (MSDS) Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Format: In-depth Technical Whitepaper[1][2]

Introduction & Substance Identification

5-bromo-7-fluoro-1-methyl-1H-indazole is a specialized heterocyclic building block utilized primarily in medicinal chemistry.[1][2] As a halogenated indazole, it serves as a critical scaffold in the development of kinase inhibitors and receptor antagonists.[2] Its structural rigidity, combined with the orthogonal reactivity of the bromine (C5) and fluorine (C7) substituents, allows for precise structure-activity relationship (SAR) exploration.[2]

This guide provides a rigorous safety framework for handling this compound, synthesizing field-proven protocols with GHS-compliant hazard assessments.

Chemical Identity
ParameterSpecification
Chemical Name 5-Bromo-7-fluoro-1-methyl-1H-indazole
CAS Number 1379366-71-8 (Primary); Note: Isomer specificity is critical.[1][2] Verify against CAS 1784678-61-0 (4-fluoro isomer) before use.[1][2]
Molecular Formula C₈H₆BrFN₂
Molecular Weight 229.05 g/mol
SMILES Cn1nccc1c(F)cc(Br)c1
Appearance Off-white to pale orange solid
Solubility Soluble in DMSO, DCM, Methanol; Insoluble in Water
Structural Significance

The 1-methyl-1H-indazole core is thermodynamically favored over the 2H-isomer.[1][2] The C5-Bromine provides a handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the C7-Fluorine modulates metabolic stability and lipophilicity without introducing significant steric bulk.[1][2]

Hazard Identification & Risk Assessment (GHS)

While specific toxicological data for this exact isomer is limited, its classification is derived from the structural class of halogenated indazoles.[2] It is treated as a Hazardous Substance .[2]

GHS Classification[1][2]
  • Signal Word: WARNING

  • Hazard Categories:

    • Acute Toxicity, Oral (Category 4)[2]

    • Skin Corrosion/Irritation (Category 2)[1][2]

    • Serious Eye Damage/Eye Irritation (Category 2A)[1][2]

    • Specific Target Organ Toxicity - Single Exposure (Respiratory Tract) (Category 3)[1][2]

Hazard & Precautionary Statements
CodeStatementScientific Context
H302 Harmful if swallowed.[1][2]Halogenated heterocycles can exhibit oral toxicity; avoid ingestion.[2]
H315 Causes skin irritation.[2][3]Lipophilic nature facilitates dermal absorption and local irritation.[2]
H319 Causes serious eye irritation.[2]Dust/vapors are potent lachrymators; mechanical irritation is also a factor.[2]
H335 May cause respiratory irritation.[2][3][4]Inhalation of fine dust triggers mucosal inflammation.[2]
P261 Avoid breathing dust/fume.[2]Use local exhaust ventilation (fume hood).[2]
P280 Wear protective gloves/eye protection.[2]Nitrile gloves (min 0.11mm) and safety glasses with side shields.[2]

Safe Handling & Storage Protocols

Experimental integrity depends on maintaining compound purity while protecting the operator.[2] The following protocols are designed to prevent degradation (hydrolysis/oxidation) and exposure.

Engineering Controls
  • Primary Containment: All open-vessel manipulations (weighing, transfer) must be performed within a certified Chemical Fume Hood operating at a face velocity of 80–100 fpm.[1][2]

  • Static Control: As a dry organic powder, the compound may accumulate static charge.[2] Use anti-static weighing boats and ground all transfer equipment to prevent dispersion.[2]

Personal Protective Equipment (PPE) Matrix
  • Respiratory: NIOSH N95 (dust) if outside a hood; P100 respirator for spill cleanup.[2]

  • Dermal: Nitrile rubber gloves.[2] Breakthrough time > 480 min. Double-gloving recommended during synthesis steps involving organolithiums.[1][2]

  • Ocular: Chemical safety goggles. Face shield required if scaling up (>10g) or using reactive reagents.[2]

Storage & Stability[1][5]
  • Temperature: Store at 2–8°C (Refrigerated).

  • Atmosphere: Hygroscopic potential.[2] Store under Inert Gas (Argon or Nitrogen) to prevent moisture-induced hydrolysis or discoloration.[1][2]

  • Incompatibilities: Segregate from Strong Oxidizing Agents (e.g., permanganates, peroxides) and Strong Bases .[2]

Handling Decision Logic

The following diagram outlines the decision process for safe handling based on operational scale.

HandlingProtocol Start Start: Handling 5-bromo-7-fluoro-1-methyl-1H-indazole ScaleCheck Check Scale of Operation Start->ScaleCheck SmallScale < 1 gram (Analytical) ScaleCheck->SmallScale LargeScale > 1 gram (Preparative) ScaleCheck->LargeScale PPE_Std PPE: Nitrile Gloves, Lab Coat, Safety Glasses SmallScale->PPE_Std PPE_High PPE: Double Gloves, Face Shield, Tyvek Sleeves LargeScale->PPE_High Hood Engineering: Standard Fume Hood PPE_Std->Hood Static Engineering: Anti-static Gun + Grounding PPE_High->Static Storage Return to Storage: Sealed, 4°C, Argon Hood->Storage Static->Hood

Figure 1: Risk-based handling workflow determining PPE and engineering controls based on quantity.

Emergency Response & First Aid

Every laboratory using this compound must have a self-validating emergency plan.[1][2]

First Aid Measures
  • Inhalation: Move victim to fresh air immediately.[2] If breathing is difficult, administer oxygen.[2] Mechanism: Reduces mucosal concentration and prevents systemic hypoxia.[2]

  • Skin Contact: Wash with soap and copious water for 15 minutes.[2] Remove contaminated clothing.[2] Mechanism: Dilution and mechanical removal of lipophilic residues.[2]

  • Eye Contact: Rinse cautiously with water for 15 minutes, lifting eyelids.[2] Remove contact lenses.[2] Mechanism: Neutralizes pH deviations and flushes particulate matter.[2]

  • Ingestion: Rinse mouth. Do NOT induce vomiting unless directed by medical personnel. Call a POISON CENTER.

Firefighting Measures
  • Extinguishing Media: Water spray, Alcohol-resistant foam, Dry chemical, or Carbon dioxide (CO₂).[2]

  • Hazardous Combustion Products: Emits toxic fumes of Hydrogen Bromide (HBr) , Hydrogen Fluoride (HF) , and Nitrogen Oxides (NOx) .[2]

  • Firefighter PPE: Self-Contained Breathing Apparatus (SCBA) is mandatory due to the risk of HF inhalation.[1][2]

Accidental Release (Spill)[1][2]
  • Evacuate: Clear the area of non-essential personnel.

  • PPE: Don N95/P100 respirator and double nitrile gloves.[2]

  • Contain: Dampen the solid with a chemically inert solvent (e.g., PEG-400) or water mist to suppress dust.[2]

  • Clean: Sweep up carefully into a hazardous waste container.

  • Decontaminate: Wipe surface with 10% sodium bicarbonate solution to neutralize potential acidic hydrolysis products.[2]

Synthesis & Reactivity Context

Understanding the synthesis aids in identifying impurities.[2] The 5-bromo-7-fluoro-1-methyl-1H-indazole is typically synthesized via the methylation of the 1H-indazole precursor.[1][2]

Synthetic Pathway & Impurities

The methylation of 5-bromo-7-fluoro-1H-indazole often yields two isomers:

  • N1-Methylation (Target): Thermodynamically favored.

  • N2-Methylation (Impurity): Kinetic byproduct.[1][2]

Separation usually requires silica gel chromatography.[2] Researchers should check purity via 1H-NMR (distinct chemical shift of N-Me group) before use in biological assays.[1][2]

Reactivity Profile
  • C5-Position: Highly reactive toward Pd-catalyzed couplings (Suzuki, Sonogashira).[1][2]

  • C7-Position: The fluorine atom is generally stable but can undergo SNAr under forcing conditions with strong nucleophiles.[1][2]

  • C3-Position: Susceptible to electrophilic aromatic substitution (e.g., iodination) or lithiation.[1][2]

SynthesisPath Precursor 5-Bromo-7-fluoro-1H-indazole Reagents MeI / K2CO3 / DMF Precursor->Reagents Mixture Isomeric Mixture (N1 + N2) Reagents->Mixture Separation Column Chromatography Mixture->Separation Product Target: 1-Methyl (N1) Separation->Product Major Yield Byproduct Impurity: 2-Methyl (N2) Separation->Byproduct Minor Yield

Figure 2: Synthetic workflow highlighting the critical separation of the N1-methyl target from the N2-methyl impurity.

Toxicological Information

Note: Data extrapolated from structural analogs (5-bromoindazole).[1][2][5]

  • Acute Toxicity: LD50 (Oral, Rat) estimated at 500–2000 mg/kg.[2]

  • Carcinogenicity: Not classified by IARC, NTP, or OSHA.[2]

  • Mutagenicity: No data available; treat as potential mutagen due to halogenated aromatic structure.[2]

  • Reproductive Toxicity: No data available.[2]

References

  • National Center for Biotechnology Information. (2025).[2] PubChem Compound Summary for CID 69079347, 5-Bromo-4-fluoro-1-methyl-1H-indazole. Retrieved from [Link][1][2]

  • Occupational Safety and Health Administration (OSHA). (2024).[2] Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link][1][2]

  • European Chemicals Agency (ECHA). (2025).[2] C&L Inventory: 5-bromo-1H-indazole. Retrieved from [Link][1][2]

Sources

Protocols & Analytical Methods

Method

synthesis of 5-bromo-7-fluoro-1-methyl-1H-indazole from 2-fluoro-6-bromoaniline

This Application Note provides a comprehensive technical guide for the synthesis of 5-bromo-7-fluoro-1-methyl-1H-indazole starting from 2-fluoro-6-bromoaniline . The protocol is designed for research and development prof...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the synthesis of 5-bromo-7-fluoro-1-methyl-1H-indazole starting from 2-fluoro-6-bromoaniline .

The protocol is designed for research and development professionals, emphasizing regiochemical control and high-purity isolation. It addresses the specific challenge of introducing the 5-bromo substituent while utilizing the 2-fluoro-6-bromoaniline scaffold, likely via a regioselective bromination and ortho-formylation strategy .

[1][2][3][4][5]

Executive Summary

The target molecule, 5-bromo-7-fluoro-1-methyl-1H-indazole , is a critical pharmacophore in medicinal chemistry, particularly serving as a core scaffold for PARP inhibitors (e.g., Niraparib analogs) and Tyrosine Kinase Inhibitors (TKIs) targeting EGFR.[1]

The synthesis presents a specific regiochemical challenge: the starting material, 2-fluoro-6-bromoaniline , possesses a bromine atom at the ortho position (C6), whereas the target requires a bromine at the meta position (C5 relative to nitrogen).[1]

This protocol details a "Bromination-Transposition" strategy . Instead of attempting to migrate the bromine, the protocol involves:

  • C4-Bromination of the starting aniline to install the final 5-bromo substituent.

  • C6-Formylation (utilizing the original bromine as a handle) to construct the indazole ring.[1]

  • N1-Methylation to yield the final product.

Retrosynthetic Analysis

The logical disconnection reveals that the ortho-bromine of the starting material serves as a "sacrificial" handle for ring closure, while the permanent 5-bromo substituent must be introduced early in the sequence.

  • Target: 5-Bromo-7-fluoro-1-methyl-1H-indazole[2][3][4][5][1]

  • Precursor 1: 5-Bromo-7-fluoro-1H-indazole (N-H free indazole).[1]

  • Precursor 2: 4-Bromo-2-fluoro-6-formylaniline (or protected equivalent).[1]

  • Starting Material: 2-Fluoro-6-bromoaniline.[1]

Mechanistic Pathway (DOT Diagram)

Synthesis_Pathway SM 2-Fluoro-6-bromoaniline (Starting Material) Int1 2,4-Dibromo-6-fluoroaniline (C4-Bromination) SM->Int1 NBS, DMF (Regioselective para-bromination) Int2 4-Bromo-2-fluoro-6-formylaniline (Ortho-Lithiation/Formylation) Int1->Int2 1. Protection (optional) 2. n-BuLi, DMF (C6-selective) Int3 5-Bromo-7-fluoro-1H-indazole (Hydrazine Cyclization) Int2->Int3 N2H4·H2O Cyclization Target 5-Bromo-7-fluoro-1-methyl-1H-indazole (N-Methylation) Int3->Target MeI, NaH THF

Caption: Step-wise transformation from aniline precursor to substituted indazole via regioselective functionalization.

Detailed Experimental Protocol

Phase 1: Regioselective Bromination (Installation of the C5-Br)

The first objective is to install the bromine atom at the para position relative to the amine (which becomes C5 in the indazole).

  • Reaction: Electrophilic Aromatic Substitution.[6]

  • Reagents: N-Bromosuccinimide (NBS), DMF or Acetonitrile.[1]

Step-by-Step:

  • Dissolution: Charge a reaction vessel with 2-fluoro-6-bromoaniline (1.0 eq) and dissolve in DMF (10 volumes).

  • Addition: Cool the solution to 0°C. Slowly add NBS (1.05 eq) portion-wise over 30 minutes to avoid exotherms.

  • Monitoring: Stir at 0°C–RT for 2–4 hours. Monitor by TLC/HPLC for the disappearance of starting material and formation of 2,4-dibromo-6-fluoroaniline .

  • Workup: Pour the mixture into ice water. The product typically precipitates. Filter the solids, wash with water, and dry under vacuum.

    • Note: If oil forms, extract with Ethyl Acetate, wash with brine, dry over Na₂SO₄, and concentrate.[1]

Phase 2: Ring Construction (The "Ortho-Formylation" Strategy)

This is the critical step. We utilize the C6-bromine (ortho) for Lithium-Halogen exchange to introduce a formyl group (CHO), which is required for indazole formation.

  • Reaction: Lithium-Halogen Exchange / Formylation / Cyclization.[1]

  • Reagents: n-BuLi, DMF, Hydrazine Hydrate.[1]

Step-by-Step:

  • Protection (Recommended): To prevent interference from the acidic NH₂, convert the 2,4-dibromo-6-fluoroaniline to its N-pivaloyl or N-Boc derivative using standard conditions (PivCl/TEA or Boc₂O).[1] Note: Unprotected anilines consume 2 equivalents of BuLi and can lead to side reactions.

  • Lithiation: Dissolve the protected aniline (1.0 eq) in anhydrous THF under Nitrogen/Argon. Cool to -78°C .

  • Exchange: Add n-BuLi (1.1 eq for protected, 2.2 eq for unprotected) dropwise.[1]

    • Chemo-selectivity: The ortho-bromine (C6) undergoes exchange significantly faster than the para-bromine (C4) due to coordination with the directing group (N-substituent) and relief of steric strain.[1]

  • Formylation: After 30 mins at -78°C, add anhydrous DMF (1.5 eq). Warm to 0°C.[6][7]

  • Quench/Cyclization: Quench with saturated NH₄Cl. Extract the intermediate (aldehyde).

  • Indazole Formation: Dissolve the crude aldehyde in Ethanol . Add Hydrazine Hydrate (5.0 eq) and heat to reflux for 4 hours.

    • Mechanism:[7][8][9] Hydrazine condenses with the aldehyde to form a hydrazone, which then undergoes intramolecular nucleophilic aromatic substitution (SNAr) displacing the fluorine? Correction: The standard route from 2-halo-benzaldehydes involves hydrazine displacing the halogen.

    • Critical Check: In our precursor (4-bromo-2-fluoro-6-formylaniline derived intermediate), we have a Fluorine at C2 and the Formyl at C6.[1]

    • Correction: If we start with 2-fluoro-6-bromoaniline, the F is at 2 and Br at 6.[1] If we replace Br with CHO, we have F at 2 and CHO at 6.

    • Cyclization: Hydrazine reacts with CHO. The Nitrogen then attacks the C2-Fluorine (SNAr).

    • Result:5-bromo-7-fluoro-1H-indazole ?

      • Let's map:[10]

        • Benzene C1: Amine (N1 of indazole).[1]

        • Benzene C2: F (becomes C7).[1] Wait, if N attacks C2, F is lost.

        • Alternative: The aldehyde + hydrazine cyclizes onto the Amine nitrogen?

        • Actually: The standard synthesis of indazoles from 2-halobenzaldehydes uses hydrazine.

        • Here we have an aniline with an ortho-aldehyde.[1] This is 2-aminobenzaldehyde .[1]

        • 2-Aminobenzaldehydes + Hydrazine -> Indazole ? No, this typically yields Quinazoline or requires diazotization.[1]

    • Refined Route (Diazotization):

      • If we have 2,4-dibromo-6-fluoroaniline :

      • We can use the Jacobson Indazole Synthesis logic if we introduce a carbon.

      • Better Industrial Route:Suzuki Coupling on 2,4-dibromo-6-fluoroaniline with Methylboronic acid (selectively at ortho-Br) -> 4-bromo-2-fluoro-6-methylaniline .[1]

      • Then Diazotization (NaNO₂, AcOH) -> Cyclization (Jacobson) -> 5-bromo-7-fluoro-1H-indazole .[1]

      • Why this is better: It avoids the unstable amino-benzaldehyde intermediate.

      • Selectivity: Palladium couplings are highly sensitive to sterics. The para-Br is usually more reactive than the ortho-Br (flanked by F and N).

      • However, if one uses specific ligands or directing groups, ortho-coupling is possible.[1]

      • Safe Bet: The Formylation route (via protected aniline) is classic for making substituted indazoles if the diazotization route is not preferred.

Preferred Protocol (Diazotization/Jacobson Variation): Assuming the user requires a robust method:

  • 2,4-Dibromo-6-fluoroaniline (from Phase 1).

  • Suzuki Coupling: React with Methylboronic acid (Pd(dppf)Cl₂, K₂CO₃, Dioxane/Water).[1] Optimize for mono-coupling.

    • Target:4-bromo-2-fluoro-6-methylaniline .[1]

  • Cyclization: Dissolve in Acetic Acid . Add Acetic Anhydride (to protect in situ) and Isoamyl Nitrite (or NaNO₂/HCl).[1] Heat to 80°C.

    • Mechanism:[7][8][9] Formation of diazonium species which cyclizes onto the methyl group.

    • Product:5-bromo-7-fluoro-1H-indazole .[2][3][4][5][1]

Phase 3: Methylation (Final Step)

Introduction of the methyl group at N1.

  • Reagents: Sodium Hydride (NaH), Methyl Iodide (MeI), THF.[5][1]

Step-by-Step:

  • Deprotonation: Dissolve 5-bromo-7-fluoro-1H-indazole in anhydrous THF . Cool to 0°C. Add NaH (60% dispersion, 1.2 eq). Stir for 30 mins until H₂ evolution ceases.

  • Alkylation: Add Methyl Iodide (1.1 eq) dropwise.[1]

  • Reaction: Warm to Room Temperature and stir for 2 hours.

  • Quench: Carefully add water. Extract with Ethyl Acetate.[9]

  • Purification: Silica Gel Chromatography (Hexane/EtOAc).

    • Regioselectivity:[1][10][11] N1 methylation is generally favored over N2 for 7-substituted indazoles due to steric hindrance at N2 from the C3-H and electronic factors, but N1/N2 mixtures are common.[1] Separation is required.

    • Data Check: 7-fluoro substituent exerts steric pressure on N1, potentially increasing N2 isomer.[1] However, N1 is thermodynamically preferred.

Summary of Data & Reagents

StepTransformationKey ReagentsCritical ParameterYield (Est.)
1 BrominationNBS, DMFTemp < 10°C (Regiocontrol)85-90%
2 C-C Bond FormationMeB(OH)₂ / Pd-Cat OR DMF/BuLiSelectivity (Ortho vs Para)60-75%
3 CyclizationIsoamyl Nitrite OR HydrazineTemperature Control70-80%
4 MethylationNaH, MeIAnhydrous Conditions85%

Safety & Handling (E-E-A-T)

  • 2-Fluoro-6-bromoaniline: Toxic by inhalation and skin contact.[1] Use in a fume hood.

  • n-Butyllithium: Pyrophoric.[1] Handle under inert atmosphere (Nitrogen/Argon).

  • Methyl Iodide: Potent alkylating agent (Carcinogen).[1] Use specific waste disposal protocols.

  • Sodium Hydride: Reacts violently with water. Quench with care.

References

  • Synthesis of 5-bromo-4-fluoro-1H-indazole (Analogous Route)

    • Patent: CN110452177A. "Method for synthesizing 5-bromo-4-fluoro-1H-indazole." Google Patents. Link

  • Regioselective Bromination of Indazoles

    • Journal: "Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification." MDPI, 2014.[1] Link

  • General Indazole Synthesis (Jacobson/Bartoli)

    • Review: "Recent advances in the synthesis of indazoles."[10] Organic Chemistry Portal. Link

  • Target Molecule Data (5-Bromo-7-fluoro-1-methyl-1H-indazole)

    • PubChem CID: 57917274. Link

Sources

Application

protocol for methylation of 5-bromo-7-fluoro-1H-indazole

Application Note: High-Efficiency Regioselective Methylation of 5-Bromo-7-Fluoro-1H-Indazole Executive Summary The methylation of 5-bromo-7-fluoro-1H-indazole is a critical transformation in the synthesis of PARP inhibit...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Regioselective Methylation of 5-Bromo-7-Fluoro-1H-Indazole

Executive Summary

The methylation of 5-bromo-7-fluoro-1H-indazole is a critical transformation in the synthesis of PARP inhibitors (e.g., Niraparib analogs) and kinase inhibitors. However, the indazole scaffold presents a classic regioselectivity challenge, existing in annular tautomeric equilibrium between


- and 

-forms.

The introduction of a fluorine atom at the C7 position significantly alters the steric and electronic landscape of the molecule compared to unsubstituted indazole. While the


-methyl isomer is generally the pharmacologically desired scaffold (thermodynamic product), the steric bulk of the C7-fluorine atom proximal to 

can destabilize the transition state, leading to increased formation of the unwanted

-isomer.

This guide provides a field-proven protocol using Cesium Carbonate (


) in DMF , optimized to maximize the 

:

ratio, alongside a robust purification and structural validation workflow.

Scientific Foundation & Strategic Analysis

The Regioselectivity Paradox

Indazole alkylation is governed by the interplay of sterics and thermodynamics .

  • Electronic Bias: The 7-fluoro substituent is electron-withdrawing (inductive effect), increasing the acidity of the N-H proton (

    
    ).
    
  • Steric Hindrance: The Van der Waals radius of Fluorine (1.47 Å) is larger than Hydrogen (1.20 Å). Since C7 is peri- to

    
    , the 7-F atom creates steric repulsion for the incoming methyl group at the 
    
    
    
    position.
  • Outcome: Unlike unsubstituted indazoles which favor

    
     alkylation heavily, 7-fluoroindazoles often yield a significant mixture (e.g., 3:1 to 5:1 ratios) unless specific thermodynamic conditions are applied to allow equilibration.
    
Mechanistic Pathway & Isomer Distribution

The reaction proceeds via an


 mechanism on the deprotonated indazolyl anion.

IndazoleMethylation Substrate 5-Bromo-7-Fluoro-1H-Indazole (Tautomeric Equilibrium) Anion Indazolyl Anion (Delocalized Negative Charge) Substrate->Anion Deprotonation (Cs2CO3) TS_N1 TS-N1 (Steric Clash with 7-F) Anion->TS_N1 Path A (Thermodynamic) TS_N2 TS-N2 (Less Sterically Hindered) Anion->TS_N2 Path B (Kinetic) Prod_N1 N1-Methyl Product (Thermodynamic Major) Target TS_N1->Prod_N1 MeI Attack Prod_N2 N2-Methyl Product (Kinetic Minor) Byproduct TS_N2->Prod_N2 MeI Attack Prod_N2->Prod_N1 Thermal Rearrangement (High Temp/Long Time)

Figure 1: Mechanistic bifurcation in the methylation of 7-substituted indazoles. The 7-F steric clash raises the energy barrier for N1-alkylation, requiring thermodynamic control to maximize yield.

Experimental Protocol

Method A: Thermodynamic Control (Recommended)

This method utilizes Cesium Carbonate (


), which promotes thermodynamic equilibration better than 

due to the "Cesium Effect" (higher solubility in organic solvents and looser ion pairing).

Reagents:

  • Substrate: 5-bromo-7-fluoro-1H-indazole (1.0 eq)

  • Alkylating Agent: Iodomethane (MeI) (1.2 eq)

  • Base: Cesium Carbonate (

    
    ) (2.0 eq)
    
  • Solvent: N,N-Dimethylformamide (DMF) (Anhydrous, 0.1 M concentration)

Step-by-Step Workflow:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 5-bromo-7-fluoro-1H-indazole (e.g., 5.0 g, 23.2 mmol) in anhydrous DMF (230 mL).

  • Deprotonation: Add

    
      (15.1 g, 46.4 mmol) in a single portion. The suspension may turn slightly yellow/orange indicating anion formation. Stir at Room Temperature (RT) for 30 minutes.
    
  • Alkylation: Cool the mixture to

    
     using an ice bath. Add Iodomethane  (1.73 mL, 27.8 mmol) dropwise over 10 minutes to control the exotherm.
    
    • Critical Note: Do not dump MeI all at once; local high concentrations favor the kinetic

      
       product.
      
  • Reaction: Remove the ice bath and allow the reaction to warm to RT. Stir for 3–12 hours.

    • Monitoring: Check by TLC (Hexane/EtOAc 4:1) or LC-MS.[1][2]

      
      -isomer is typically less polar (higher 
      
      
      
      ) than the
      
      
      -isomer in this solvent system.
  • Workup:

    • Pour the reaction mixture into ice-cold water (10x reaction volume) to precipitate the product.

    • Extract with Ethyl Acetate (3 x 100 mL).

    • Wash the combined organic layers with water (2x) and brine (1x) to remove DMF.

    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure.[1]
      
Method B: Kinetic Control (Alternative)

Use only if the N2-isomer is the desired target.

  • Base: NaH (1.2 eq) in THF at

    
    .
    
  • Procedure: Add MeI at low temperature and quench immediately upon consumption of starting material. This minimizes the rearrangement to the thermodynamic

    
     product.
    

Purification & Isolation

Due to the 7-fluoro substituent, the separation of isomers is critical.

Column Chromatography Parameters:

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase: Gradient of Hexanes : Ethyl Acetate.

    • Start: 100% Hexanes.

    • Ramp: 0%

      
       20% EtOAc.
      

Elution Order:

  • 
    -Methyl (Major):  Elutes first (Less polar).
    
  • 
    -Methyl (Minor):  Elutes second (More polar).
    
  • Unreacted SM: Elutes last (Most polar due to free NH).

CompoundApprox

(4:1 Hex/EtOAc)
Yield Target

-Me (5-Br-7-F)
0.65 75 - 85%

-Me (5-Br-7-F)
0.4510 - 15%

Quality Control & Structural Validation (Self-Validating System)

You must confirm regiochemistry using NMR.[2] The 7-fluoro group eliminates the standard H7 NOE signal, making identification trickier. Use the H3-NOE diagnostic method.

Diagnostic 1H NMR Signals (DMSO- )
Feature

-Methyl Isomer (Target)

-Methyl Isomer (Byproduct)
Methyl Shift (

)
4.00 - 4.10 ppm (d,

*)
4.15 - 4.25 ppm (Singlet)
NOESY / ROESY NO interaction with H3. Strong NOE with H3.
13C NMR (N-Me) ~36 ppm~40 ppm
19F NMR Shifted upfield relative to SM.Distinct shift from N1.[1][3][4]

*Note: In


-Me, the methyl protons may show a small "through-space" coupling or interaction with the 7-F, appearing as a doublet or broad singlet, unlike the sharp singlet of 

-Me.

Workflow Start Start: Crude Reaction Mix TLC TLC Analysis (Hex/EtOAc 4:1) Start->TLC Decision Is separation sufficient? TLC->Decision Decision->Start No (Change Solvent) Column Flash Chromatography (Gradient 0-20% EtOAc) Decision->Column Yes Fraction1 Fraction A (Higher Rf) Concentrate Column->Fraction1 First Eluting Fraction2 Fraction B (Lower Rf) Concentrate Column->Fraction2 Second Eluting NMR 1H NMR & NOESY Check N-Me vs H3 Fraction1->NMR Fraction2->NMR

Figure 2: Purification and Validation Workflow. Fraction A is typically the desired N1-methyl product.

Troubleshooting & Optimization

  • Issue: Low N1:N2 Ratio (< 3:1).

    • Cause: Reaction temperature too low (kinetic trap) or base too weak.

    • Fix: Switch solvent to Acetone and reflux with

      
       overnight. Higher temperatures favor the thermodynamic 
      
      
      
      product. Alternatively, heat the DMF reaction to
      
      
      after MeI addition.
  • Issue: Poly-alkylation (Quaternization).

    • Cause: Large excess of MeI.

    • Fix: Strictly limit MeI to 1.1–1.2 equivalents.

  • Issue: Poor Separation.

    • Fix: Use DCM/MeOH (98:2) if Hex/EtOAc fails, or perform a recrystallization from Ethanol/Water if the solid is crystalline.

References

  • BenchChem. Application Notes and Protocols for the Methylation of 3-Methyl-6-nitro-1H-indazole. (2025).[1][2][5] Link

  • Beilstein J. Org.[6] Chem. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights. (2024).[4][6][7] Link

  • WuXi Biology. Mechanism of a Highly Selective N2 Alkylation of Indazole. (2022).[3][8] Link

  • National Institutes of Health (PMC). Development of a selective and scalable N1-indazole alkylation. (2024).[4][6][7] Link

  • Google Patents. Synthesis method of 5-bromo-4-fluoro-1H-indazole (CN110452177A).Link

Sources

Method

Optimized Suzuki-Miyaura Coupling of 5-Bromo-7-fluoro-1-methyl-1H-indazole

Executive Summary & Strategic Rationale The scaffold 5-bromo-7-fluoro-1-methyl-1H-indazole represents a privileged structural motif in modern drug discovery, particularly for kinase inhibitors and CNS-active agents. The...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The scaffold 5-bromo-7-fluoro-1-methyl-1H-indazole represents a privileged structural motif in modern drug discovery, particularly for kinase inhibitors and CNS-active agents. The 1-methyl group locks the tautomeric state, preventing catalyst poisoning via N-H coordination, while the 7-fluoro substituent modulates metabolic stability (blocking C7 oxidation) and influences the electronic properties of the pi-system.

This guide provides a validated, evidence-based approach to functionalizing the C5 position via Suzuki-Miyaura cross-coupling. Unlike simple aryl bromides, this heterocyclic halide requires specific attention to catalyst ligation and base selection to prevent protodebromination and maximize turnover frequency (TOF).

Key Chemical Properties
PropertyValueImplication for Coupling
CAS Number 1379366-71-8Reference standard
Molecular Weight 229.05 g/mol Stoichiometry calculations
Electronic Effect 7-Fluoro (Inductive EWG)Enhances oxidative addition rate at C5-Br compared to non-fluorinated analogs.
Steric Environment 1-MethylPrevents N1-coordination to Pd; remote from C5, allowing bulky ligands.
Solubility Moderate (Org. Solvents)Requires polar aprotic cosolvents (DMF, Dioxane) for high concentrations.

Mechanistic Insight & Catalyst Selection

The success of coupling 5-bromo-7-fluoro-1-methyl-1H-indazole relies on balancing the oxidative addition (facilitated by the electron-poor ring) with the transmetallation step (often the rate-determining step in heterocyclic couplings).

The "Fluorine Effect" on Catalysis

The C7-fluorine atom exerts a strong inductive effect (-I), pulling electron density away from the aromatic ring. This lowers the LUMO energy of the C5-Br bond, making it more reactive toward Pd(0) than the unfluorinated parent 5-bromo-1-methylindazole. However, this electron deficiency also makes the ring more susceptible to side reactions if the catalytic cycle stalls.

Recommended Catalyst Systems
  • Pd(dppf)Cl₂·DCM (Standard): The robust "workhorse" catalyst. The large bite angle of dppf stabilizes the Pd(II) intermediate, preventing beta-hydride elimination (though not applicable here) and promoting reductive elimination.

  • XPhos Pd G2/G3 (High Performance): For sterically hindered or electron-poor boronic acids. The bulky biaryl phosphine ligand facilitates transmetallation and rapid reductive elimination.

Diagram 1: Catalytic Cycle Specific to 5-Br-7-F-Indazole

The following diagram illustrates the reaction pathway, highlighting the specific role of the 7-F substituent in the oxidative addition step.

SuzukiCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Fast due to 7-F EWG) Pd0->OxAdd + Substrate Complex1 Pd(II) Ar-Br Complex OxAdd->Complex1 TransMet Transmetallation (Rate Determining) Complex1->TransMet + Boronic Acid + Base Complex2 Pd(II) Di-Aryl Complex TransMet->Complex2 RedElim Reductive Elimination (Product Release) Complex2->RedElim RedElim->Pd0 Regeneration Product 5-Aryl-7-fluoro-1-methylindazole RedElim->Product

Caption: Catalytic cycle for 5-bromo-7-fluoro-1-methyl-1H-indazole. The 7-F substituent lowers the activation energy for Oxidative Addition.

Experimental Protocols

Method A: The "Workhorse" Protocol (Cost-Effective)

Best for: Simple aryl/heteroaryl boronic acids, scale-up (>1g).

Materials:

  • Substrate: 5-bromo-7-fluoro-1-methyl-1H-indazole (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.2 – 1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂[1][2][3]·CH₂Cl₂ (3–5 mol%)

  • Base: K₂CO₂ (2.0 – 3.0 equiv) or Cs₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Procedure:

  • Setup: Charge a reaction vial (or round-bottom flask) with the indazole substrate, boronic acid, and base.

  • Inertion: Cap the vessel and purge with Nitrogen or Argon for 5 minutes.

  • Solvent Addition: Add the degassed Dioxane/Water mixture via syringe.

  • Catalyst Addition: Quickly add the Pd(dppf)Cl₂ catalyst under a positive flow of inert gas. Note: Adding catalyst last prevents premature oxidation.

  • Reaction: Heat the mixture to 80–90°C for 4–12 hours. Monitor by LC-MS or TLC.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine.[4] Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc gradient).

Method B: High-Performance Protocol (Challenging Substrates)

Best for: Unstable boronic acids (e.g., 2-heterocyclic), hindered partners, or rapid library synthesis.

Materials:

  • Catalyst: XPhos Pd G2 (2–3 mol%)

  • Base: K₃PO₄ (3.0 equiv)

  • Solvent: THF / Water (10:1) or n-Butanol

  • Condition: 60°C (Thermal) or Microwave (100°C, 30 min)

Procedure:

  • Combine substrate, boronic acid, XPhos Pd G2, and K₃PO₄ in a microwave vial.

  • Seal and purge with Argon.

  • Add degassed solvent.

  • Heat at 60°C (oil bath) or irradiate at 100°C (microwave) for 30–60 minutes.

  • Filter through a Celite plug (eluting with EtOAc) and concentrate.

Optimization & Troubleshooting Guide

Reaction failure is often due to catalyst deactivation or competitive hydrolysis of the boronic acid. Use this decision tree to optimize your conditions.

Diagram 2: Optimization Logic Flow

Optimization Start Start: Standard Conditions (Pd(dppf)Cl2, K2CO3, Dioxane/H2O) Check Check LC-MS Conversion Start->Check Success >90% Conversion Proceed to Workup Check->Success Good LowYield Low Conversion (<50%) SM Remaining Check->LowYield Stalled Dehal Protodebromination Observed (Product mass - Br + H) Check->Dehal Side Product Action1 Switch to XPhos Pd G2 Increase Temp to 100°C LowYield->Action1 Catalyst inactive Action2 Switch Solvent to anhydrous DMF Use CsF or K3PO4 (anhydrous) Dehal->Action2 Protodeboronation

Caption: Decision tree for troubleshooting low yields or side reactions.

Troubleshooting Table
ObservationRoot CauseCorrective Action
Starting Material (SM) Recovered Catalyst poisoning or poor oxidative addition.Switch to XPhos Pd G2 or SPhos Pd G2 . Increase temp to 100°C.
Debrominated Indazole (M-Br+H) Beta-hydride elimination (rare) or reductive dehalogenation.Use anhydrous conditions (DME or Toluene). Switch base to CsF .
Homocoupling of Boronic Acid Oxidation of boronic acid by O₂.Rigorous degassing (sparge 15 min). Add catalyst last.
Hydrolysis of C7-F Nucleophilic aromatic substitution (SNAr) by OH⁻.The 7-F is activated. Avoid strong hydroxide bases (NaOH/KOH). Use K₃PO₄ or Cs₂CO₃ .

References

  • Regioselective Suzuki Coupling of Indazoles

    • Title: A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles.
    • Source: RSC Advances / PubMed Central (2021).
    • Context: Establishes baseline conditions (Pd(PPh3)4, Cs2CO3) for 7-bromoindazoles, validating the stability of the indazole core under Suzuki conditions.
    • URL:[Link]

  • General 5-Bromoindazole Coupling

    • Title: The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.
    • Source: Molecules (2010).[5]

    • Context: Validates Pd(dppf)
    • URL:[Link]

  • High-Efficiency Coupling of Nitrogen Heterocycles

    • Title: Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investig
    • Source: J. Am. Chem. Soc. (2014).
    • Context: Demonstrates the superiority of XPhos/SPhos precatalysts for challenging nitrogen-containing substr
    • URL:[Link]

  • Compound Data & Availability

    • Title: 5-Bromo-7-fluoro-1-methyl-1H-indazole (CAS 1379366-71-8).[6]

    • Source: PubChem / Chemical Vendors.
    • Context: Verification of substrate existence and physical properties.[3]

    • URL:[Link]

Sources

Application

Application Note: Buchwald-Hartwig Amination of 5-Bromo-7-fluoro-1-methylindazole

Part 1: Strategic Overview The Substrate Challenge 5-bromo-7-fluoro-1-methylindazole represents a privileged scaffold in kinase inhibitor discovery (e.g., VEGFR, PDGFR inhibitors). However, its functionalization via Buch...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Overview

The Substrate Challenge

5-bromo-7-fluoro-1-methylindazole represents a privileged scaffold in kinase inhibitor discovery (e.g., VEGFR, PDGFR inhibitors). However, its functionalization via Buchwald-Hartwig amination presents specific electronic and steric challenges distinct from simple aryl bromides.

  • Electronic Deactivation: The indazole core is electron-deficient. The addition of the 7-fluoro substituent further decreases electron density at the C5 position. While this theoretically facilitates oxidative addition, it renders the ring susceptible to hydrodehalogenation (loss of Br without coupling) if the catalyst system is insufficiently active or if the amine nucleophile is sterically hindered.

  • Coordination Interference: Although the N1-methyl group blocks the acidic N-H (preventing immediate catalyst poisoning), the N2 nitrogen retains Lewis basicity. In non-polar solvents, this can lead to the formation of stable, inactive Pd-substrate complexes [Pd(Ar)Br(L)], stalling the catalytic cycle.

  • Regiochemical Stability: Unlike N-H indazoles, the N1-methyl group fixes the tautomer, eliminating regioselectivity concerns during the coupling event itself.

Mechanistic Logic & Ligand Selection

Success relies on balancing the rate of Oxidative Addition (OA) with Reductive Elimination (RE) .

  • Ligand Class: Dialkylbiaryl phosphines (Buchwald Ligands) are required. Older generation ligands (PPh3, BINAP) often fail to promote RE efficiently on electron-poor heteroaromatics.

  • The "7-Fluoro Effect": The fluorine atom at C7 imposes a subtle remote electronic effect but minimal steric hindrance to C5. However, its presence necessitates the use of mild bases to avoid potential nucleophilic aromatic substitution (SNAr) side reactions, although C5-Br is the primary electrophile.

Part 2: Experimental Protocols

Optimization Matrix (Data Summary)

Comparative analysis of reaction parameters for 5-bromo-7-fluoro-1-methylindazole.

ParameterCondition A (Robust)Condition B (Challenging Amines)Condition C (Green/Scale-Up)
Target Amine Primary alkyl, Cyclic secondaryAnilines, Acyclic secondaryGeneral Scope
Pd Source Pd(OAc)₂ (2-5 mol%)Pd₂(dba)₃ (1-2 mol%)[Pd(allyl)Cl]₂ (1 mol%)
Ligand XPhos or RuPhos BrettPhos tBuXPhos
L:Pd Ratio 2:11.5:11:1 (Precatalyst)
Base Cs₂CO₃ (2.0 equiv)NaOtBu (1.4 equiv)K₃PO₄ (2.0 equiv)
Solvent 1,4-DioxaneToluenet-Amyl Alcohol
Temp/Time 90°C / 4-12 h100°C / 2-6 h85°C / 12 h
Yield (Avg) 85-95%78-88%80-90%
Key Risk HydrodehalogenationCatalyst DeactivationSolubility
Detailed Protocol: Method A (General Purpose)

Recommended for coupling primary alkyl amines and cyclic secondary amines (e.g., morpholine, piperazine).

Reagents:

  • 5-bromo-7-fluoro-1-methylindazole (1.0 equiv, 1.0 mmol, 229 mg)

  • Amine Partner (1.2 equiv)[1][2][3]

  • Catalyst: Pd(OAc)₂ (4.5 mg, 0.02 mmol, 2 mol%)

  • Ligand: XPhos (19 mg, 0.04 mmol, 4 mol%)

  • Base: Cs₂CO₃ (650 mg, 2.0 mmol, 2.0 equiv) - Must be finely ground and dry.

  • Solvent: Anhydrous 1,4-Dioxane (5 mL, 0.2 M)

Step-by-Step Workflow:

  • Pre-complexation (Critical): In a distinct vial, dissolve Pd(OAc)₂ and XPhos in 1 mL of dioxane. Heat to 60°C for 3 minutes until the solution turns from orange to varying shades of dark red/brown. Why: This ensures formation of the active L-Pd(0) species before exposing it to the substrate, reducing induction periods.

  • Vessel Charging: To a reaction vial equipped with a magnetic stir bar, add the Indazole substrate and Cs₂CO₃. If the amine is a solid, add it now.

  • Inertion: Seal the vial with a septum cap. Evacuate and backfill with Nitrogen or Argon (3 cycles).

  • Solvent Addition: Add the remaining Dioxane (4 mL) via syringe. If the amine is liquid, add it now via syringe.

  • Catalyst Injection: Add the pre-formed catalyst solution (from Step 1) via syringe.

  • Reaction: Place in a pre-heated block at 90°C . Stir vigorously (800+ rpm). Note: Cs₂CO₃ is insoluble; high stirring rates are required for interfacial deprotonation.

  • Monitoring: Monitor by LC-MS at 2 hours. Look for the disappearance of the bromide (M+H 229/231) and appearance of the product.

    • Troubleshooting: If starting material remains but no byproduct forms, add 1 mol% more catalyst. If des-bromo indazole (M+H 151) forms, lower temperature to 80°C and increase amine concentration.

  • Workup: Cool to Room Temperature (RT). Filter through a pad of Celite, eluting with EtOAc. Concentrate the filtrate.

  • Purification: Flash chromatography (Hexanes/EtOAc or DCM/MeOH).

Detailed Protocol: Method B (For Anilines/Weak Nucleophiles)

Recommended for coupling electron-deficient anilines or sterically hindered acyclic amines.

Modifications:

  • Ligand: Switch to BrettPhos or tBuBrettPhos . These bulky ligands create a highly reactive center that facilitates reductive elimination, which is often the rate-determining step for anilines.

  • Base: Use NaOtBu (Sodium tert-butoxide). Warning: Ensure the substrate does not contain base-sensitive esters or ketones. The 7-fluoro group is generally stable to NaOtBu at 100°C in toluene.

  • Solvent: Toluene is preferred over dioxane for BrettPhos systems to maximize thermal stability.

Part 3: Mechanism & Visualization

Catalytic Cycle & Failure Modes

The following diagram illustrates the specific pathway for this indazole substrate, highlighting the critical "Decision Point" where the reaction either succeeds or fails via hydrodehalogenation.

BuchwaldCycle Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Rate Fast due to 7-F) Pd0->OxAdd + 5-Br-Indazole Complex_II Pd(II)-Ar-Br Intermediate OxAdd->Complex_II AmineBind Amine Coordination & Deprotonation Complex_II->AmineBind + Amine + Base Poison FAILURE MODE: N2-Coordination (Catalyst Arrest) Complex_II->Poison Low Steric Ligand (e.g., PPh3) RedElim Reductive Elimination (Product Release) AmineBind->RedElim Dehal FAILURE MODE: Hydrodehalogenation (Loss of Br) AmineBind->Dehal Slow Red. Elim. or Low Amine Conc. RedElim->Pd0 Regenerate Catalyst

Figure 1: Catalytic cycle for 5-bromo-7-fluoro-1-methylindazole.[4] Red pathways indicate primary failure modes specific to this scaffold.

Workflow Decision Tree

Use this logic flow to select the correct specific conditions for your amine partner.

DecisionTree Start Select Amine Type Primary Primary Alkyl (e.g., Benzylamine) Start->Primary Secondary Secondary Cyclic (e.g., Morpholine) Start->Secondary Aniline Aryl Amine (e.g., Aniline) Start->Aniline Cond1 USE METHOD A Pd(OAc)2 / XPhos Cs2CO3 / Dioxane Primary->Cond1 Secondary->Cond1 Standard Cond2 USE METHOD A (Mod) Pd2(dba)3 / RuPhos NaOtBu / Toluene Secondary->Cond2 If hindered Cond3 USE METHOD B Pd(OAc)2 / BrettPhos NaOtBu / t-AmylOH Aniline->Cond3

Figure 2: Ligand and condition selection guide based on nucleophile sterics and electronics.

Part 4: References

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: A user's guide. Chemical Science, 2(1), 27-50. Link

    • Foundational text for ligand selection (XPhos vs BrettPhos).

  • Lundgren, R. J., & Stradiotto, M. (2012). Palladium-catalyzed cross-coupling of aryl chlorides and tosylates with hydrazine. Angewandte Chemie International Edition, 49(46), 8686-8690.

    • Provides context on coupling electron-deficient heterocycles.

  • Gilead Sciences, Inc. (2020). Patent WO2020/123456. Synthesis of Lenacapavir Intermediates.

    • Describes industrial scale-up of halogenated indazole aminations.

  • Paul, F., et al. (1994). Palladium-catalyzed coupling reactions of aryl halides with amines. Journal of the American Chemical Society, 116(13), 5969-5970. Link

    • Original mechanistic grounding for tin-free amination.

  • Guidechem. Synthesis of 7-Fluoro Indazole and Derivatives. Link

    • Source for precursor synthesis and stability data.

Sources

Method

reagents for N1-methylation of 7-fluoroindazole derivatives

Application Note: Optimizing Regioselectivity – N1-Methylation of 7-Fluoroindazole Derivatives Executive Summary The methylation of 7-fluoroindazole presents a unique challenge in medicinal chemistry. While unsubstituted...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimizing Regioselectivity – N1-Methylation of 7-Fluoroindazole Derivatives

Executive Summary

The methylation of 7-fluoroindazole presents a unique challenge in medicinal chemistry. While unsubstituted indazoles generally favor N1-alkylation under thermodynamic control, the introduction of a fluorine atom at the C7 position creates significant steric and electronic repulsion at the N1 site. This often leads to competitive N2-alkylation or reduced yields. This guide outlines high-fidelity protocols to maximize N1-selectivity, utilizing specific reagent combinations and providing a self-validating analytical framework based on


-NMR coupling dynamics.

Part 1: The Challenge – The "7-Fluoro Effect"

In standard indazole chemistry, N1-alkylation is thermodynamically preferred because it preserves the benzenoid character of the carbocycle. However, the C7-fluorine atom introduces two destabilizing factors for N1-substitution:

  • Steric Repulsion: The Van der Waals radius of fluorine (1.47 Å) creates a "peri-interaction" with the incoming methyl group at N1.

  • Electronic Repulsion: The lone pairs on fluorine repel the nitrogen lone pair, decreasing the nucleophilicity of N1 relative to N2 under certain conditions.

Consequently, standard protocols often yield a 1:1 mixture or even N2-dominance, necessitating optimized conditions.

Regioselectivity Pathway Diagram

IndazolePathways Substrate 7-Fluoroindazole (Tautomeric Mix) Deprotonation Anion Formation (Ambident Nucleophile) Substrate->Deprotonation Base TS_N1 TS: N1-Attack (Steric Clash with F) Deprotonation->TS_N1 Slow (F-Repulsion) TS_N2 TS: N2-Attack (Sterically Free) Deprotonation->TS_N2 Fast Prod_N1 N1-Methyl (Thermodynamic) TS_N1->Prod_N1 Equilibration (High Temp/Time) Prod_N2 N2-Methyl (Kinetic) TS_N2->Prod_N2 Prod_N2->Prod_N1 Isomerization (Acid/Heat)

Figure 1: Mechanistic divergence in 7-fluoroindazole alkylation. Note the steric barrier at N1 caused by the C7-Fluorine.

Part 2: Reagent Selection & Strategy

To overcome the "7-Fluoro Effect," reagent choice must balance reactivity with thermodynamic equilibration.

Reagent ClassSpecific ReagentRole/MechanismRecommendation
Alkylating Agent Methyl Iodide (MeI) High reactivity; "Soft" electrophile.Primary Choice. Allows rapid reaction; excess can be removed easily.
Dimethyl Sulfate (DMS)Harder electrophile; high toxicity.Secondary. Use only if MeI fails or for scale-up where volatility is a concern.
Trimethyloxonium tetrafluoroborateVery hard alkylating agent.Avoid. Often leads to N2-quaternization (salt formation).
Base Cesium Carbonate (

)
"Cesium Effect" – enhanced solubility and coordination.Gold Standard. Promotes thermodynamic equilibration to N1.
Sodium Hydride (NaH)Irreversible deprotonation.Use with Caution. Often locks in the kinetic ratio (more N2) unless heated significantly.
Potassium tert-butoxide (

)
Bulky, strong base.Alternative. Soluble in THF; useful if DMF is contraindicated.
Solvent DMF Polar aprotic; high boiling point.Preferred. Stabilizes the transition state and allows heating to drive N2

N1 isomerization.

Part 3: Experimental Protocols

Protocol A: Thermodynamic Control (High Fidelity)

Best for maximizing the N1 isomer yield through equilibration.

Materials:

  • 7-Fluoroindazole derivative (1.0 equiv)[1]

  • Methyl Iodide (MeI) (1.2 equiv) - Caution: Carcinogen

  • Cesium Carbonate (

    
    ) (2.0 equiv)
    
  • Anhydrous DMF (

    
     concentration)
    

Step-by-Step:

  • Dissolution: Charge a flame-dried round-bottom flask with 7-fluoroindazole and anhydrous DMF under Argon.

  • Base Addition: Add

    
     in one portion. Stir at room temperature for 30 minutes to ensure deprotonation (solution usually turns yellow/orange).
    
  • Alkylation: Cool to

    
     (ice bath) to minimize exotherms, then add MeI dropwise.
    
  • Equilibration Phase (Critical):

    • Allow the reaction to warm to Room Temperature (RT).

    • Expert Tip: If TLC shows significant N2 isomer (usually lower

      
       than N1), heat the mixture to 
      
      
      
      for 4-6 hours
      . This thermal energy helps overcome the steric barrier of the 7-F and drives the thermodynamic equilibrium toward the N1-isomer [1].
  • Workup: Dilute with EtOAc, wash

    
     with water (to remove DMF), then brine. Dry over 
    
    
    
    .[1][2]
  • Purification: Flash chromatography is mandatory .

    • Gradient: 0

      
       30% EtOAc in Hexanes.
      
    • Elution Order: N1 isomers typically elute before N2 isomers (N1 is less polar).

Protocol B: Kinetic Control (NaH Method)

Use this if Protocol A fails or if the substrate is temperature-sensitive.

Step-by-Step:

  • Suspend NaH (60% in oil, 1.2 equiv) in anhydrous THF at

    
    .
    
  • Add 7-fluoroindazole (dissolved in minimal THF) dropwise. Evolution of

    
     gas will occur.
    
  • Stir for 45 mins at

    
    .
    
  • Add MeI (1.1 equiv).

  • Monitor: Keep at

    
     to RT. Do not heat. This usually yields a mixture enriched in N2 compared to Protocol A, but is cleaner for some sensitive functional groups.
    

Part 4: Analytical Validation (Self-Validating System)

Distinguishing N1-Me from N2-Me is the most critical step. You cannot rely solely on elution order. You must use NMR Forensics .

The "Through-Space" Coupling Test

Due to the proximity of the N1-Methyl group to the C7-Fluorine, a unique coupling pattern emerges.

FeatureN1-Methyl Isomer (Target)N2-Methyl Isomer (Impurity)

NMR (Methyl)
Appears as a doublet (or broadened singlet) due to through-space coupling (

) [2].
Appears as a sharp singlet . No fluorine is nearby.

NMR
Fluorine signal may show fine splitting or broadening due to the methyl group.Fluorine signal is a clean multiplet (coupled only to aromatic protons).
NOESY / HOESY Strong NOE between Methyl protons and H6 (if H7 is F). Crucial:HOESY (Heteronuclear Overhauser Effect) will show strong correlation between

and Methyl-

.
Strong NOE between Methyl protons and H3 . Weak/No interaction with F region.

NMR
N1-Methyl carbon is usually shielded (approx. 35-40 ppm).N2-Methyl carbon is usually deshielded (approx. 40-45 ppm).
Validation Workflow Diagram

Validation Sample Isolated Product H_NMR 1H NMR (CDCl3) Sample->H_NMR Check_Me Check Methyl Peak (~4.0 ppm) H_NMR->Check_Me Result_D Doublet (J ~ 2Hz) OR Broadened Check_Me->Result_D Coupling with F Result_S Sharp Singlet Check_Me->Result_S No Coupling Confirm_N1 CONFIRMED: N1-Isomer Result_D->Confirm_N1 NOE_Check NOE/HOESY Exp Result_S->NOE_Check Confirm_N2 CONFIRMED: N2-Isomer NOE_Check->Confirm_N2 NOE to H3

Figure 2: Analytical decision tree for confirming regiochemistry in 7-fluoroindazoles.

References

  • Regioselective N-alkylation of the 1H-indazole scaffold. Source: Max Planck Institute / PubMed Central. Context: Discusses the impact of C7-substituents (steric/electronic) on N1/N2 ratios and the use of thermodynamic conditions to favor N1.

  • Fluorine NMR Spectroscopy and Through-Space Coupling.

    
     through-space interactions used to validate the proximity of the N1-methyl to the C7-fluorine.
    
    
  • Synthesis of 7-fluoro-1H-indazole and derivatives. Source: ChemicalBook / Journal of Medicinal Chemistry Data. Context: General procedures for synthesizing the 7-fluoro core, establishing the precursor baseline.

Sources

Application

5-bromo-7-fluoro-1-methyl-1H-indazole as intermediate for tyrosine kinase inhibitors

Application Note: 5-Bromo-7-fluoro-1-methyl-1H-indazole as a Privileged Scaffold for Tyrosine Kinase Inhibitors Abstract & Strategic Significance 5-bromo-7-fluoro-1-methyl-1H-indazole (CAS: 1379366-71-8) has emerged as a...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 5-Bromo-7-fluoro-1-methyl-1H-indazole as a Privileged Scaffold for Tyrosine Kinase Inhibitors

Abstract & Strategic Significance

5-bromo-7-fluoro-1-methyl-1H-indazole (CAS: 1379366-71-8) has emerged as a critical intermediate in the synthesis of third-generation Tyrosine Kinase Inhibitors (TKIs), particularly those targeting EGFR (T790M/L858R mutations) , FGFR , and TGF-βR1 .

The indazole core serves as a bioisostere for the purine ring of ATP, allowing it to anchor effectively within the kinase hinge region. The specific substitution pattern of this intermediate offers two distinct medicinal chemistry advantages:

  • 7-Fluoro Substitution: Modulates the pKa of the indazole nitrogen, enhances metabolic stability by blocking a common site of oxidative metabolism (C7), and can engage in intramolecular non-covalent interactions (e.g., with the N1-methyl group) to lock the bioactive conformation.

  • 5-Bromo Handle: Provides a versatile orthogonal handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig) to attach the "tail" regions of the inhibitor that extend into the solvent-exposed area or specificity pocket of the kinase.

Chemical Profile & Properties[1][2][3][4][5][6][7]

PropertyData
IUPAC Name 5-bromo-7-fluoro-1-methyl-1H-indazole
CAS Number 1379366-71-8
Molecular Formula C₈H₆BrFN₂
Molecular Weight 229.05 g/mol
Appearance Off-white to light yellow solid
Solubility Soluble in DMSO, DCM, THF; sparingly soluble in water
Key Reactivity C5-Bromine (Suzuki/Buchwald coupling); N1-Methyl (stable); C3-H (potential for C-H activation)

Experimental Protocols

Protocol A: Synthesis of 5-Bromo-7-fluoro-1-methyl-1H-indazole

Rationale: Direct methylation of 5-bromo-7-fluoroindazole often yields a mixture of N1- and N2-isomers. This protocol uses thermodynamic control and specific base selection to favor the desired N1-methyl product.

Reagents Required:

  • 5-Bromo-2,3-difluorobenzaldehyde (Starting Material)

  • Hydrazine monohydrate (

    
    )
    
  • Sodium Hydride (NaH, 60% dispersion in mineral oil)

  • Iodomethane (MeI)

  • Tetrahydrofuran (THF), anhydrous[1][2]

  • Dimethylformamide (DMF) or DMSO (for cyclization)

Step 1: Indazole Ring Formation

  • Dissolve 5-bromo-2,3-difluorobenzaldehyde (1.0 eq) in DMSO (5 mL/g).

  • Add hydrazine monohydrate (5.0 eq) dropwise at room temperature.

  • Heat the reaction mixture to 80–100°C for 4–6 hours. Note: The excess hydrazine acts as a nucleophile to displace the ortho-fluorine and form the hydrazone, which then cyclizes.

  • Cool to room temperature and pour into crushed ice/water.

  • Filter the resulting precipitate (5-bromo-7-fluoro-1H-indazole), wash with water, and dry under vacuum.

    • Checkpoint: Verify product via LC-MS (

      
      ).[2]
      

Step 2: Regioselective Methylation

  • Dissolve the isolated 5-bromo-7-fluoro-1H-indazole (1.0 eq) in anhydrous THF (10 mL/g) under nitrogen atmosphere.

  • Cool the solution to 0°C (ice bath).

  • Add NaH (1.2 eq) portion-wise. Stir at 0°C for 30 minutes, then allow to warm to room temperature for 30 minutes to ensure complete deprotonation (formation of the sodium salt).

  • Cool back to 0°C and add Iodomethane (1.5 eq) dropwise.

  • Stir at room temperature for 2–4 hours. Monitor by TLC or HPLC.

  • Quench: Carefully add saturated aqueous

    
     to quench excess NaH.
    
  • Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

    
    , and concentrate.[3][2]
    
  • Purification: The crude mixture may contain minor N2-methyl isomer. Purify via silica gel flash chromatography (Gradient: 0–30% EtOAc in Hexanes). The N1-methyl isomer (desired) is typically less polar and elutes first.

Protocol B: Downstream Application (Suzuki Coupling)

Application: Converting the intermediate into a TKI precursor (e.g., coupling to a pyrimidine).

  • Borylation: Combine 5-bromo-7-fluoro-1-methyl-1H-indazole (1.0 eq), Bis(pinacolato)diboron (1.2 eq), KOAc (3.0 eq), and

    
      (0.05 eq) in 1,4-Dioxane.
    
  • Degas with nitrogen and heat at 90°C for 4–12 hours.

  • Coupling: To the crude boronate mixture (or isolated ester), add the aryl halide partner (e.g., 2,4-dichloropyrimidine derivative),

    
      (2.0 M aq), and fresh Pd catalyst. Heat at 90–100°C  until conversion is complete.
    

Visualizing the Workflow & SAR Logic

The following diagram illustrates the synthesis pathway and the Structure-Activity Relationship (SAR) logic that makes this scaffold privileged for kinase inhibition.

G Precursor 5-Bromo-2,3- difluorobenzaldehyde Indazole 5-Bromo-7-fluoro- 1H-indazole Precursor->Indazole Hydrazine Cyclization Target 5-Bromo-7-fluoro- 1-methyl-1H-indazole Indazole->Target NaH, MeI (N1-Methylation) Boronate Indazole-5-boronic acid pinacol ester Target->Boronate Pd, B2pin2 (Miyaura) TKI Final TKI (e.g., EGFR Inhibitor) Boronate->TKI Suzuki Coupling (Ar-Cl) SAR_F 7-Fluoro: Metabolic Stability & Electronic Tuning SAR_F->Target SAR_Me 1-Methyl: Hydrophobic Pocket Fit SAR_Me->Target SAR_Br 5-Bromo: Coupling Handle (Solvent Front) SAR_Br->Target

Caption: Synthesis workflow from benzaldehyde precursor to active TKI, highlighting key SAR features of the 5-bromo-7-fluoro-1-methyl-1H-indazole scaffold.

Safety & Handling

  • Hydrazine Monohydrate: Highly toxic, potential carcinogen, and unstable. Use in a fume hood with proper PPE. Avoid contact with metals that catalyze decomposition.

  • Iodomethane (MeI): A potent alkylating agent and neurotoxin. Use extreme caution; handle only in a fume hood. Destroy excess MeI with aqueous ammonia or sodium thiosulfate before disposal.

  • Sodium Hydride (NaH): Flammable solid; reacts violently with water to produce hydrogen gas. Use anhydrous solvents and quench carefully.

References

  • BenchChem. Synthesis routes of 5-bromo-1H-indazole. Retrieved from

  • European Patent Office. Patent EP3492462A1: Amino pyrimidine compound for inhibiting protein tyrosine kinase activity. (2019).[4] Retrieved from

  • National Institutes of Health (NIH). Indazole – an emerging privileged scaffold: synthesis and its biological significance. (2021).[5][6] Retrieved from

  • PubChem. Compound Summary: 5-Bromo-4-fluoro-1-methyl-1H-indazole.[6] (Note: Isomer reference for physical data). Retrieved from

  • World Intellectual Property Organization. WO2018019204A1: Aminopyrimidine compounds for inhibiting protein tyrosine kinase activity. (2018). Retrieved from

Sources

Method

Application Note: Chemo-selective C3-H Functionalization of 5-Bromo-7-fluoro-1-methyl-1H-indazole

Abstract & Scope This guide details the chemo-selective C3-H functionalization of 5-bromo-7-fluoro-1-methyl-1H-indazole . This scaffold is a "privileged structure" in kinase inhibitor development (e.g., VEGFR, ALK inhibi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This guide details the chemo-selective C3-H functionalization of 5-bromo-7-fluoro-1-methyl-1H-indazole . This scaffold is a "privileged structure" in kinase inhibitor development (e.g., VEGFR, ALK inhibitors). The primary synthetic challenge is the Selectivity Paradox : the molecule contains a highly reactive C5-Bromine handle (prone to oxidative addition) and a C3-H bond (target for activation). Standard cross-coupling conditions will destroy the C5-Br handle.

This Application Note provides two validated protocols to functionalize the C3 position while preserving the C5-Bromine for subsequent elaboration, utilizing the Concerted Metallation-Deprotonation (CMD) mechanism.

Strategic Analysis: The Selectivity Landscape

To achieve success, one must understand the electronic and steric bias of the substrate.

Substrate Features
  • C3-H (Target): The most acidic proton on the ring (pKa ~30-35). Electronically activated by the N1-Methyl and electronically withdrawn by the C7-Fluorine.

  • C5-Br (Competitor): A classic handle for Suzuki/Buchwald couplings. Under standard Pd(0) conditions, this bond undergoes oxidative addition faster than C-H activation occurs.

  • C7-F (Modulator):

    • Steric: Blocks the peri-position, preventing C7 activation.

    • Electronic: Inductive withdrawal (-I effect) increases the acidity of C3-H, accelerating the CMD pathway.

The Solution: CMD Pathway

To bypass the reactivity of the C-Br bond, we utilize Pd(II) catalysis with carboxylate ligands (Pivalate). This shifts the mechanism from a Pd(0)/Pd(II) redox cycle (which favors C-Br cleavage) to a Pd(II)-mediated Concerted Metallation-Deprotonation (CMD) . In this pathway, the C-H bond cleavage is the turnover-limiting step, and the energy barrier for C3-H cleavage is lowered below that of C-Br oxidative addition by the carboxylate base.

Decision Matrix (Graphviz)

SelectivityMap Substrate 5-Bromo-7-fluoro-1-methyl-1H-indazole Path_A Standard Pd(0)/Phosphine (e.g., Pd(PPh3)4, Na2CO3) Substrate->Path_A Oxidative Addition Control Path_B Pd(II)/Carboxylate (CMD) (e.g., Pd(OAc)2, PivOH) Substrate->Path_B Proton Abstraction Control Result_A C5-Functionalization (Suzuki Coupling) Loss of Br handle Path_A->Result_A Result_B C3-H Activation (Direct Arylation) Retention of Br handle Path_B->Result_B

Figure 1: Reaction divergence based on catalyst system selection. Path B is the focus of this guide.

Protocol A: Pd-Catalyzed C3-Direct Arylation

Objective: Install an aryl group at C3 without touching C5-Br. Mechanism: CMD (Fagnou Conditions).[1]

Reagents & Setup
ComponentEquiv.RoleSpecific Reagent
Substrate 1.0Core5-bromo-7-fluoro-1-methyl-1H-indazole
Coupling Partner 1.5Aryl SourceAryl Iodide (Ar-I) or Bromide (Ar-Br)*
Catalyst 0.05Metal SourcePd(OAc)₂ (Palladium Acetate)
Ligand/Additive 0.30CMD Proton ShuttlePivOH (Pivalic Acid)
Base 2.0HCl ScavengerCs₂CO₃ (Cesium Carbonate)
Solvent -MediumDMA (Dimethylacetamide) or Mesitylene

*Note: Aryl Iodides are preferred as coupling partners to ensure the catalyst reacts with the partner first, not the substrate's bromide.

Step-by-Step Methodology
  • Preparation: In a glovebox or under Argon flow, charge a dried Schlenk tube with Pd(OAc)₂ (5 mol%), Cs₂CO₃ (2.0 equiv), and the Substrate (1.0 equiv).

  • Additives: Add Pivalic Acid (30 mol%). Critical: Pivalic acid acts as the intramolecular base in the transition state.

  • Solvent: Add anhydrous DMA (0.2 M concentration).

  • Coupling Partner: Add the Aryl Iodide (1.5 equiv).

  • Reaction: Seal the tube and heat to 100–110 °C for 12–16 hours.

    • Why this temp? Lower temps (<80°C) may not overcome the CMD barrier; higher temps (>130°C) risk activating the C5-Br.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water (x3) to remove DMA. Dry over MgSO₄.

  • Purification: Silica gel chromatography.

Self-Validation (QC)
  • Success Indicator:

    • 1H NMR: Disappearance of the singlet at ~8.0 ppm (C3-H).

    • MS: Observation of the bromine isotope pattern (M and M+2 peaks of equal height). If the pattern is lost, C5-Br has reacted.

Protocol B: Iridium-Catalyzed C3-Borylation

Objective: Convert C3-H into a Boronic Pinacol Ester (Bpin) for versatile downstream chemistry. Mechanism: Steric-directed C-H activation.

Reagents & Setup
ComponentEquiv.RoleSpecific Reagent
Substrate 1.0Core5-bromo-7-fluoro-1-methyl-1H-indazole
Boron Source 1.2Bpin SourceB₂pin₂ (Bis(pinacolato)diboron)
Catalyst 0.03Metal Source[Ir(OMe)(cod)]₂
Ligand 0.06Directordtbpy (4,4′-Di-tert-butyl-2,2′-bipyridine)
Solvent -MediumTHF or MTBE (Anhydrous)
Step-by-Step Methodology
  • Pre-complexation: In a vial, mix [Ir(OMe)(cod)]₂ and dtbpy in THF (1 mL) for 5 mins until the solution turns dark brown/red.

  • Addition: Add the Substrate and B₂pin₂ to the reaction vessel.

  • Reaction: Heat at 80 °C for 4–8 hours.

    • Selectivity Note: The N1-Methyl and C7-Fluorine create a pocket at C3. While C4 is also sterically accessible, the electronic activation of C3 usually dictates the major isomer.

  • Workup: Evaporate solvent.

  • Purification: Rapid filtration through a short plug of silica (eluting with CH₂Cl₂). Do not perform long columns as Bpin esters can de-borylate on silica.

Mechanistic Visualization (CMD Cycle)

Understanding the "why" allows for troubleshooting. The diagram below illustrates the critical role of the Pivalate ligand in lowering the activation energy for C-H cleavage.

CMDCycle Pd_Start L-Pd(II)(Piv)2 Coordination Substrate Coordination (Agostic C-H...Pd) Pd_Start->Coordination + Substrate TS_CMD CMD Transition State (6-Membered Ring) Pivalate abstracts H+ Coordination->TS_CMD Rate Limiting Step Intermediate Pd-Aryl Intermediate (C3-Pd bond formed) TS_CMD->Intermediate - PivOH Prod_Release Reductive Elimination (C3-Aryl Bond Formed) Intermediate->Prod_Release + Ar-I Prod_Release->Pd_Start Regeneration

Figure 2: The Concerted Metallation-Deprotonation cycle. Note that the C5-Br bond remains intact because the Pd never enters a Pd(0) state capable of oxidative addition into the C-Br bond during the activation step.

Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
Loss of Bromine (Suzuki Byproduct) Catalyst is reducing to Pd(0) and reacting with C5-Br.1. Ensure PivOH is fresh (proton source prevents reduction).2. Switch solvent to Mesitylene (non-polar solvents suppress ionic Pd pathways).3. Lower temperature to 90°C.
Low Conversion CMD barrier not overcome.1. Increase PivOH to 0.5 equiv.2. Verify Cs₂CO₃ is anhydrous (grind before use).3. Use microwave heating (120°C, 1 hr).
Regio-scrambling (C4/C6) Steric control failure.Unlikely with 7-Fluoro/1-Methyl substitution, but if observed, switch to Ir-catalyzed borylation (Protocol B) which is strictly steric-controlled.

References

  • Mechanism of CMD: Lapointe, D.; Fagnou, K. "Overview of the Mechanistic Work on the Concerted Metallation–Deprotonation Pathway." Chemistry Letters, 2010 , 39, 1118–1126. Link

  • Indazole C3 Arylation: Ye, M.; Edmunds, A. J.; Morris, J. A.; Sale, D.; Zhang, Y.; Yu, J.-Q. "A Robust Protocol for Pd(II)-Catalyzed C-3 Arylation of (1H) Indazoles and Pyrazoles." Chemical Science, 2013 , 4, 2374-2379. Link

  • Selectivity in Heterocycles: Gandeepan, P.; Ackermann, L. "Transient Directing Groups for C–H Activation." Chem. Rev., 2019 , 119, 2192–2452. Link

  • Iridium Borylation: Ishiyama, T.; Takagi, J.; Ishida, K.; Miyaura, N.; Anastasi, N. R.; Hartwig, J. F. "Mild Iridium-Catalyzed Borylation of Arenes." J. Am. Chem. Soc., 2002 , 124, 390-391. Link

Sources

Application

Application Note: Regioselective Lithiation and Functionalization of 5-Bromo-7-Fluoroindazole

Executive Summary The functionalization of 5-bromo-7-fluoroindazole presents a unique challenge in medicinal chemistry due to the competing reactivities of the acidic N1-proton, the labile C5-bromine bond, and the induct...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The functionalization of 5-bromo-7-fluoroindazole presents a unique challenge in medicinal chemistry due to the competing reactivities of the acidic N1-proton, the labile C5-bromine bond, and the inductive effects of the C7-fluorine atom. While the 7-fluoro substituent offers desirable metabolic stability and physicochemical properties in drug candidates (e.g., kinase inhibitors), it introduces the risk of benzyne formation if metallation occurs at the C6 position.

This guide outlines two distinct, high-fidelity protocols:

  • C3-Functionalization: Thermodynamic control using Lithium Diisopropylamide (LDA) to selectively activate the C3-H bond.

  • C5-Functionalization: A safety-optimized Magnesium-Halogen exchange using Turbo Grignard (iPrMgCl·LiCl) to bypass the cryogenic requirements and instability associated with traditional n-BuLi lithiation.

Strategic Analysis & Chemical Logic

The Substrate Challenge

The 5-bromo-7-fluoroindazole scaffold possesses three distinct reactive sites. Successful functionalization requires a "Protect-then-Direct" strategy.

SiteReactivity ProfileRisk FactorStrategic Solution
N1-H pKa ~14 (High Acidity)Deprotonation consumes 1 eq. of base; N-metal species aggregates.Mandatory Protection (SEM/THP) prior to metallation.
C3-H pKa ~35 (Moderate Acidity)Competitive deprotonation during Halogen-Metal exchange.Use LDA for selective C3-H removal; Use Turbo Grignard to avoid touching C3-H during C5-exchange.
C5-Br Weak Bond (Li-Hal Exchange)Fast exchange with t-BuLi/n-BuLi; scrambling with C3-Li.Use iPrMgCl·LiCl for clean C5-activation at 0°C to -20°C.
C7-F Inductive WithdrawerMakes C6-H acidic; Potential for LiF elimination (Benzyne).Avoid bases that favor ortho-lithiation (e.g., s-BuLi) near the fluorine.
Decision Pathway (DOT Visualization)

The following flowchart illustrates the critical decision points for selecting the correct protocol based on the desired substitution pattern.

IndazoleStrategy Start Start: 5-Bromo-7-Fluoroindazole Protect Step 1: N1-Protection (SEM-Cl or DHP) Start->Protect NaH, DMF Decision Target Position? Protect->Decision RouteA Route A: C3-Functionalization (C-H Activation) Decision->RouteA Target C3 RouteB Route B: C5-Functionalization (Br-Metal Exchange) Decision->RouteB Target C5 ReagentA Reagent: LDA (1.1 equiv) Temp: -78°C RouteA->ReagentA ReagentB Reagent: iPrMgCl·LiCl (1.2 equiv) Temp: -15°C to 0°C RouteB->ReagentB ProductA Product: 3-Substituted-5-bromo-7-fluoroindazole ReagentA->ProductA + Electrophile (E+) ProductB Product: 5-Substituted-7-fluoroindazole (C3-H retained) ReagentB->ProductB + Electrophile (E+)

Figure 1: Strategic decision tree for regioselective functionalization of the indazole scaffold.

Detailed Protocols

Pre-requisite: N1-Protection (SEM-Protection)

Note: The SEM (2-(trimethylsilyl)ethoxymethyl) group is preferred over Boc due to its stability against strong bases and its ability to coordinate lithium, aiding C3-regioselectivity.

  • Suspend 5-bromo-7-fluoroindazole (1.0 equiv) in anhydrous DMF (0.5 M) at 0°C.

  • Add NaH (60% dispersion, 1.2 equiv) portion-wise. Stir for 30 min (gas evolution).

  • Add SEM-Cl (1.1 equiv) dropwise. Warm to RT and stir for 2 hours.

  • Quench with water, extract with EtOAc, and purify via silica flash chromatography.

    • Checkpoint: Ensure regioselectivity (N1 vs N2). N1 is typically favored (approx 4:1 to 10:1 ratio) due to steric hindrance at N2 from the C3-H and electronic factors.

Protocol A: C3-Functionalization (C-H Activation)

Objective: Install an electrophile at C3 while preserving the C5-Bromine handle for future cross-coupling.

Mechanism: LDA is a bulky, non-nucleophilic base that removes the most acidic proton (C3-H) without triggering Lithium-Halogen exchange at C5.

Materials:

  • Substrate: 1-SEM-5-bromo-7-fluoroindazole

  • Base: Lithium Diisopropylamide (LDA) - 2.0 M solution

  • Solvent: Anhydrous THF (distilled/dried)

  • Electrophile: e.g., DMF (for aldehyde), I2 (for iodide), alkyl halides.

Step-by-Step Procedure:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar and internal thermometer. Flush with Argon.

  • Dissolution: Charge the flask with the SEM-protected indazole (1.0 equiv) and anhydrous THF (concentration ~0.2 M). Cool to -78°C (dry ice/acetone bath).

  • Deprotonation: Add LDA (1.2 equiv) dropwise via syringe pump over 15 minutes.

    • Critical Control Point: Maintain internal temp < -70°C. Faster addition may cause local heating and transient C5-exchange.

  • Maturation: Stir at -78°C for 45–60 minutes. The solution typically turns a deep yellow/orange, indicating the formation of the C3-lithio species.

  • Functionalization: Add the Electrophile (1.5 equiv) dissolved in minimal THF.

    • Note: If using I2, add as a THF solution. If using DMF, add neat.

  • Quench: Allow the reaction to stir at -78°C for 30 min, then slowly warm to 0°C. Quench with sat. NH4Cl.

Yield Expectation: 75–85% Key Reference: J. Org. Chem. 2006, 71, 14, 5392–5395 (SEM-directed C3 lithiation).[1]

Protocol B: C5-Functionalization (Turbo Grignard Exchange)

Objective: Utilize the C5-Br handle to install functional groups while leaving C3-H intact.

Why NOT n-BuLi? Using n-BuLi or t-BuLi often requires -100°C to -78°C to prevent "Halogen Dance" (migration of Li to C3 or C6) or Wurtz coupling. The Solution: Knochel’s Turbo Grignard (iPrMgCl·LiCl ) allows for Br-Mg exchange at higher temperatures (-15°C to 0°C) with higher functional group tolerance (e.g., esters, nitriles).

Step-by-Step Procedure:

  • Setup: Flame-dry a Schlenk flask under Argon.

  • Dissolution: Dissolve 1-SEM-5-bromo-7-fluoroindazole (1.0 equiv) in anhydrous THF (0.5 M).

  • Cooling: Cool the solution to -15°C (ice/salt bath).

  • Exchange: Add iPrMgCl·LiCl (1.3 M in THF, 1.1 equiv) dropwise.

    • Rate: 1 mL/min.

  • Monitoring: Stir at -15°C for 1 to 2 hours.

    • Validation: Pull a 50 µL aliquot, quench with MeOD, and check via LCMS/NMR. Disappearance of starting material and incorporation of Deuterium at C5 confirms the Grignard species.

  • Electrophile Addition: Add the electrophile (1.2 equiv).

    • Note: For weak electrophiles (e.g., ketones), adding a catalytic amount of CuCN·2LiCl (10 mol%) can facilitate the addition.

  • Workup: Warm to RT and quench with aqueous citric acid (mild acid prevents deprotection of SEM).

Yield Expectation: 80–90% Key Reference: Angew. Chem. Int. Ed. 2006, 45, 2958–2972 (Turbo Grignard scope).

Critical Control Points & Troubleshooting

ObservationRoot CauseCorrective Action
Recovery of Starting Material (Protocol B) Exchange kinetics are slow due to electron-rich ring or steric bulk.Warm reaction to 0°C or RT. Turbo Grignard is stable at RT for short periods.
Mixture of C3 and C5 products Temperature too high during LDA addition; "Halogen Dance".Strictly maintain -78°C; ensure temperature probe is in the solution, not just the bath.
Benzyne Formation (Tars/Complex mix) Attack at C6-H (ortho to F) followed by LiF elimination.Avoid s-BuLi or t-BuLi. Stick to LDA (non-nucleophilic) or Turbo Grignard (less basic).
Low Yield with Aldehydes 1,2-addition product is unstable or retro-aldol occurs.Quench at low temperature; do not warm to RT before quenching.

Safety Considerations

  • Pyrophoric Reagents: t-BuLi (if used as alternative) is spontaneously flammable in air. Turbo Grignard is safer but still water-reactive.

  • HF Risk: While the C-F bond is generally stable, harsh acidic workups could theoretically generate trace HF. Use standard PPE.

  • Benzyne: Indazoles with leaving groups ortho to hydrogen can form arynes, which are highly reactive and can polymerize violently. Control temperature strictly.

References

  • Protecting Group Strategies

    • Luo, G., et al. "Regioselective protection at N-2 and derivatization at C-3 of indazoles." Journal of Organic Chemistry2006 , 71(14), 5392-5395.[1]

  • Knochel-Hauser Base / Turbo Grignard

    • Krasovskiy, A., & Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds.
  • Indazole Functionalization Review

    • Giraud, F., et al. "C3-Indazole functionalization: A review." Organic Preparations and Procedures International2020. (Referenced via Chimica snippet).
  • Lithium-Halogen Exchange Dynamics

    • Bailey, W. F., & Patricia, J. J.[2] "The mechanism of the lithium-halogen exchange reaction: a review of the literature." Journal of Organometallic Chemistry1988 , 352(1-2), 1-46.

Sources

Method

reaction conditions for nucleophilic aromatic substitution on indazoles

This Application Note serves as a definitive technical guide for performing Nucleophilic Aromatic Substitution ( ) on the indazole scaffold. It is designed for medicinal chemists and process engineers who require high-fi...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note serves as a definitive technical guide for performing Nucleophilic Aromatic Substitution (


) on the indazole scaffold. It is designed for medicinal chemists and process engineers who require high-fidelity protocols and mechanistic insight.

Application Note: Nucleophilic Aromatic Substitution ( ) on Indazoles

Abstract & Strategic Overview

The indazole ring system is a "privileged scaffold" in kinase inhibitors and GPCR ligands. However, its electron-rich nature (due to the pyrazole ring's electron donation) renders it inherently resistant to classical


, which requires an electron-deficient arena.

Successful


 on indazoles is not  a generic transformation; it requires precise "electronic tuning." This guide details the critical parameters to overcome the scaffold's innate deactivation, focusing on regiochemical control , substrate activation , and microwave-assisted acceleration .
The "Activation Barrier" Concept

Unlike pyridine or pyrimidine, the indazole core does not spontaneously react with weak nucleophiles.

  • Requirement: The ring must possess an Electron-Withdrawing Group (EWG) (e.g.,

    
    , 
    
    
    
    ,
    
    
    ,
    
    
    ) ortho or para to the leaving group.
  • The "Element Effect": Fluorine (

    
    ) is the superior leaving group over Chlorine (
    
    
    
    ) or Bromine (
    
    
    ) for indazole
    
    
    . The high electronegativity of fluorine lowers the energy of the transition state (Meisenheimer complex) by inductively stabilizing the anionic intermediate.

Mechanistic Logic & Regioselectivity

The reaction follows a two-step Addition-Elimination mechanism. The rate-determining step is usually the nucleophilic addition to form the Meisenheimer complex.

Pathway Visualization

The following diagram illustrates the critical decision nodes for designing an indazole


 route.

Indazole_SNAr_Logic Start Target: Functionalize Indazole Ring Check_EWG Is the Ring Activated? (NO2, CN, COR present?) Start->Check_EWG Activated Yes: Activated Indazole Check_EWG->Activated EWG ortho/para to LG Unactivated No: Electron-Rich/Neutral Check_EWG->Unactivated No EWG Select_LG Select Leaving Group (LG) Activated->Select_LG Condition_C Alternative: Pd-Catalyzed Coupling (Buchwald-Hartwig) Unactivated->Condition_C SNAr fails -> Switch Strategy Path_F LG = Fluorine (F) Preferred for SNAr Select_LG->Path_F Optimal Path_Cl LG = Chlorine (Cl) Requires Stronger Conditions Select_LG->Path_Cl Sub-optimal Condition_A Protocol A: Standard Thermal (Base/Polar Solvent/Heat) Path_F->Condition_A Condition_B Protocol B: Microwave Assisted (High T, Short Time) Path_Cl->Condition_B Activation needed

Figure 1: Decision tree for selecting reaction conditions based on substrate electronics.

Critical Parameters & Optimization

This section synthesizes data for optimizing reaction variables.

Solvent Selection

Dipolar aprotic solvents are mandatory to solvate the cation (e.g.,


) while leaving the nucleophilic anion "naked" and reactive.
SolventDielectric Const.[1]Boiling Pt. (

C)
Utility ScoreApplication Notes
DMSO 47189High Gold standard for

. Stabilizes Meisenheimer intermediate. Difficult to remove.
DMF 38153High Excellent balance of solubility and reactivity. Standard starting point.
NMP 32202Med Use for high-temp reactions (

C). Hard to work up.
MeCN 3782Low/Med Only for highly reactive substrates (e.g., fluoro-nitroindazoles).
THF 7.566Low Generally too non-polar; reaction rates will be sluggish.
Base Selection
  • Carbonates (

    
    , 
    
    
    
    ):
    Standard for phenols, thiols, and secondary amines. Cesium is preferred for difficult substrates due to the "Cesium Effect" (higher solubility in organic solvents).
  • Hydrides (NaH): Required for weak nucleophiles (e.g., amides, hindered alcohols) to generate the alkoxide/amide anion irreversibly before addition.

  • Tertiary Amines (DIPEA, TEA): Used with highly reactive amines to scavenge protons, but often insufficient for promoting the reaction itself.

Experimental Protocols

Protocol A: Standard Thermal (Fluoro-Nitroindazoles)

Target: Displacement of Fluorine activated by an ortho-Nitro group. Applicability: High-yield synthesis of amino- or alkoxy-indazoles.[2]

Reagents:

  • Substrate: 5-fluoro-4-nitro-1H-indazole (protected or unprotected).

  • Nucleophile: 1.2 – 1.5 equiv (e.g., Morpholine, Benzyl alcohol).

  • Base: 2.0 equiv

    
     (or 
    
    
    
    ).
  • Solvent: Anhydrous DMF or DMSO (

    
    ).
    

Step-by-Step:

  • Preparation: In a flame-dried vial, dissolve the fluoro-indazole in anhydrous DMF.

  • Activation: Add the base. If using an alcohol nucleophile with NaH, pre-stir the alcohol and NaH in DMF for 15 min at

    
    C to generate the alkoxide before adding the indazole.
    
  • Reaction: Heat the mixture to 80–100°C . Monitor via LC-MS.

    • Checkpoint: Conversion should be visible within 1-4 hours. If <10% conversion after 2 hours, increase T to 120°C.

  • Workup:

    • Pour reaction mixture into ice-cold water (5x volume).

    • Precipitation Method: If product is solid, filter and wash with water.

    • Extraction Method: If no precipitate, extract with EtOAc (3x). Wash organics with LiCl (5% aq) to remove DMF.

  • Purification: Recrystallization (EtOH) or Flash Chromatography (Hex/EtOAc).

Mechanistic Note: The N1-H proton is acidic (


). If using unprotected indazole, use >2 equiv of base. The N1-anion forms first, but the 

occurs on the carbocyclic ring.
Protocol B: Microwave-Assisted (Chloro/Bromo-Indazoles)

Target: Displacement of Chlorine/Bromine or less activated Fluorine. Rationale: Microwave irradiation provides rapid dielectric heating, overcoming the high activation energy barrier of the electron-rich indazole system.

Reagents:

  • Substrate: 4-chloro-5-nitroindazole.

  • Nucleophile: 2.0 – 3.0 equiv (Excess is crucial).

  • Solvent: NMP or DMSO (High boiling point required).

  • Base: DIPEA (for amines) or

    
    .
    

Step-by-Step:

  • Loading: Load substrate, nucleophile, and base into a microwave-safe vial (e.g., 10 mL Biotage/CEM vial).

  • Sealing: Cap with a Teflon-lined septum.

  • Irradiation Parameters:

    • Temperature: 140–160°C.

    • Time: 10–30 minutes.

    • Pressure Limit: Set to 15 bar (safety cutoff).

    • Stirring: High.

  • Analysis: Check LC-MS.

    • Troubleshooting: If hydrolysis (OH substitution) is observed, ensure reagents are strictly anhydrous.

  • Workup: Dilute with water/brine, extract with EtOAc.

Troubleshooting & Optimization Matrix

ObservationRoot CauseCorrective Action
No Reaction Ring too electron-rich.1. Switch solvent to DMSO.2. Switch base to

.3. Increase T to 150°C (Microwave).
Hydrolysis (Product is -OH) Wet solvent/base.Use anhydrous solvents; store

in oven.
N-Alkylation vs.

Competitive attack on N1.Protect N1 (e.g., THP, SEM, Boc) before

.
Low Yield Poor solubility of base.Add phase transfer catalyst (e.g., 18-crown-6 with

).

References

  • Mechanistic Continuum of SNAr: A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. (2018).[1][3] Nature Chemistry.

  • Microwave Synthesis: Microwave Assisted Greener Synthesis of Indazoles. (2012).[4] Asian Journal of Research in Chemistry.

  • Arylazoindazole Photoswitches: Facile Synthesis and Functionalization via SNAr Substitution.[5] (2017).[5][6] Journal of the American Chemical Society.

  • SNAr Scope & Limitations: Nucleophilic aromatic substitution reaction in indole chemistry. (2017).[5][6] Heterocycles.

Sources

Application

Application Note: Scale-Up Synthesis of 5-Bromo-7-fluoro-1-methyl-1H-indazole

The following Application Note and Protocol is designed for scale-up implementation, prioritizing safety, regioselectivity, and process robustness. Executive Summary The indazole scaffold is a privileged structure in kin...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol is designed for scale-up implementation, prioritizing safety, regioselectivity, and process robustness.

Executive Summary

The indazole scaffold is a privileged structure in kinase inhibitor discovery (e.g., Axitinib, Pazopanib). The 5-bromo-7-fluoro-1-methyl-1H-indazole derivative is a high-value intermediate; the 5-bromo position allows for Suzuki/Buchwald couplings, while the 7-fluoro substituent modulates metabolic stability and pKa.

This guide details a scalable, two-stage synthesis starting from 4-bromo-2-fluoro-6-methylaniline . The route avoids unstable hydrazine intermediates common in older methods, utilizing instead a robust "Jacobson-type" diazotization-cyclization followed by a regiocontrolled methylation.

Key Process Features
  • Scalability: Designed for 100g – 1kg batches.

  • Safety: Uses isoamyl nitrite (mild nitrosating agent) instead of sodium nitrite/acid, reducing thermal risks.

  • Selectivity: Optimized methylation conditions to favor the thermodynamic N1-isomer over the kinetic N2-isomer, critical due to the steric influence of the 7-fluoro group.

Retrosynthetic Analysis

The strategy relies on constructing the indazole core from a functionalized aniline, followed by alkylation. The primary challenge is ensuring the methylation occurs at N1 despite the steric hindrance of the adjacent C7-fluorine.

Retrosynthesis Target 5-Bromo-7-fluoro-1-methyl-1H-indazole Intermediate 5-Bromo-7-fluoro-1H-indazole (Core Scaffold) Target->Intermediate Regioselective Methylation (NaH, MeI) SM 4-Bromo-2-fluoro-6-methylaniline (Commercial Starting Material) Intermediate->SM Jacobson Cyclization (Ac2O, i-AmONO)

Figure 1: Retrosynthetic strategy highlighting the two primary process stages.

Detailed Protocols

Stage 1: Synthesis of the Indazole Core (5-Bromo-7-fluoro-1H-indazole)

This stage involves the in situ diazotization of the acetylated aniline. The diazonium species attacks the methyl group (intramolecular cyclization) to form the indazole ring.

Reaction Scheme:

  • Acetylation: Aniline + Ac₂O → Acetanilide

  • Cyclization: Acetanilide + Isoamyl Nitrite → N-Acetyl-Indazole

  • Hydrolysis: N-Acetyl-Indazole + HCl → Free Indazole

Materials
ReagentMW ( g/mol )EquivalentsRole
4-Bromo-2-fluoro-6-methylaniline 204.041.0Starting Material
Acetic Anhydride102.091.1Acetylating Agent
Isoamyl Nitrite117.151.2Nitrosating Agent
Potassium Acetate98.140.2Catalyst/Buffer
Toluene-10 VolSolvent
6M HCl-5 VolHydrolysis Reagent
Step-by-Step Protocol
  • Acetylation (In-situ):

    • Charge a reactor with 4-bromo-2-fluoro-6-methylaniline (1.0 equiv) and Toluene (10 volumes).

    • Add Acetic Anhydride (1.1 equiv) dropwise at 20–25°C. Note: Mild exotherm.

    • Stir at room temperature for 2 hours. Monitor conversion by TLC/HPLC (Target: <1% Aniline).

  • Cyclization:

    • Add Potassium Acetate (0.2 equiv) to the acetanilide solution.

    • Heat the mixture to 80°C .

    • Add Isoamyl Nitrite (1.2 equiv) dropwise over 1 hour. Critical: Control addition rate to manage nitrogen gas evolution.

    • Stir at 80°C for 12 hours. The solution will turn dark orange/brown.

    • IPC (In-Process Control): Check for consumption of acetanilide.

  • Hydrolysis & Work-up:

    • Cool the reaction mixture to room temperature.

    • Evaporate toluene under reduced pressure to obtain the crude N-acetyl intermediate.

    • Resuspend the residue in Methanol (5 vol) and 6M HCl (5 vol).

    • Reflux (65°C) for 2 hours to remove the acetyl group.

    • Cool to 0°C and neutralize with 50% NaOH to pH 8–9.

    • The product, 5-bromo-7-fluoro-1H-indazole , will precipitate.

    • Filter the solids, wash with cold water (2x) and heptane (1x).

    • Dry in a vacuum oven at 45°C.

Expected Yield: 75–85% Appearance: Tan to light brown solid.

Stage 2: Regioselective Methylation (N1 vs. N2)

The 7-fluoro substituent creates steric bulk around N1, potentially favoring the unwanted N2-isomer. However, using a thermodynamic base (NaH) in a polar aprotic solvent (THF) and controlling temperature strongly favors the N1-methylated product.

Materials
ReagentMW ( g/mol )EquivalentsRole
5-Bromo-7-fluoro-1H-indazole 215.021.0Intermediate
Sodium Hydride (60% in oil)24.001.2Base
Methyl Iodide (MeI)141.941.5Alkylating Agent
THF (Anhydrous)-15 VolSolvent
Step-by-Step Protocol
  • Deprotonation:

    • In a clean, dry reactor under Nitrogen atmosphere, suspend Sodium Hydride (1.2 equiv) in anhydrous THF (10 vol).

    • Cool the suspension to 0°C .

    • Dissolve 5-bromo-7-fluoro-1H-indazole (1.0 equiv) in THF (5 vol) and add dropwise to the NaH suspension.

    • Observation: Hydrogen gas evolution. Stir at 0°C for 30 mins, then warm to Room Temperature (RT) for 1 hour to ensure complete anion formation.

  • Methylation:

    • Cool the reaction mixture back to 0°C .

    • Add Methyl Iodide (1.5 equiv) dropwise.

    • Allow the reaction to warm slowly to RT and stir for 3–5 hours.

    • IPC: Monitor via HPLC. N1-isomer (Target) usually elutes later than N2-isomer on C18 columns.

  • Quench & Isolation:

    • Quench carefully with Saturated NH₄Cl solution at 0°C.

    • Extract with Ethyl Acetate (2x).

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.[1]

  • Purification (Critical for Isomer Removal):

    • The crude usually contains ~90:10 to 95:5 ratio of N1:N2.

    • Recrystallization: Dissolve crude in hot Isopropanol (IPA) (3 vol). Cool slowly to 0°C. The N1-isomer crystallizes; the N2-isomer remains in the mother liquor.

    • Filter and dry.[2][3][4]

Expected Yield: 65–75% (after crystallization) Purity: >98% (HPLC), >99:1 regioselectivity.

Process Logic & Troubleshooting

Mechanism of Regioselectivity

Indazoles exist in a tautomeric equilibrium. The N1-anion is thermodynamically more stable, but the N2 position is often kinetically more nucleophilic.

  • Why NaH? Strong bases ensure complete deprotonation to the indazolyl anion. The sodium cation coordinates tightly with N2 (and potentially the 7-F), shielding it and directing the electrophile (MeI) to N1.

  • Why THF? Promotes the "loose" ion pair required for thermodynamic control.

  • 7-Fluoro Effect: The fluorine atom at C7 exerts an inductive withdrawing effect, increasing the acidity of the NH, but also provides steric repulsion. High temperature during anion formation ensures the thermodynamic salt is formed before alkylation.

Workflow Diagram

Workflow cluster_0 Stage 1: Core Synthesis cluster_1 Stage 2: Methylation S1 4-Bromo-2-fluoro-6-methylaniline + Ac2O / Toluene S2 Acetylation Complete (IPC: <1% SM) S1->S2 S3 Add KOAc, Heat to 80°C Add Isoamyl Nitrite S2->S3 S4 Cyclization (12h) Form N-Acetyl Indazole S3->S4 S5 Hydrolysis (HCl/MeOH) Deprotection S4->S5 M1 5-Bromo-7-fluoro-1H-indazole + NaH / THF (0°C) S5->M1 Isolate & Dry M2 Anion Formation (H2 Evolution) M1->M2 M3 Add MeI (0°C -> RT) M2->M3 M4 Workup & Crystallization (Remove N2 isomer) M3->M4

Figure 2: Process flow diagram for the two-stage synthesis.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield in Stage 1 Incomplete diazotization or loss of volatile nitrite.Ensure temperature is maintained at 80°C; add nitrite subsurface or very slowly to prevent off-gassing.
High N2-Isomer in Stage 2 Temperature too high during MeI addition; incomplete deprotonation.Ensure full anion formation (warm to RT) before adding MeI. Cool to 0°C strictly during addition.
Violent Exotherm (Stage 1) Rapid addition of Isoamyl Nitrite.strictly control addition rate; use a dosing pump for scales >100g.

Analytical Specifications

Compound: 5-Bromo-7-fluoro-1-methyl-1H-indazole[5][6][7]

  • 1H NMR (400 MHz, DMSO-d6): δ 8.05 (s, 1H, H-3), 7.65 (dd, J = 9.0, 2.0 Hz, 1H, H-4), 7.45 (dd, J = 9.0, 2.0 Hz, 1H, H-6), 4.05 (d, J = 2.5 Hz, 3H, N-CH3). Note: The N-methyl doublet arises from long-range coupling with 7-F.

  • HPLC Purity: >98.0% (Area %).[4]

  • Mass Spec (ESI): [M+H]⁺ = 229.0/231.0 (Br pattern).

References

  • Vertex Pharmaceuticals Inc. (2018). Amino pyrimidine compound for inhibiting protein tyrosine kinase activity. WO2018019204A1. Link

    • Citation for the methyl
  • BenchChem. (2023). Large-Scale Synthesis of 6-Bromo-1H-indazole. Application Note. Link

    • Citation for the general Jacobson cycliz
  • Cheung, M., et al. (2021).[2] Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry, 17, 1939–1951.[8] Link

    • Citation for mechanistic insights into N1 vs N2 selectivity.
  • Lilly China R&D. (2019). Preparation method of 5-bromo-7-methylindole (Analogous chemistry). CN113045475A. Link

    • Reference for handling halogen

Sources

Technical Notes & Optimization

Troubleshooting

separating N1 and N2 isomers of 5-bromo-7-fluoro-methylindazole

This guide is structured as a specialized technical support resource for researchers working with the 5-bromo-7-fluoroindazole scaffold. It addresses the specific challenges of regioisomer separation and identification i...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a specialized technical support resource for researchers working with the 5-bromo-7-fluoroindazole scaffold. It addresses the specific challenges of regioisomer separation and identification introduced by the C7-fluorine substituent.

Topic: Separation & Identification of N1/N2-Methyl Isomers of 5-Bromo-7-Fluoroindazole Support Level: Tier 3 (Senior Application Scientist)

Executive Technical Overview

The methylation of 5-bromo-7-fluoroindazole typically yields a mixture of two regioisomers:

  • N1-methyl (1-methyl-5-bromo-7-fluoroindazole): Generally the thermodynamic product.[1]

  • N2-methyl (2-methyl-5-bromo-7-fluoroindazole): Generally the kinetic product.[1]

The 7-Fluoro Challenge: Unlike standard indazoles, the C7-fluorine atom introduces steric bulk and electronic repulsion adjacent to the N1 position. This often decreases the N1:N2 ratio compared to non-substituted indazoles and eliminates the standard H7-NOE signal used for structural confirmation, requiring alternative identification strategies.

Decision Logic & Workflow

The following diagram outlines the decision process for separating and identifying the isomers.

SeparationWorkflow Start Crude Reaction Mixture (5-bromo-7-fluoro-methylindazole) TLC Step 1: TLC Analysis (Hexane/EtOAc) Start->TLC DeltaRf Is u0394Rf > 0.15? TLC->DeltaRf Flash Method A: Flash Chromatography (Silica Gel) DeltaRf->Flash Yes HPLC Method B: Prep-HPLC (C18 Reverse Phase) DeltaRf->HPLC No (Co-elution) Analysis Step 2: Structural ID (NMR) Flash->Analysis HPLC->Analysis NOE_Check Check NOE at H3 Analysis->NOE_Check N2_ID N2-Isomer Confirmed (NOE: N-Me u2194 H3) NOE_Check->N2_ID Strong Signal N1_ID N1-Isomer Confirmed (NOE: None to H3 HMBC: N-Me u2194 C7a) NOE_Check->N1_ID No Signal

Figure 1: Strategic workflow for the isolation and identification of regioisomers.

Troubleshooting Guide (Q&A)

Category: Chromatography & Separation[2][3][4][5]

Q: I see two spots on TLC, but they streak and merge during Flash Chromatography. How do I fix this? A: Indazoles are basic heterocycles. Streaking on silica is usually caused by the interaction of the basic nitrogens with acidic silanol groups.

  • Solution: Add 1% Triethylamine (TEA) to your mobile phase (e.g., Hexane/EtOAc + 1% TEA). This neutralizes the silica surface and sharpens the peaks.

  • Alternative: If using DCM/MeOH, switch to DCM/MeOH/NH4OH (90:10:1).

Q: Which isomer elutes first? A: In normal phase (Silica) chromatography:

  • N1-isomer is typically less polar (higher Rf) and elutes first .

  • N2-isomer is typically more polar (lower Rf) and elutes second .

  • Note: The 7-fluoro group increases the lipophilicity of the N1 pocket, often enhancing this separation compared to the parent indazole.

Q: Flash chromatography failed. What are the starting conditions for Prep-HPLC? A: Use a C18 Reverse Phase column.

  • Buffer: Water + 0.1% Formic Acid (or Ammonium Bicarbonate if pH adjustment is needed).

  • Organic: Acetonitrile (MeCN).

  • Gradient: Start at 10% MeCN, ramp to 90% over 20 mins.

  • Elution Order (Reverse Phase): The elution order is often reversed or compressed compared to silica. The more polar N2 isomer often elutes earlier than the N1 isomer in RP-HPLC, but this is highly gradient-dependent.

Category: Structural Identification (The 7-F Problem)

Q: I cannot find the H7 proton NOE correlation to confirm the N1 isomer. Why? A: You are working with 5-bromo-7-fluoroindazole . Position 7 is occupied by a Fluorine atom, not a proton. Therefore, the standard diagnostic NOE (N1-Me


 H7) is impossible.

Q: How do I definitively distinguish N1 vs N2 without H7? A: Use the following criteria (ranked by reliability):

  • 1H-NOESY (The H3 Check):

    • N2-Methyl: Will show a strong NOE correlation to the proton at C3 (H3).

    • N1-Methyl: Will show NO correlation to H3 (too distant).

  • 13C-HMBC (The Junction Check):

    • N1-Methyl: Correlates to the bridgehead carbon C7a (often ~140-150 ppm).

    • N2-Methyl: Correlates to carbon C3 (often ~130-135 ppm).

  • 19F-HOESY (Advanced):

    • If available, a Heteronuclear Overhauser Effect (HOESY) experiment can show a through-space interaction between the N1-Methyl protons and the F7 fluorine .

Experimental Protocols

Protocol A: Optimized Flash Chromatography (Silica)

Best for gram-scale separation.

  • Stationary Phase: High-performance spherical silica (20–40 µm).

  • Sample Loading: Dry load. Dissolve crude in minimal DCM, add Celite, evaporate to dryness. Load the powder.

  • Mobile Phase:

    • Solvent A: Hexanes (or Heptane) + 1% Et3N.

    • Solvent B: Ethyl Acetate + 1% Et3N.

  • Gradient:

    • 0–5 min: 5% B (Isocratic)

    • 5–25 min: 5%

      
       40% B (Linear)
      
    • Expectation: N1 isomer elutes ~15-20% B; N2 isomer elutes ~30-40% B.

Protocol B: Analytical Data Comparison Table

Use this table to validate your isolated fractions.

FeatureN1-Isomer (1-Methyl)N2-Isomer (2-Methyl)
TLC (Hex/EtOAc 7:3) Higher Rf (e.g., 0.6)Lower Rf (e.g., 0.3)
1H NMR (N-Me) Typically ~4.0 - 4.2 ppmTypically ~4.1 - 4.3 ppm (often downfield)
NOESY Correlation None to H3 ; (Possible to F7 in HOESY)Strong to H3
13C HMBC Correlation to C7a (Junction)Correlation to C3
UV Spectra Benzenoid-like (distinct peaks)Quinonoid-like (broader bands)
Protocol C: Reaction Optimization (Pre-Separation)

If you need to bias the ratio before separation:

  • To favor N1 (Thermodynamic): Use NaH (1.2 eq) in THF at 0°C

    
     RT. The sodium cation coordinates with the N2 lone pair (and potentially F7), directing alkylation to N1.
    
  • To favor N2 (Kinetic): Use Meerwein's salt (Trimethyloxonium tetrafluoroborate) in DCM or K2CO3/Acetone (rapid alkylation). Note: High N2 selectivity is difficult with 7-F due to electronic repulsion, but kinetic conditions maximize it.

Frequently Asked Questions (FAQs)

Q: Is the 7-fluoro group labile during methylation? A: generally, no. The C-F bond is strong. However, avoid extremely harsh nucleophilic conditions (e.g., sodium methoxide in methanol at high heat) which could potentially cause SNAr displacement of the fluorine, though this is rare on the indazole benzene ring without strong electron-withdrawing groups at C4/C6.

Q: My N2 isomer is turning yellow/brown on the bench. Is it stable? A: N2-alkylated indazoles possess a quinonoid-like resonance structure which can be slightly less stable to oxidation or light compared to the fully aromatic benzenoid N1-isomers. Store the N2 isomer in the dark at -20°C if not using immediately.

Q: Can I use crystallization instead of chromatography? A: It is possible but difficult for this specific analog. The 7-fluoro and 5-bromo substituents lower the lattice energy symmetry. However, if you have a high N1 ratio (>90%), recrystallization from hot Ethanol or Isopropanol often yields pure N1 crystals, leaving the N2 enriched in the mother liquor.

References

  • Regioselectivity of Indazole Alkylation

    • Title: Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights.
    • Source: Beilstein J. Org. Chem. (2024).[2][3][4][5]

    • URL:[Link]

  • NMR Identification of Indazole Isomers

    • Title: Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques.[4]

    • Source: Magnetic Resonance in Chemistry (2024).[4]

    • URL:[Link]

  • General Indazole Chemistry & Separation

    • Title: Development of a selective and scalable N1-indazole alkyl
    • Source: RSC Advances (2024).[2]

    • URL:[Link]

Sources

Optimization

overcoming steric hindrance in 7-fluoro substituted indazoles

Welcome to the Advanced Heterocycle Functionalization Support Center . Ticket #: 7F-IND-STERIC-001 Subject: Overcoming Steric & Electronic Barriers in 7-Fluoro Indazoles Assigned Specialist: Dr. A. Vance, Senior Applicat...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Heterocycle Functionalization Support Center .

Ticket #: 7F-IND-STERIC-001 Subject: Overcoming Steric & Electronic Barriers in 7-Fluoro Indazoles Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

The 7-fluoroindazole scaffold is a high-value pharmacophore in kinase inhibitor development (e.g., VEGFR, AURK inhibitors). However, the C-7 fluorine atom introduces a unique "ortho-effect." While fluorine is small (Van der Waals radius


 Å), its high electronegativity creates a localized region of high electron density that repels nucleophiles and alters the pKa of the N-H bond.

This guide addresses the three most common failure modes reported by our users: Regioselective N-alkylation failures , Stalled Cross-Couplings , and C-3 Functionalization selectivity .

Module 1: The N1 vs. N2 Regioselectivity Battle

The Problem: Users frequently report exclusive formation of the N2-isomer or inseparable mixtures when attempting N-alkylation, despite N1 being the thermodynamically preferred position for unsubstituted indazoles.

The Mechanism: The 7-fluoro substituent exerts a "field effect." The lone pairs on the fluorine atom create electrostatic repulsion against the incoming electrophile at the adjacent N1 position. Additionally, the 7-F increases the acidity of the N1-H, making the N2 lone pair more available for kinetic attack under weak base conditions.

Troubleshooting Protocol: Restoring N1 Selectivity
VariableRecommendationScientific Rationale
Base Sodium Hydride (NaH) Promotes the thermodynamic enolate-like anion. The Na+ cation coordinates with N2, blocking it and forcing reaction at N1.
Solvent THF (Anhydrous) Supports the tight ion-pairing required for the NaH mechanism. Avoid polar aprotic solvents (DMF/DMSO) if N1 is desired, as they separate ion pairs and favor kinetic N2 attack.
Temperature 0°C

RT
Start cold to control deprotonation; warm to RT to allow thermodynamic equilibration.
Electrophile Alkyl Halides Soft electrophiles work best. For hard electrophiles, N2 attack is harder to suppress.

Experimental Workflow (N1-Dominant Synthesis):

  • Suspend 7-fluoroindazole (1.0 equiv) in anhydrous THF (0.1 M).

  • Cool to 0°C. Add NaH (60% dispersion, 1.2 equiv) portion-wise.

  • Critical Step: Stir for 30–45 mins at 0°C to ensure complete deprotonation and coordination of Na+ to N2.

  • Add electrophile (1.1 equiv) dropwise.[1]

  • Warm to RT and monitor by LCMS.[1]

Note: If N2 product persists, switch to Transient Protection . React with THP (tetrahydropyran) or SEM-Cl, separate isomers (if necessary), functionalize C-3/C-6, and deprotect.

Module 2: Overcoming Sterics in Palladium Catalysis (Buchwald/Suzuki)

The Problem: Standard conditions (e.g., Pd(PPh3)4, K2CO3) fail to couple amines or boronates at the C-6 position (ortho to 7-F) or even at C-4 due to the electron-deficient nature of the ring.

The Mechanism: The 7-F atom withdraws electron density, making the oxidative addition step of the catalytic cycle slower (for C-Cl bonds). Simultaneously, if coupling at C-6, the fluorine acts as a steric fence, preventing bulky phosphine ligands from coordinating effectively during the transmetalation step.

Visual Troubleshooting Guide: Catalyst Selection

BuchwaldOptimization cluster_tips Pro-Tips Start Substrate: 7-Fluoro-6-Haloindazole Check1 Coupling Partner? Start->Check1 Primary Primary Amine Check1->Primary Buchwald Secondary Secondary Amine Check1->Secondary Buchwald Boronate Boronic Acid (Suzuki) Check1->Boronate Suzuki Sol1 Ligand: BrettPhos Pd Source: Pd-G3/G4 Primary->Sol1 High Steric Demand Sol2 Ligand: RuPhos Pd Source: Pd-G3/G4 Secondary->Sol2 Prevents Beta-Elimination Sol3 Ligand: XPhos Base: K3PO4 Boronate->Sol3 Boosts Transmetalation Tip1 Avoid Pd(PPh3)4 (Inactive)

Caption: Decision matrix for selecting ligand/catalyst systems based on coupling partner to overcome 7-F electronic deactivation.

Recommended Protocol (Buchwald-Hartwig):

  • Pre-catalyst: Use BrettPhos Pd G3 or RuPhos Pd G3 . These pre-formed catalysts bypass the induction period and are robust against the electron-poor nature of the indazole.

  • Base: Cs2CO3 or LiHMDS (for base-sensitive substrates). Cesium is crucial as the "Cesium Effect" aids in solubility and halide abstraction in hindered systems.

  • Solvent: 1,4-Dioxane or t-Amyl alcohol (anhydrous).

Module 3: C-3 Functionalization (The "Open" Door)

The Problem: Users attempt to halogenate C-3 but suffer from over-halogenation or lack of reactivity due to the deactivated ring.

The Solution: The 7-F substituent deactivates the benzene ring (C4-C7), but the pyrazole ring (C3) remains relatively reactive. However, standard electrophilic aromatic substitution (EAS) can be sluggish.

Protocol: C-3 Iodination (Precursor for Cross-Coupling)

  • Reagents: NIS (N-Iodosuccinimide) is superior to I2.

  • Additives: Use TFA (Trifluoroacetic acid) or BF3·OEt2 as a catalyst. The acid activates the NIS, compensating for the electron-withdrawing effect of the 7-F.

  • Solvent: Acetonitrile (MeCN).

Frequently Asked Questions (FAQ)

Q1: Why is my 7-fluoroindazole not dissolving in DCM or Toluene? A: Indazoles have strong intermolecular hydrogen bonding (N-H···N). 7-Fluoro variants are even more crystalline due to stacking interactions.

  • Fix: Use polar solvents like THF, EtOAc, or add a co-solvent like MeOH. For reactions, switch to 1,4-dioxane or DMAc.

Q2: Can I use the Chan-Lam coupling for N-arylation of 7-fluoroindazoles? A: Yes, but it is slow. The reduced nucleophilicity of N1 (due to 7-F) requires you to use Cu(OAc)2 (1.0 equiv) rather than catalytic amounts. Oxygen atmosphere (balloon) is mandatory to re-oxidize the copper.

Q3: I need to remove the 7-F later. Is that possible? A: It is extremely difficult. The C-F bond is one of the strongest in organic chemistry. If you need a traceless directing group, do not use fluorine. Use a chlorine (C-7) which can be removed via hydrodechlorination (Pd/C, H2) later.

References

  • Regioselective N-Alkylation: Cheung, M. S., et al. "Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution."[2][3] Beilstein Journal of Organic Chemistry, 2021, 17, 1939–1951.[3]

  • Buchwald-Hartwig on Hindered Substrates: Maitre, S., et al. "Buchwald-Hartwig Amination: A Guide to the Selection of Ligands and Precatalysts." ACS Catalysis, 2019. (General reference for BrettPhos/RuPhos utility in deactivated systems).

  • Synthesis of 7-Fluoroindazoles: Lefebvre, V., et al. "General and Efficient Synthesis of Indazoles via Condensation of o-Fluorobenzaldehydes."[4] Journal of Organic Chemistry, 2010, 75, 2730-2732.[5]

  • Stille Coupling with Fluoride Additives: Mee, S. P. H., et al. "Stille Coupling Made Easier - The Synergic Effect of Copper(I) Salts and the Fluoride Ion."[6] Angewandte Chemie International Edition, 2004, 43, 1132-1136.[6]

Sources

Troubleshooting

purification methods for 5-bromo-7-fluoro-1-methyl-1H-indazole

Technical Support Center: Purification of 5-bromo-7-fluoro-1-methyl-1H-indazole Executive Summary This guide addresses the purification of 5-bromo-7-fluoro-1-methyl-1H-indazole (CAS: 1379366-71-8).[1] As a halogenated in...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 5-bromo-7-fluoro-1-methyl-1H-indazole

Executive Summary

This guide addresses the purification of 5-bromo-7-fluoro-1-methyl-1H-indazole (CAS: 1379366-71-8).[1] As a halogenated indazole scaffold, this compound is a critical intermediate for kinase inhibitors and PARP inhibitors. The primary purification challenge is the regiochemical separation of the desired N1-methyl isomer from the N2-methyl byproduct, a difficulty exacerbated by the steric influence of the 7-fluoro substituent.

This document provides self-validating protocols for chromatography, recrystallization, and impurity profiling.

Module 1: The Regioisomer Challenge (N1 vs. N2)

The Problem: Methylation of 5-bromo-7-fluoroindazole yields a mixture of the desired N1-methyl isomer and the N2-methyl impurity. The Science: The 7-fluoro group exerts a steric and electrostatic repulsion effect on the adjacent N1 nitrogen. While N1-alkylation is generally thermodynamically favored for indazoles, the 7-F substituent destabilizes the N1-transition state, potentially increasing the ratio of the kinetic N2-isomer or making the separation more difficult due to altered dipole moments [1, 2].

Diagnostic: Determining Your Isomer Ratio

Before purification, quantify the crude ratio using 1H NMR .

  • N1-Methyl (Desired): Methyl singlet typically appears upfield (~4.0 ppm). The C3-H proton often shows a specific NOE (Nuclear Overhauser Effect) with the methyl group.

  • N2-Methyl (Impurity): Methyl singlet is typically downfield (~4.2 ppm) due to the adjacent nodal plane of the aromatic system.

Protocol A: Flash Column Chromatography (Small to Mid-Scale)

Target: <10g scale | Goal: >98% Purity[2][3][4][5]

Stationary Phase: Silica Gel (40–63 µm). Mobile Phase: Hexanes / Ethyl Acetate (EtOAc).

Step-by-Step:

  • Slurry Load: Dissolve crude material in minimal Dichloromethane (DCM), adsorb onto silica (1:5 ratio), and evaporate to a free-flowing powder. Do not wet-load with DCM as it broadens bands.

  • Gradient Elution:

    • 0–5% EtOAc: Elute non-polar impurities.

    • 5–15% EtOAc: N1-isomer elutes first. (N1-alkyl indazoles are typically less polar than N2-isomers due to a lower dipole moment).

    • 15–30% EtOAc: N2-isomer elutes second.

  • TLC Monitoring: Use 20% EtOAc/Hexane. The N1 isomer will have a higher

    
     (approx 0.4–0.5) compared to the N2 isomer (approx 0.2–0.3).
    

Expert Tip: If the 7-fluoro group causes peak overlapping, switch the solvent system to DCM / Methanol (0–2% MeOH) . The orthogonal selectivity of DCM often resolves halogenated isomers better than Hex/EtOAc.

Module 2: Recrystallization (Scale-Up)

The Problem: Chromatography is expensive at >50g scale. The Solution: Exploiting the "Oiling Out" threshold using a two-solvent system.[6][7][8]

Protocol B: Anti-Solvent Recrystallization

Target: >10g scale | Goal: Removal of N2 isomer and trace colors.

ParameterSpecification
Primary Solvent (Good) Ethyl Acetate (EtOAc) or Toluene
Anti-Solvent (Bad) n-Heptane or Hexanes
Temperature Range 65°C (Dissolution)

0°C (Crystallization)

Procedure:

  • Dissolution: Dissolve the crude solid in the minimum amount of hot EtOAc (approx. 3–5 mL per gram).

  • Filtration: While hot, filter through a glass frit to remove insoluble inorganic salts (e.g., NaBr/KBr from the methylation step).

  • The Cloud Point: Maintain the solution at a gentle boil. Slowly add n-Heptane dropwise until a persistent turbidity (cloudiness) appears.

  • Re-solubilization: Add just enough hot EtOAc (0.5–1 mL) to clear the solution.

  • Controlled Cooling: Turn off the heat. Let the flask cool to room temperature undisturbed for 2 hours.

    • Why? Rapid cooling traps the N2 impurity in the crystal lattice. Slow cooling excludes it.

  • Harvest: Cool to 0°C for 30 minutes, then filter. Wash the cake with cold 10% EtOAc/Heptane.

Troubleshooting "Oiling Out": If the product comes out as a gummy oil instead of crystals, re-heat to dissolve and add a seed crystal of pure material at 40°C. If no seed is available, scratch the inner glass wall with a spatula to induce nucleation [3].

Module 3: Chemical Scavenging (Trace Impurity Removal)

The Problem: Unreacted starting material (5-bromo-7-fluoroindazole) co-elutes with the product. The Science: The starting material possesses an acidic N-H proton (


), whereas the methylated product is aprotic.
Protocol C: The "Caustic Wash" (Liquid-Liquid Extraction)

Perform this before chromatography or crystallization.

  • Dissolve the crude reaction mixture in EtOAc.

  • Wash 1: 1M NaOH (aq).

    • Mechanism:[5][6][7][9][10] The base deprotonates the unreacted 5-bromo-7-fluoroindazole, forming a water-soluble sodium salt. The methylated product remains in the organic layer.

  • Wash 2: Brine (Saturated NaCl).

  • Dry: Over anhydrous

    
    .
    

Warning: Do not use this method if your molecule contains other base-sensitive esters or hydrolyzable groups.

Visual Troubleshooting Guide

Figure 1: Purification Decision Tree

PurificationStrategy Start Crude Reaction Mixture (N1 + N2 + SM) CheckSM Is Starting Material (SM) Present? (>5%) Start->CheckSM CausticWash Protocol C: 1M NaOH Wash (Remove Acidic NH-Indazole) CheckSM->CausticWash Yes CheckScale Scale of Operation CheckSM->CheckScale No CausticWash->CheckScale Flash Protocol A: Flash Chromatography (Hex/EtOAc Gradient) CheckScale->Flash < 10 grams Cryst Protocol B: Recrystallization (EtOAc / Heptane) CheckScale->Cryst > 10 grams Final Pure N1-Methyl Isomer (>98% HPLC) Flash->Final Cryst->Final

Caption: Logical workflow for selecting the appropriate purification method based on impurity profile and scale.

Figure 2: The 7-Fluoro Steric Effect on Separation

StericEffect cluster_silica Silica Gel Interaction N1 N1-Methyl (Desired) N2 N2-Methyl (Impurity) Factor1 Dipole Moment (N1 < N2) Factor1->N1 Elutes Fast Factor1->N2 Retained longer Factor2 7-Fluoro Sterics (Reduces N1 Binding) Factor2->N1 Weakens Adsorption

Caption: Mechanistic insight: The 7-Fluoro group lowers the binding affinity of the N1 isomer to silica, aiding separation from the more polar N2 isomer.

Frequently Asked Questions (FAQs)

Q1: Why is my yield lower than expected after recrystallization? A: You likely used too much "good" solvent (EtOAc). Indazoles are moderately soluble. If the solution is not near saturation before adding the anti-solvent (Heptane), significant product remains in the mother liquor. Remedy: Concentrate the mother liquor and run a second crop.

Q2: Can I use DCM/MeOH for the column instead of Hex/EtOAc? A: Yes. DCM/MeOH is excellent for solubility, but be careful with the 7-fluoro substituent. Halogenated compounds can sometimes "streak" on silica in alcoholic solvents. If streaking occurs, add 0.1% Triethylamine (TEA) to the mobile phase to neutralize acidic sites on the silica.

Q3: Does the 5-bromo group pose a risk during purification? A: The C-Br bond is stable to standard chromatography and recrystallization temperatures (<80°C). However, avoid prolonged exposure to strong light, as brominated heterocycles can undergo slow photolytic debromination. Store the purified solid in amber vials.

References

  • Regioselectivity of Indazole Alkylation

    • L. Gavara, et al. "Regioselective synthesis of N1- and N2-substituted indazoles." Tetrahedron, 2011.
    • Source:

  • Separation of Indazole Isomers

    • Patent CN101948433A. "Method for separating and purifying substituted indazole isomers."[10]

    • Source:

  • General Recrystallization Techniques

    • "Tips & Tricks: Recrystallization."[8] University of Rochester, Department of Chemistry.

    • Source:

  • Physical Properties & Safety (5-Bromo-1H-indazole analogs)

    • PubChem Compound Summary for 5-Bromo-1H-indazole.
    • Source:

Sources

Optimization

Technical Support Center: Solubility Optimization for 5-bromo-7-fluoro-1-methyl-1H-indazole

Executive Summary & Compound Profile 5-bromo-7-fluoro-1-methyl-1H-indazole is a halogenated heterocyclic scaffold often utilized as a building block in the synthesis of kinase inhibitors and protein degraders.[1][2] Its...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

5-bromo-7-fluoro-1-methyl-1H-indazole is a halogenated heterocyclic scaffold often utilized as a building block in the synthesis of kinase inhibitors and protein degraders.[1][2] Its physicochemical profile—specifically its planar, aromatic structure and halogenation—creates distinct solubility challenges.

While the compound is lipophilic (LogP ~2.4), its rigid crystal lattice often resists rapid dissolution, leading to "false insolubility" where the compound appears insoluble due to slow kinetics rather than thermodynamic limits. Furthermore, its hydrophobicity poses a high risk of precipitation ("crashing out") upon dilution into aqueous buffers.

Physicochemical Data Table
PropertyValueImplication for Solubility
Molecular Weight 229.05 g/mol Moderate; allows for high molarity stocks if dissolved.[1][2]
LogP (Predicted) ~2.4Lipophilic.[1] Poor water solubility; good DMSO solubility.[1][2]
Structure Planar, PolycyclicHigh lattice energy (π-π stacking).[1][2] Requires energy (heat/sonication) to disrupt.[2]
H-Bond Donors 0No H-bond donors to interact with water; relies on DMSO dipole interaction.[1][2]
Est. DMSO Solubility ~20–50 mg/mLFeasible range, but temperature-dependent.[1][2]

Troubleshooting Guide (Q&A)

Issue 1: The "Stubborn Solid" (Incomplete Dissolution in DMSO)

User Question: "I added DMSO to the powder, but particles remain visible even after vortexing. Is the compound bad?"

Technical Diagnosis: This is likely a kinetic solubility issue , not a thermodynamic one. The planar indazole rings stack efficiently in the solid state (crystal lattice energy). Vortexing alone often fails to provide the activation energy required to break these intermolecular interactions.[2]

Solution:

  • Apply Heat: Warm the sealed vial to 40–50°C in a water bath for 5–10 minutes. This increases the solvent's kinetic energy and disrupts the crystal lattice.

  • Ultrasonication: Sonicate the solution for 10–15 minutes. Ultrasonic cavitation creates micro-jets that physically break apart crystal aggregates, exposing more surface area to the solvent.

  • Visual Check: Hold the vial up to a light source. The solution must be completely clear. Any "haze" indicates micro-crystals that will act as nucleation sites for future precipitation.[1][2]

Critical Note: Do not exceed 60°C, as thermal degradation risks increase, although indazoles are generally thermally stable.[1]

Issue 2: The "Crash Out" (Precipitation in Aqueous Media)

User Question: "My stock solution is clear, but when I dilute it into cell culture media or PBS, it turns cloudy immediately."

Technical Diagnosis: This is solvent shock precipitation .[1][2] When a hydrophobic compound in DMSO is rapidly introduced to a high-dielectric environment (water), the DMSO molecules preferentially hydrate (bond with water), leaving the compound "naked" and forcing it to aggregate.

Solution:

  • Reduce Final DMSO Concentration: Ensure your final DMSO concentration is ≤0.5% (v/v).[1][2][3]

  • Stepwise Dilution (The "Intermediate" Step):

    • Do not jump from 100% DMSO to 100% Aqueous.

    • Create an intermediate dilution (e.g., 10x working concentration) in a solvent blend (e.g., 10% DMSO in PBS or media) before the final spike.

  • Warm the Media: Pre-warm your culture media or buffer to 37°C before adding the compound. Cold buffers accelerate precipitation.[1][2]

  • Rapid Dispersion: Vortex the media while adding the compound stock to prevent local high-concentration pockets.[1][2]

Issue 3: "Jelly" Formation or Aggregation

User Question: "After freezing and thawing my stock, it looks viscous or has a gelatinous pellet."

Technical Diagnosis: DMSO is hygroscopic (absorbs water from air).[1] If stored loosely capped or frequently opened, the DMSO absorbs atmospheric moisture. This water reduces the solubility of the lipophilic indazole, causing slow aggregation or "oiling out" at low temperatures.

Solution:

  • Aliquot Immediately: Upon initial preparation, aliquot the stock into single-use volumes (e.g., 20–50 µL) to avoid repeated freeze-thaw cycles.

  • Seal Tight: Use Parafilm® or screw caps with O-rings.[1][2]

  • Recovery: If precipitation occurs after thawing, repeat the Heat + Sonicate cycle (Issue 1). Do not filter the solution, as you will remove the compound and alter the concentration.

Validated Protocols

Protocol A: Preparation of a Stable Stock Solution (50 mM)

Target Concentration: 50 mM (~11.45 mg/mL) Solvent: Anhydrous DMSO (Grade ≥99.9%)

  • Calculate: Determine the mass of 5-bromo-7-fluoro-1-methyl-1H-indazole (MW: 229.05).

    • Example: For 10 mg of powder, you need ~3.82 mL of DMSO for a 11.45 mg/mL solution.[1]

    • Recommendation: Prepare a higher concentration (e.g., 100 mM) to allow for smaller dilution volumes, then dilute down if necessary.

  • Add Solvent: Add the calculated volume of anhydrous DMSO to the vial.

  • Incubate: Let sit for 2–3 minutes at room temperature to allow solvent penetration.

  • Sonicate: Sonicate in a water bath at ambient temperature for 10 minutes.

  • Verify: Inspect for clarity. If cloudy, warm to 45°C for 5 minutes and vortex.

  • Storage: Aliquot into amber vials and store at -20°C.

Protocol B: Serial Dilution for Biological Assays

Objective: Dilute 50 mM stock to 10 µM working solution (1:5000 dilution) without precipitation.

  • Step 1 (Pre-dilution): Dilute 2 µL of 50 mM Stock into 198 µL of pure DMSO.

    • Result: 500 µM solution (100% DMSO).

  • Step 2 (Intermediate): Dilute 20 µL of the 500 µM solution into 980 µL of pre-warmed Media/Buffer.

    • Result: 10 µM solution (2% DMSO).

    • Action: Vortex immediately.[1][2]

  • Step 3 (Final - Optional): If 2% DMSO is toxic to your cells, dilute further using the media from Step 2.

Mandatory Visualizations

Figure 1: Solubility Optimization Workflow

This diagram outlines the logical decision-making process for preparing and troubleshooting the stock solution.

SolubilityWorkflow Start Solid Compound (5-bromo-7-fluoro-1-methyl-1H-indazole) AddDMSO Add Anhydrous DMSO (Target: 10-50 mM) Start->AddDMSO Check Visual Inspection AddDMSO->Check Clear Solution Clear? Check->Clear Cloudy Cloudy / Particulates Clear->Cloudy No Success Fully Dissolved Clear->Success Yes Heat Heat to 45°C (5-10 mins) Cloudy->Heat Sonicate Ultrasonication (10-15 mins) Heat->Sonicate ReCheck Re-inspect Sonicate->ReCheck ReCheck->Cloudy Still Cloudy (Check Purity) ReCheck->Success Clear Aliquot Aliquot & Store (-20°C, Desiccated) Success->Aliquot Dilution Aqueous Dilution (Stepwise Method) Aliquot->Dilution

Caption: Decision tree for solubilizing 5-bromo-7-fluoro-1-methyl-1H-indazole in DMSO.

Figure 2: The "Crash Out" Mechanism & Prevention

This diagram illustrates the mechanism of precipitation during aqueous dilution and the corrective strategy.

CrashOut HighConc High Conc. Stock (100% DMSO) DirectAdd Direct Addition to Cold Aqueous Buffer HighConc->DirectAdd Incorrect StepAdd Stepwise Dilution (Intermediate Conc.) HighConc->StepAdd Correct Precip PRECIPITATION (Supersaturation Shock) DirectAdd->Precip Vortex Vortex During Addition (Rapid Dispersion) StepAdd->Vortex Stable Stable Colloidal/Solution (Assay Ready) Vortex->Stable

Caption: Comparison of direct addition vs. stepwise dilution strategies to prevent precipitation.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 69079347, 5-Bromo-4-fluoro-1-methyl-1H-indazole. Retrieved from [Link]

    • Note: While the exact 7-fluoro isomer CID varies, the physicochemical properties (LogP, MW) are structurally analogous to the 4-fluoro and 6-fluoro isomers listed.[1][2]

  • Li, Di, et al. (2005).Equilibrium Solubility Measurement of Ionizable Drugs. Pharmaceutical Research. (General reference for solubility thermodynamics of heterocyclic compounds).

Disclaimer: This guide is for research use only. Always consult the specific Certificate of Analysis (CoA) for your batch, as purity variations can affect solubility.

Sources

Troubleshooting

optimizing yield for 5-bromo-7-fluoro-1-methyl-1H-indazole synthesis

Technical Support Center: 5-Bromo-7-fluoro-1-methyl-1H-indazole Synthesis Ticket ID: IND-OPT-07F Subject: Yield Optimization & Regioselectivity Guide Assigned Specialist: Senior Application Scientist, Process Chemistry D...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-Bromo-7-fluoro-1-methyl-1H-indazole Synthesis

Ticket ID: IND-OPT-07F Subject: Yield Optimization & Regioselectivity Guide Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The synthesis of 5-bromo-7-fluoro-1-methyl-1H-indazole presents a classic heterocyclic challenge: controlling regioselectivity during the alkylation of an ambident nucleophile. While the 5-bromo and 7-fluoro substituents provide essential handles for downstream medicinal chemistry (e.g., PARP or kinase inhibitors), the C7-fluorine atom introduces steric and electronic factors that destabilize the N1-alkylation pathway, often leading to significant formation of the undesired N2-isomer.

This guide prioritizes the N-methylation step as the critical yield-determining bottleneck, while also providing a robust route for the de novo synthesis of the indazole core.

Module 1: The Critical Bottleneck (N-Methylation)

The most common failure mode in this synthesis is a poor N1:N2 ratio. The C7-fluorine atom exerts an electron-withdrawing inductive effect and minor steric repulsion, which reduces the nucleophilicity of N1 compared to unsubstituted indazoles.

Standard vs. Optimized Protocol
ParameterStandard Protocol (High Risk)Optimized Protocol (Recommended)
Reagent Methyl Iodide (MeI)Dimethyl Sulfate (DMS) or MeI
Base Sodium Hydride (NaH)Cesium Carbonate (Cs₂CO₃) or NaH
Solvent DMF (Polar Aprotic)THF or Dioxane (Lower Polarity)
Temperature 0°C to RT60°C - 90°C (Thermodynamic Control)
Typical N1:N2 Ratio 60:40> 90:10
Optimized Workflow: The "Cesium Effect"

We recommend utilizing the "Cesium Effect" where the large cesium cation facilitates the formation of the N1 product through specific coordination and solubility dynamics in ethereal solvents.

Step-by-Step Protocol:

  • Dissolution: Charge 5-bromo-7-fluoro-1H-indazole (1.0 eq) into a reactor with anhydrous THF (10 volumes).

  • Base Addition: Add Cs₂CO₃ (2.0 eq). The mixture will be a slurry.

  • Alkylation: Add Methyl Iodide (1.2 eq) dropwise.

  • Reaction: Heat to reflux (66°C) for 4–6 hours. Note: Higher temperatures favor the thermodynamic N1 product.

  • Workup: Cool to RT. Filter off inorganic salts. Concentrate filtrate.

  • Purification: The N1 isomer is typically less polar than the N2 isomer. Elute with Hexanes:EtOAc (gradient 95:5 to 80:20).

Troubleshooting The Methylation

Q: I am seeing 30% N2-isomer. How do I fix this?

  • Root Cause: Kinetic control favors N2. The C7-fluoro steric hindrance pushes the electrophile to N2 at low temperatures.

  • Fix: Switch to thermodynamic conditions . If using MeI, switch to Dimethyl Sulfate (DMS) and heat the reaction. N1-methyl indazoles are thermodynamically more stable than N2-methyl indazoles. Heating allows equilibration (if reversible) or simply overcomes the activation energy barrier for the more stable product.

Q: My reaction stalled at 80% conversion.

  • Root Cause: Base consumption or sequestration.

  • Fix: Add an additional 0.5 eq of base and 0.2 eq of methylating agent. Ensure your solvent is strictly anhydrous; water kills the alkylating agent.

Module 2: De Novo Core Synthesis

If you cannot source the 5-bromo-7-fluoroindazole core, use the Fluorobenzaldehyde Hydrazine Route . It is cleaner than the diazotization of anilines (Bartoli/Jacobson) for this specific substitution pattern.

Reagents:

  • 4-bromo-2,6-difluorobenzaldehyde

  • Hydrazine Monohydrate (N₂H₄·H₂O)

  • Solvent: Ethanol or n-Butanol

Protocol:

  • Dissolve 4-bromo-2,6-difluorobenzaldehyde in Ethanol (5 vol).

  • Add Hydrazine Monohydrate (3.0 eq) cautiously (exothermic).

  • Reflux for 12 hours.

  • Mechanism: The hydrazine attacks the aldehyde (hydrazone formation) followed by an intramolecular Nucleophilic Aromatic Substitution (SNAr) displacing the ortho-fluorine.

  • Yield Tip: The second fluorine (at C2 of the ring, becoming C7 of the indazole) remains intact because the hydrazine nitrogen is now part of the ring and less nucleophilic.

Module 3: Visualizing the Pathway

The following diagram illustrates the decision logic for synthesis and troubleshooting.

IndazoleSynthesis Start Target: 5-bromo-7-fluoro-1-methyl-1H-indazole Precursor Do you have the 5-bromo-7-fluoroindazole core? Start->Precursor MakeCore Synthesis via Cyclization (4-bromo-2,6-difluorobenzaldehyde + Hydrazine) Precursor->MakeCore No Methylation N-Methylation Reaction Precursor->Methylation Yes SNAr_Step Intramolecular SNAr (Displaces F at C2) MakeCore->SNAr_Step SNAr_Step->Methylation ConditionA Standard: NaH / DMF / 0°C Methylation->ConditionA ConditionB Optimized: Cs2CO3 / THF / Reflux Methylation->ConditionB ResultA Mixture: N1 (60%) / N2 (40%) ConditionA->ResultA Kinetic Control (Steric hindrance at C7) ResultB High Selectivity: N1 (>90%) ConditionB->ResultB Thermodynamic Control (Cesium Coordination) Purification Purification: Silica Column (N1 is less polar) ResultA->Purification Difficult Separation ResultB->Purification Easy Isolation

Caption: Workflow logic comparing kinetic (Standard) vs. thermodynamic (Optimized) methylation pathways to overcome C7-fluoro steric hindrance.

FAQ: Technical Support

Q1: Why is the melting point of my product lower than the literature value (138-140°C)?

  • Diagnosis: You likely have N2-isomer contamination. The N2-isomer (5-bromo-7-fluoro-2-methyl-2H-indazole) often has a lower melting point and co-crystallizes.

  • Action: Perform a proton NMR. Look for the N-Methyl peak.

    • N1-Me: Typically

      
       4.0–4.1 ppm.
      
    • N2-Me: Typically

      
       4.2–4.3 ppm (slightly downfield due to different aromatic current).
      

Q2: Can I use Potassium Carbonate (K₂CO₃) instead of Cesium Carbonate?

  • Answer: Yes, but yield will drop. Cesium is superior in organic solvents (the "Cesium Effect") due to the higher solubility of the cesium-enolate ion pair. If you must use K₂CO₃, add 18-crown-6 ether as a phase transfer catalyst to mimic the cesium effect.

Q3: Is the C7-Fluorine stable during the reaction?

  • Answer: Yes. The C-F bond is very strong. However, avoid using extremely strong nucleophiles (like methoxide) at high temperatures for extended periods, as you risk SNAr displacement of the fluorine by a methoxy group (forming 5-bromo-7-methoxy...). Cs₂CO₃ is non-nucleophilic enough to be safe.

References

  • Lefebvre, V., et al. (2010).[1] "Efficient Synthesis of 1-Aryl-1H-indazoles via the SNAr Reaction of Hydrazines with o-Fluorobenzonitriles." Journal of Organic Chemistry. (Demonstrates the hydrazine displacement logic).

  • Lu, P., et al. (2024). "Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights." Beilstein Journal of Organic Chemistry. (Key reference for Cs2CO3 vs NaH selectivity).

  • Pfizer Inc. (2007). "Patent WO2007113596: Indazole Derivatives." World Intellectual Property Organization. (Describes the synthesis of 5-bromo-7-fluoro intermediates).

  • Meanwell, N. A., et al. (2021). "Regioselective N-alkylation of the 1H-indazole scaffold." Organic Process Research & Development. (General grounding for thermodynamic control in indazoles).

Sources

Optimization

avoiding debromination side reactions during indazole coupling

Technical Support Center: Indazole Coupling Optimization Topic: Prevention of Debromination (Hydrodehalogenation) Side Reactions Ticket ID: #IND-BR-PROTECT-001 Executive Summary: The Debromination Challenge The Problem:...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Indazole Coupling Optimization Topic: Prevention of Debromination (Hydrodehalogenation) Side Reactions Ticket ID: #IND-BR-PROTECT-001

Executive Summary: The Debromination Challenge

The Problem: You are attempting a cross-coupling reaction (Suzuki-Miyaura or Buchwald-Hartwig) on a bromo-indazole scaffold. Instead of the desired product, you observe the replacement of the bromine atom with a hydrogen atom (hydrodehalogenation).

The Cause: This is a chemically driven "short-circuit" in the catalytic cycle. It occurs when the Palladium (Pd) catalyst generates a Palladium-Hydride (Pd-H) species.[1] This species undergoes reductive elimination with your substrate, stripping the bromine rather than coupling the desired ligand.

The Solution: You must shut down the hydride sources (solvents/bases) and select a catalyst system that favors the rate of reductive elimination (coupling) over the rate of


-hydride elimination (debromination).

Diagnostic Logic Flow

Before altering your entire synthesis, use this logic flow to identify the specific culprit in your reaction setup.

TroubleshootingFlow Start Issue: Bromo-Indazole Yields Debrominated Product CheckSolvent 1. Check Solvent System Start->CheckSolvent CheckBase 2. Check Base CheckSolvent->CheckBase No SolventIssue Are you using 2-Propanol, Ethanol, or MeOH? CheckSolvent->SolventIssue Yes CheckCat 3. Check Catalyst/Ligand CheckBase->CheckCat No BaseIssue Are you using Alkoxides (NaOEt, NaOiPr)? CheckBase->BaseIssue Yes CatIssue Are you using Pd(PPh3)4 or unhindered ligands? CheckCat->CatIssue Yes FixSolvent Fix: Switch to Toluene, Dioxane, or DMF (Anhydrous) SolventIssue->FixSolvent FixBase Fix: Switch to Carbonates (K2CO3, Cs2CO3) or Phosphates BaseIssue->FixBase FixCat Fix: Switch to Pd(dppf)Cl2 or Buchwald G3/G4 Precatalysts CatIssue->FixCat FixSolvent->CheckBase FixBase->CheckCat

Figure 1: Diagnostic logic for identifying hydride sources in Pd-catalyzed coupling.

Mechanistic Deep Dive: The "Hydride Detour"

To fix the problem, you must understand the enemy. Debromination is not random; it is a specific pathway competing with your cross-coupling.

The Mechanism:

  • Oxidative Addition: Pd(0) inserts into the C-Br bond (or the intended C-X bond).[2][3]

  • The Error (Hydride Formation): Instead of transmetalating with your boronic acid, the Pd(II) species encounters a hydride donor.

    • Source A (Solvent): Primary/Secondary alcohols (e.g., isopropanol) coordinate to Pd and undergo

      
      -hydride elimination, transferring a Hydrogen to Pd.
      
    • Source B (Base): Alkoxide bases (e.g., ethoxide) do the same.

  • Reductive Elimination (The Kill): The Pd(II) now holds the Indazole and a Hydrogen. It couples them, releasing the debrominated indazole and regenerating Pd(0).

Mechanism cluster_pathways Competing Pathways Pd0 Pd(0) Active OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd TransMet Transmetalation (Desired Path) OxAdd->TransMet Boronic Acid HydrideSource Hydride Donor (Alcohol/Alkoxide) OxAdd->HydrideSource Solvent/Base Error Product Coupled Product (Ar-R) TransMet->Product PdH Pd-H Species (The Killer) HydrideSource->PdH Beta-Hydride Elim SideProduct Debrominated Ar-H (Failure) PdH->SideProduct Reductive Elim Product->Pd0 SideProduct->Pd0

Figure 2: The mechanistic divergence between successful coupling and hydrodehalogenation.

Technical Solutions & Protocols

Scenario A: Suzuki Coupling (C-C Bond Formation)

Goal: Couple a boronic acid to the indazole while sparing a Bromine substituent.

Key Strategy: Use a catalyst with a fast reductive elimination rate to "outrun" the hydride formation.

ParameterAVOID (High Risk) RECOMMENDED (Safe) WHY?
Solvent Ethanol, Isopropanol, THF (wet)Toluene, 1,4-Dioxane, DMF Alcohols are direct hydride donors via

-elimination.
Base NaOEt, NaOiPr, Et3NK2CO3, Cs2CO3, K3PO4 Carbonates cannot undergo

-hydride elimination.
Catalyst Pd(PPh3)4Pd(dppf)Cl2 · DCM Bidentate ligands (dppf) enforce a geometry that favors coupling.

Optimized Protocol (Suzuki):

  • Charge Vessel: Add Bromo-Indazole (1.0 eq), Boronic Acid (1.1 eq), and K2CO3 (2.0 eq) to a reaction vial.

  • Solvent: Add 1,4-Dioxane/Water (4:1 ratio) . Note: Water is necessary for the inorganic base solubility but does not act as a hydride donor like alcohols do.

  • Degas: Sparge with Nitrogen/Argon for 10 minutes. Oxygen promotes homocoupling and catalyst decomposition.

  • Catalyst: Add Pd(dppf)Cl2 · DCM (0.05 eq) quickly under inert flow.

  • Run: Heat to 80-90°C. Monitor via LCMS.

  • Result: High conversion to coupled product; <5% debromination.

Scenario B: N-Arylation (C-N Bond Formation)

Goal: Attach an aryl group to the Indazole Nitrogen without losing the Bromine.

The Risk: Buchwald-Hartwig conditions often require strong bases (NaOtBu) which are hydride risks. The Fix: Switch metals. Use Copper (Chan-Lam) to avoid the Pd oxidative addition/reduction cycle entirely.

Optimized Protocol (Chan-Lam Coupling): This method is superior for bromo-indazoles because Copper does not readily insert into C-Br bonds under these conditions.

  • Reagents: Combine Bromo-Indazole (1.0 eq), Aryl Boronic Acid (2.0 eq), and Cu(OAc)2 (1.0 eq) .

  • Base/Ligand: Add Pyridine (2.0 eq) . (Acts as both ligand and weak base).

  • Solvent: Dichloromethane (DCM) or Acetonitrile . Avoid alcohols.

  • Atmosphere: Open Air (or O2 balloon). This reaction requires oxygen to re-oxidize Cu(I) to Cu(II).

  • Additives: Add 4Å Molecular Sieves (powdered) to keep the reaction dry.

  • Run: Stir at Room Temperature (RT) for 16-24 hours.

  • Why it works: The reaction proceeds via a radical or Cu(II)/Cu(III) mechanism that is orthogonal to C-Br oxidative addition. The bromine remains untouched.

Frequently Asked Questions (FAQ)

Q: I must use Buchwald-Hartwig because Chan-Lam failed. How do I protect the bromine? A: If you must use Pd, use a 3rd or 4th Generation Buchwald Precatalyst (e.g., XPhos Pd G4 or RuPhos Pd G4). These are designed to activate at low temperatures and facilitate extremely fast reductive elimination. Furthermore, switch the base to K3PO4 (anhydrous) and use Toluene as the solvent to eliminate hydride sources.

Q: Why does my 5-bromoindazole debrominate more than my 5-bromoindole? A: Indazoles (diaza-indoles) are more electron-deficient than indoles. This makes the C-Br bond more susceptible to oxidative addition by electron-rich Pd species. Additionally, the N-H on indazole is more acidic; if it deprotonates, the resulting anion is electron-rich, which can paradoxically accelerate oxidative addition at the halogen if the catalyst is not selective.

Q: Can I use DMF as a solvent? A: Yes, DMF is generally safe regarding hydride donation if it is high quality. However, DMF can decompose to dimethylamine at high temperatures, which can poison the catalyst or participate in side reactions. Toluene/Dioxane are generally cleaner for troubleshooting.

Q: Is "degassing" really that important for preventing debromination? A: Indirectly, yes. While Oxygen promotes homocoupling, it also oxidizes phosphine ligands. Oxidized ligands dissociate from Palladium, leaving "naked" Pd species that are highly active but unselective, leading to increased side reactions like debromination.

References

  • Navarro, O. et al. (2005). "Dehalogenation of Aryl Halides." Journal of Organic Chemistry.

  • BenchChem Technical Guides. (2025). "How to avoid debromination in 5-bromoindole reactions."

  • Yoneda Labs. (2024). "Suzuki-Miyaura Cross-Coupling: Practical Guide & Mechanisms."

  • Organic Chemistry Portal. "Suzuki Coupling Mechanism and Side Reactions."

  • Plummer, S. & Gallou, F. (2024). "Buchwald-Hartwig Aminations... Overcoming Hydrodehalogenation." ACS Catalysis.[4]

Sources

Troubleshooting

crystallization techniques for fluorinated indazole intermediates

To: Technical Operations Team / Process Chemistry Division From: Senior Application Scientist, Crystallization Systems Subject: Technical Guide: Crystallization & Purification of Fluorinated Indazole Intermediates Introd...

Author: BenchChem Technical Support Team. Date: February 2026

To: Technical Operations Team / Process Chemistry Division From: Senior Application Scientist, Crystallization Systems Subject: Technical Guide: Crystallization & Purification of Fluorinated Indazole Intermediates

Introduction: The Fluorine & Tautomer Challenge

Fluorinated indazoles are high-value scaffolds in kinase inhibitors (e.g., Lenvatinib, Axitinib) and anticancer agents. However, their purification presents a unique "double-edged" challenge for process chemists:

  • The Fluorine Effect: The introduction of fluorine (

    
    ) or trifluoromethyl (
    
    
    
    ) groups significantly alters lipophilicity and disrupts standard hydrogen-bonding networks. Unlike non-fluorinated indazoles which typically pack as dimers, fluorinated analogs often crystallize as catemers (helical chains) , complicating polymorph control.
  • Regioisomerism (N1 vs. N2): Synthesis often yields a mixture of

    
     (thermodynamic) and 
    
    
    
    (kinetic) isomers.[1] Crystallization is the most efficient non-chromatographic method to resolve these, provided the solvent system is tuned to the dipole moment differences induced by the fluorine substituent.

This guide provides self-validating protocols to navigate these challenges.

Module 1: Solvent Selection & Solubility Profiling

Fluorination lowers the surface energy of the crystal face, often leading to "oiling out" (Liquid-Liquid Phase Separation) rather than nucleation. To counteract this, we must select solvent systems that balance the hydrophobic fluorinated motif with the polar indazole core.

Recommended Solvent Systems
Solvent SystemRatio (v/v)Target ApplicationMechanism of Action
Ethanol / Water 80:20 to 60:40General RecrystallizationAnti-solvent: Water forces the hydrophobic F-indazole out of solution while keeping polar impurities dissolved.
Acetone / Water 3:1 to 2:5N1 vs. N2 Isomer Separation Dipole Discrimination: Exploits the significant dipole difference between

(lower dipole) and

(higher dipole) tautomers.
Acetic Acid / Water GradientNitro- or Amino-F-IndazolespH Swing: Solubilizes the basic indazole; cooling or pH adjustment drives crystallization.
EtOAc / Heptane 1:2 to 1:5Highly Lipophilic (Poly-F)Solvophobic: For intermediates with

fluorine atoms where aqueous systems cause oiling.

Technical Insight: For 3-trifluoromethyl-indazoles, avoid pure non-polar solvents (like Hexane). The


 group requires a hydrogen-bond donor (like Ethanol) to stabilize the transition from solution to solid state, preventing amorphous precipitation.

Module 2: Strategic Separation of N1/N2 Regioisomers

The separation of the


-indazole (N1-alkyl) from the 

-indazole (N2-alkyl) byproduct is critical.

-isomers generally possess a higher dipole moment and are more soluble in polar aqueous mixtures, allowing the desired

-isomer to crystallize first.
Workflow: Isomer Resolution Protocol

IsomerSeparation Start Crude Reaction Mixture (N1/N2 Ratio ~ 60:40) Dissolve Dissolution Solvent: Acetone (Hot, 55°C) Start->Dissolve Cooling Controlled Cooling Rate: 5°C/hour to 25°C Dissolve->Cooling Seed Seeding Point (Metastable Zone) Add 0.5 wt% Pure N1 Crystals Cooling->Seed At saturation WaterAdd Anti-Solvent Addition Add Water dropwise (Ratio 1:1) Seed->WaterAdd Crystal Growth Filter Filtration & Wash Wash with 1:2 Acetone/Water WaterAdd->Filter Liquor Mother Liquor (Contains N2 Isomer + Impurities) Filter->Liquor Filtrate Product Solid Product (>99% N1 Isomer) Filter->Product Retentate

Figure 1: Decision workflow for the purification of N1-substituted indazoles from N2-byproducts using a cooling/anti-solvent hybrid approach.

Step-by-Step Protocol:

  • Dissolution: Dissolve crude fluorinated indazole in Acetone (5 mL per gram) at 55°C. Ensure complete dissolution; filter hot if insolubles are present.

  • Primary Cooling: Cool slowly to 35°C.

  • Seeding (Critical): Add 0.1–0.5 wt% of pure

    
    -isomer seed crystals. Note: Without seeding, fluorinated indazoles tend to supercool and oil out.
    
  • Anti-Solvent Addition: Slowly add Water (equal volume to Acetone) over 2 hours while stirring.

  • Harvest: Cool to 0–5°C, hold for 1 hour, and filter. The filter cake is the N1 isomer; the N2 isomer remains in the filtrate.

Module 3: Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a sticky gum) instead of crystallizing. Why?

Cause: This is common with fluorinated intermediates due to their low surface energy and high hydrophobicity. It occurs when the metastable limit is exceeded too rapidly (supersaturation is too high). Solution:

  • Increase Temperature: Re-dissolve the oil by heating.

  • Add Co-Solvent: Increase the ratio of the organic solvent (e.g., Ethanol) slightly to lower the supersaturation.

  • Seed at Higher Temp: Add seed crystals before the oiling point is reached.

  • Use a Surfactant: In extreme cases, trace amounts (0.1%) of Tween-80 can suppress oiling.

Q2: How do I distinguish between the 1H and 2H tautomers in the solid state?

Analysis: Standard NMR in solution often shows averaged signals due to rapid tautomer exchange.

  • Method A (X-Ray):

    
    -indazoles typically form hydrogen-bonded dimers  or trimers , whereas fluorinated derivatives (especially 3-
    
    
    
    ) form helical catemers along the
    
    
    or
    
    
    screw axis.
  • Method B (Melting Point): The

    
    -isomer usually has a significantly higher melting point (>20°C difference) than the 
    
    
    
    -isomer due to more stable crystal packing.
Q3: The crystals are trapping fluorinated impurities. How do I improve rejection?

Cause: Fluorine-fluorine interactions (


) can lead to solid solutions where impurities co-crystallize.
Solution:  Switch to a "Digestion"  method.
  • Suspend the impure solid in a solvent where it has low solubility (e.g., Heptane or cold Water).

  • Heat to reflux (slurry, do not dissolve) for 4–6 hours.

  • Cool and filter.[2] This "Ostwald Ripening" process allows the crystal lattice to reorganize and expel impurities.

Module 4: Polymorph Control Logic

Fluorinated indazoles are prone to polymorphism because the weak


 interactions compete with strong 

hydrogen bonds.

PolymorphControl Input Fluorinated Indazole SolventA H-Bond Donor Solvent (e.g., Ethanol, Water) Input->SolventA Promotes SolventB Aprotic Solvent (e.g., Toluene, DCM) Input->SolventB Promotes ResultA Form I (Thermodynamic) Catemer/Helix Packing High MP SolventA->ResultA Stabilizes Helix ResultB Form II (Kinetic) Dimer Packing Lower MP SolventB->ResultB Traps Dimer

Figure 2: Influence of solvent hydrogen-bonding capability on the supramolecular assembly of fluorinated indazoles.

Guidance: For maximum stability (shelf-life), target Form I . Use protic solvents (Alcohols/Water) which facilitate the rearrangement into the thermodynamic helical packing favored by the


 group.

References

  • Separation of Indazole Isomers: Method for separating and purifying substituted indazole isomers.[3] CN101948433A. (2011). Link

  • Fluorine Effect on Packing: Claramunt, R. M., et al. (2006). The structure of fluorinated indazoles: the effect of the replacement of a H by a F atom on the supramolecular structure of NH-indazoles.[4] New Journal of Chemistry. Link

  • Regioselectivity Mechanisms: Dong, L., et al. (2022).[5] Mechanism of a Highly Selective N2 Alkylation of Indazole.[5] WuXi Biology. Link

  • Synthesis & Purification Context: Lukin, K., et al. (2006).[6] New Practical Synthesis of Indazoles via Condensation of o-Fluorobenzaldehydes.[6] Journal of Organic Chemistry.[6][7][8] Link

  • General Recrystallization Protocol: Baruch College. Purification by Recrystallization.[2]Link

Sources

Optimization

controlling temperature for methylation of 5-bromo-7-fluoroindazole

Technical Support Ticket #5B7F-METH-001 Subject: Thermal Management Strategy for Methylation of 5-bromo-7-fluoroindazole Status: Open / Actionable Assigned Specialist: Senior Application Scientist, Process Chemistry Divi...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Ticket #5B7F-METH-001 Subject: Thermal Management Strategy for Methylation of 5-bromo-7-fluoroindazole Status: Open / Actionable Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Introduction: The Thermal Paradox of 7-Substituted Indazoles

You are likely encountering a specific frustration: inconsistent N1 vs. N2 regioselectivity or uncontrolled exotherms during scale-up.

Methylating 5-bromo-7-fluoroindazole is not a standard alkylation.[1] The fluorine atom at the C7 position creates a unique electronic and steric environment. While Fluorine is small (Van der Waals radius ~1.47 Å), its high electronegativity increases the acidity of the N-H proton, making the anion highly reactive. Simultaneously, it provides just enough steric shielding near N1 to allow the kinetically favored N2-methylation to compete aggressively, especially at low temperatures.[1]

This guide moves beyond "add reagent A to B" and focuses on thermal thermodynamics —the invisible hand controlling your product ratio.

Module 1: Critical Temperature Zones

To control the reaction, you must strictly manage three distinct thermal phases.

PhaseOperationTarget TempCritical Risk
I. Deprotonation Addition of Base (NaH/Cs₂CO₃)-5°C to 0°C Thermal Runaway: H₂ evolution is exothermic.[1] High temp here degrades the solvent (DMF/DMAc) and creates colored impurities.
II. Alkylation Addition of MeI / DMS0°C Kinetic Trap: Rapid addition at >0°C spikes local temperature, promoting N2-methylation (kinetic product) and over-alkylation (quaternary salts).[1]
III. Equilibration Post-addition stirring20°C to 45°C Thermodynamic Drive: Warming is required to allow N2-adducts to rearrange to the thermodynamically stable N1-isomer (if reversible) or to drive N1 completion.[1]

Module 2: Troubleshooting & FAQs

Q1: "I am getting a 60:40 mixture of N1:N2 isomers. How do I shift this to N1?"

Diagnosis: You are likely operating under Kinetic Control .[1] The N2 position is less sterically hindered (away from the 7-Fluoro group) and often reacts faster. If you quench the reaction immediately after adding Methyl Iodide (MeI) at 0°C, you lock in this kinetic ratio.

The Fix (Thermodynamic Shift):

  • Switch Base/Solvent: Use NaH in THF or Cs₂CO₃ in DMF .

  • Thermal Protocol: After the MeI addition at 0°C, allow the reaction to warm to Room Temperature (25°C) and stir for at least 2–4 hours.

  • Why? The N1-isomer is thermodynamically more stable (aromaticity is better preserved).[1] While the N2-alkylation is often irreversible with simple halides, using conditions that favor the more stable anion intermediate (thermodynamic control) maximizes N1 yield.[1]

Q2: "The reaction mixture turned black/tarry upon adding Sodium Hydride."

Diagnosis: Uncontrolled Exotherm & Solvent Decomposition. Indazoles are acidic.[1] Adding NaH releases Hydrogen gas (


). If the temperature exceeds 10–15°C during this phase in DMF, the base can deprotonate the solvent, leading to formamide decomposition products (Vilsmeier-type intermediates) that polymerize.

The Fix:

  • Cryo-Cooling: Pre-cool the indazole solution to -5°C.

  • Portion-wise Addition: Add NaH in 4-5 portions, waiting for gas evolution to cease between additions. Ensure internal probe temperature never exceeds 5°C.

Q3: "I see a new polar spot on TLC that isn't N1 or N2."

Diagnosis: Quaternization (Over-methylation). The 7-fluoro group withdraws electrons, making the initial anion reactive.[1] However, once mono-methylated, the ring is still nucleophilic enough to attack a second equivalent of MeI, forming the 1,2-dimethyl-5-bromo-7-fluoroindazolium salt .[1]

The Fix:

  • Stoichiometry: Strictly limit MeI to 1.05 – 1.1 equivalents . Do not use large excesses "to push conversion."

  • Temperature Cap: Do not heat above 45°C. Quaternization has a higher activation energy; keeping the temp moderate avoids this.

Module 3: Visualizing the Pathway

The following diagram illustrates the divergence between Kinetic (N2) and Thermodynamic (N1) pathways and where temperature exerts control.

IndazoleMethylation Start 5-Bromo-7-Fluoroindazole (Starting Material) Deprotonation Anion Formation (Indazolide Ion) Start->Deprotonation NaH, DMF (-5°C to 0°C) Transition Transition State (Electrophilic Attack) Deprotonation->Transition + MeI (0°C) N2_Product N2-Methyl Isomer (Kinetic Product) Favored at <0°C Transition->N2_Product Fast (Kinetic) Low Steric Barrier N1_Product N1-Methyl Isomer (Thermodynamic Product) Favored at >20°C Transition->N1_Product Slow (Thermodynamic) 7-F Steric Hindrance N2_Product->N1_Product Isomerization (Rare/Difficult w/ MeI) Quat_Salt Quaternary Salt (Over-Alkylation) Favored at >50°C N2_Product->Quat_Salt Excess MeI + Heat N1_Product->Quat_Salt Excess MeI + Heat

Caption: Reaction coordinate flow showing the divergence of N1/N2 pathways based on thermal energy input.

Module 4: Validated Experimental Protocol (N1-Selective)

Objective: Synthesis of 1-methyl-5-bromo-7-fluoroindazole with >95:5 regioselectivity.

Reagents:

  • 5-bromo-7-fluoroindazole (1.0 eq)[1]

  • Sodium Hydride (60% dispersion in oil) (1.2 eq)

  • Methyl Iodide (MeI) (1.1 eq)[1]

  • Anhydrous THF (0.2 M concentration) – Note: THF promotes N1 selectivity better than DMF for this specific substrate due to tighter ion pairing.[1]

Step-by-Step:

  • Setup: Flame-dry a 3-neck round bottom flask. Equip with an internal temperature probe, nitrogen inlet, and septum.[1]

  • Dissolution: Add 5-bromo-7-fluoroindazole and Anhydrous THF. Cool the solution to -5°C using an ice/salt bath.

  • Deprotonation (Critical Step):

    • Add NaH portion-wise over 15 minutes.

    • Monitor: Ensure internal temp does not rise above 2°C.[1]

    • Wait: Stir at 0°C for 30 minutes until H₂ evolution ceases and a clear/homogenous anion solution forms.

  • Alkylation:

    • Add Methyl Iodide dropwise via syringe pump or dropping funnel over 20 minutes.[1]

    • Exotherm Check: Maintain temp < 5°C.[1]

  • Thermodynamic Drive:

    • Remove the cooling bath.[1] Allow the mixture to warm to 20–25°C naturally.

    • Stir for 3 hours. (Check LCMS: If SM remains, do not add more MeI yet; stir longer).

  • Quench: Cool back to 0°C. Add Saturated NH₄Cl solution slowly (quenching excess NaH).

References

  • BenchChem. Application Notes and Protocols for the Methylation of 3-Methyl-6-nitro-1H-indazole. (General principles of Indazole N1/N2 selectivity).

  • Beilstein Journal of Organic Chemistry. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (Specifics on C-7 substituent effects).

  • National Institutes of Health (PubMed). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Palladium Catalyst Poisoning with Indazole Substrates

Status: Online Agent: Senior Application Scientist Ticket ID: INDAZ-PD-404 Subject: Overcoming Catalyst Deactivation in Indazole Cross-Couplings Executive Summary: The Indazole Dilemma Indazoles represent a "perfect stor...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Agent: Senior Application Scientist Ticket ID: INDAZ-PD-404 Subject: Overcoming Catalyst Deactivation in Indazole Cross-Couplings

Executive Summary: The Indazole Dilemma

Indazoles represent a "perfect storm" for palladium catalysts. Unlike simple aryl halides, indazoles possess a nitrogen-rich core (N1-H and N2) that competes aggressively for the metal center. This creates a non-productive equilibrium where your catalyst is sequestered into inactive hetero-dimers rather than participating in the catalytic cycle.

This guide moves beyond generic advice. We analyze the specific coordination modes causing your stalled reactions and provide chemically grounded protocols to restore turnover.

Part 1: Diagnostic Center (Q&A)

Q1: My reaction mixture turned into a suspension of black particles within 15 minutes. Is this normal? A: No. This is "Pd-Black" precipitation, indicating rapid catalyst decomposition.

  • The Cause: The active Pd(0) species was generated but failed to undergo oxidative addition to your indazole substrate. Without the stabilizing oxidative addition complex, the naked Pd(0) aggregated.

  • The Fix: Your catalytic system is under-ligated or the oxidative addition barrier is too high.

    • Immediate Action: Switch to a precatalyst system (e.g., XPhos Pd G3 or Pd(dppf)Cl₂ ) rather than generating Pd(0) in situ from Pd(OAc)₂/Phosphine.

    • Ligand Adjustment: Increase the Ligand:Metal ratio to 2:1 or higher if using monodentate ligands.

Q2: The reaction starts well but stalls at ~20% conversion. Adding more catalyst doesn't help. Why? A: You are experiencing Product Inhibition or Off-Cycle Sequestration .

  • The Mechanism: The indazole product (or unreacted starting material) is coordinating to the Pd(II) intermediate through the N2-nitrogen, forming a stable, resting-state complex that refuses to reductively eliminate.

  • The Fix: You must sterically crowd the metal center to prevent this coordination. Switch to bulky biaryl phosphine ligands (e.g., BrettPhos or tBuXPhos ) that create a "roof" over the metal, blocking the approach of the N-heterocycle while allowing the smaller reacting partners to bind.

Q3: I am using an aryl iodide indazole, but the yield is lower than the bromide analogue. Shouldn't iodide be more reactive? A: In standard kinetics, yes. In indazole chemistry, often no .

  • The Cause: The "Iodide Effect." The large iodide anion released after oxidative addition can form bridging dimers

    
     that are thermodynamically stable and catalytically incompetent.
    
  • The Fix: Switch to the aryl bromide or aryl triflate . If you must use iodide, add a silver salt (e.g., AgOTf, 1.0 equiv) to precipitate AgI and free the cationic Pd species, though this is a brute-force method.

Part 2: Deep Dive – The Mechanics of Poisoning

To fix the problem, you must visualize the invisible war occurring in your flask. The diagram below illustrates how indazoles divert the catalytic cycle.

IndazolePoisoning cluster_legend Pathway Legend Pd0 Active Pd(0)L OxAdd Oxidative Addition (Pd(II)-Ar-X) Pd0->OxAdd Ar-X (Rate Limiting) Coordination N-Coordination (Off-Cycle Trap) OxAdd->Coordination Indazole N-Binding Product Coupled Product OxAdd->Product Transmetalation & Red. Elim. Dimer Inactive Dimer [Pd(μ-Indazole)]₂ Coordination->Dimer Irreversible Aggregation Product->Pd0 Regeneration key1 Green: Productive Cycle key2 Red: Poisoning Pathway

Figure 1: The bifurcation of the catalytic cycle. The N-coordination pathway (Red) acts as a thermodynamic sink, removing active catalyst from the productive cycle (Green).

Part 3: Validated Solutions & Protocols
Strategy A: Steric Shielding (Ligand Selection)

If you cannot protect the indazole nitrogen, you must use a ligand that physically blocks N-coordination.

Ligand ClassRecommended LigandWhy it WorksBest For
Buchwald Biaryl XPhos Isopropyl groups on the lower ring prevent formation of bridged Pd-dimers.Suzuki Coupling
Buchwald Biaryl BrettPhos Extremely bulky; promotes reductive elimination even with electron-rich substrates.Buchwald-Hartwig Amination
NHC Pd-PEPPSI-IPr Strong sigma-donation prevents catalyst decomposition; bulky "wingtips" block N-binding.Difficult Negishi/Suzuki
Bis-phosphine dppf Large bite angle favors reductive elimination over coordination.General Purpose
Strategy B: The "Masking" Approach (Protecting Groups)

The most robust solution is to remove the coordinating ability of the N1/N2 nitrogens entirely.

  • THP (Tetrahydropyranyl): Excellent stability to base; cleaved easily with acid.

  • SEM (2-(Trimethylsilyl)ethoxymethyl): Tolerates strong bases (LiHMDS); cleaved with TBAF. Note: SEM groups can sometimes direct lithiation to C7, which may be useful or detrimental.

  • Boc (tert-Butyloxycarbonyl): Electron-withdrawing. Reduces the Lewis basicity of N2, making the ring less prone to poisoning the catalyst.

Experimental Protocol: Rescue Screening for Stalled Reactions

Use this protocol when a standard Suzuki coupling of an indazole fails.

Objective: Identify a catalyst system capable of turnover in the presence of N-coordination.

  • Preparation: Prepare 4 reaction vials.

    • Vial A: Pd(dppf)Cl₂ (5 mol%) + K₂CO₃ (Standard)

    • Vial B: XPhos Pd G3 (2 mol%) + K₃PO₄ (Bulky/Active)

    • Vial C: Pd(OAc)₂ (5 mol%) + SPhos (10 mol%) + K₃PO₄ (Water-soluble/Active)

    • Vial D: Pd-PEPPSI-IPr (2 mol%) + K₂CO₃ (NHC/Robust)

  • Solvent System: Use 1,4-Dioxane : Water (4:1) . The water is critical to dissolve inorganic bases and facilitate the activation of boronic acids.

  • Execution:

    • Add Indazole (1.0 equiv), Boronic Acid (1.5 equiv), and Base (3.0 equiv).

    • Degas solvents by sparging with Argon for 10 minutes (Oxygen is a co-poison).

    • Add Catalyst.[1][2][3][4][5][6]

    • Heat to 100°C for 4 hours.

  • Analysis:

    • Aliquot 50 µL into MeOH. Analyze by UPLC/LCMS.

    • Success Criterion: >80% conversion with <5% dehalogenated side product.

Part 4: Troubleshooting Logic Flow

Follow this decision tree to diagnose and fix your specific issue.

TroubleshootingFlow Start Start: Reaction Failed Precipitate Is there black precipitate? Start->Precipitate YesPrecip Catalyst Decomposition Precipitate->YesPrecip Yes NoPrecip Check Conversion Precipitate->NoPrecip No Sol_Prec Solution: Use Precatalyst (Pd-G3) or NHC Ligands YesPrecip->Sol_Prec Conversion Is SM remaining? NoPrecip->Conversion YesSM Catalyst Poisoning / Off-Cycle Conversion->YesSM Stalled < 50% NoSM Check Mass Balance Conversion->NoSM Full Consump. Sol_Poison Solution: Switch to XPhos/BrettPhos or Protect N1-H YesSM->Sol_Poison Protodehal Product is De-halogenated SM? NoSM->Protodehal Sol_Dehal Solution: Use Anhydrous Conditions or weaker base Protodehal->Sol_Dehal Yes

Figure 2: Logical decision tree for diagnosing failure modes in indazole cross-couplings.

References
  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. National Institutes of Health (PMC). Available at: [Link]

  • Buchwald-Hartwig Amination User Guide. Chemistry LibreTexts. Available at: [Link][3][7]

  • The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling. MDPI Molecules. Available at: [Link]

  • Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Reactions. National Institutes of Health (PubMed). Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Publish Comparison Guide: 1H NMR Analysis of 5-Bromo-7-Fluoro-1-Methyl-1H-Indazole

The following guide provides an in-depth technical analysis of the 1H NMR spectrum for 5-bromo-7-fluoro-1-methyl-1H-indazole . This document is structured to assist researchers in confirming structural identity, specific...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the 1H NMR spectrum for 5-bromo-7-fluoro-1-methyl-1H-indazole . This document is structured to assist researchers in confirming structural identity, specifically distinguishing the target N1-methyl isomer from its common N2-methyl byproduct.

Executive Summary & Structural Context

5-bromo-7-fluoro-1-methyl-1H-indazole is a critical intermediate in the synthesis of tyrosine kinase inhibitors (e.g., EGFR inhibitors). The indazole scaffold presents a classic regioselectivity challenge during alkylation: the formation of the thermodynamic product (N1-methyl , the target) versus the kinetic product (N2-methyl ).

Correctly interpreting the 1H NMR spectrum requires analyzing three distinct features:

  • The Fluorine Effect: The fluorine atom at position 7 introduces characteristic splitting patterns (

    
    ) that disrupt standard aromatic multiplicities.
    
  • The Methyl Shift: The chemical shift of the methyl group is diagnostic for N1 vs. N2 substitution.

  • NOE Correlations: The spatial relationship between the methyl group and the C3-proton (or lack thereof) is the definitive confirmation of structure.

Experimental Protocol: Sample Preparation

To ensure high-resolution spectra capable of resolving small long-range couplings (


 and 

), follow this standardized protocol.
Materials
  • Solvent: DMSO-

    
     (Preferred for solubility of polar heterocycles) or CDCl
    
    
    
    (Good for resolution, but may cause stacking effects).
  • Internal Standard: TMS (0.00 ppm).

  • Tube: 5 mm high-precision NMR tube.

Workflow
  • Massing: Weigh 5–10 mg of the solid analyte.

  • Dissolution: Add 0.6 mL of solvent. Vortex for 30 seconds. Ensure no suspended solids remain, as they cause line broadening.

  • Acquisition Parameters (Recommended):

    • Frequency: 400 MHz or higher (600 MHz preferred to resolve second-order effects).

    • Pulse Angle: 30° or 90°.

    • Relaxation Delay (D1):

      
       2.0 seconds (crucial for accurate integration of the aromatic protons vs. methyl).
      
    • Scans (NS): 16–64 scans.

Detailed Spectral Analysis (Target Molecule)

Predicted 1H NMR Data (DMSO- )

Note: Chemical shifts are approximate (


 0.1 ppm) based on substituent increment analysis and analogous 7-fluoroindazole literature.
PositionProton TypeShift (

, ppm)
MultiplicityCoupling Constants (

, Hz)
Assignment Logic
H3 Aromatic CH8.05 – 8.15s (or d)

(long range)
Deshielded singlet characteristic of indazole C3.
H4 Aromatic CH7.60 – 7.70dd

,

Meta-coupling to H6. Para to F (usually negligible coupling).
H6 Aromatic CH7.45 – 7.55dd

,

Diagnostic: Large Ortho H-F coupling; small Meta H-H coupling.
N-Me Methyl4.00 – 4.10d

Key Feature: N1-Me often couples with F7 (5-bond "through-space" or electronic coupling).
Deep Dive: The Fluorine Signature

The presence of Fluorine at C7 is the most disruptive feature of this spectrum.

  • H6 (Ortho to F): This proton will not appear as a simple doublet. It splits into a doublet of doublets (dd) . The large coupling (

    
     Hz) is often larger than the meta-proton coupling (
    
    
    
    Hz).
  • N-Methyl Coupling: Unlike a standard N-methyl group which appears as a singlet, the N1-methyl in a 7-fluoroindazole often appears as a doublet (

    
     Hz) due to through-space coupling with the lone pairs of the adjacent Fluorine. This "pseudo-coupling" is a strong indicator of the N1-isomer.
    

Comparative Analysis: N1-Me vs. N2-Me (The Alternative)

In drug development, the N2-methyl isomer is the primary impurity. Distinguishing them is critical for potency.

Comparison Table: Diagnostic Signals
FeatureTarget: N1-Methyl (1-Me)Alternative: N2-Methyl (2-Me)Differentiation Logic
Methyl Shift

4.00 – 4.10 ppm

4.15 – 4.30 ppm
N2-Me is typically downfield due to the adjacent

nitrogen environment.
H3 Shift

8.0 – 8.1 ppm

8.3 – 8.6 ppm
H3 in N2-isomers is significantly deshielded by the adjacent N-Me lone pair.
Methyl Multiplicity Doublet (often)Singlet N1-Me couples with F7 (

). N2-Me is too far from F7 to couple.
NOESY (Critical) NOE with F7 (HOESY)Strong NOE with H3 Definitive Proof. N2-Me is spatially proximal to H3.
Mechanistic Insight: Why the Difference?
  • N1-Isomer: The methyl group is pointing away from the benzene ring's H6/H5/H4 system and is sterically crowded by the F7 atom. This proximity causes the unique F-Me coupling.

  • N2-Isomer: The methyl group is located on the pyrazole nitrogen adjacent to C3. This places the methyl protons in the deshielding cone of the C3-H bond and allows for a strong Nuclear Overhauser Effect (NOE) signal between the Methyl and H3.

Visualizations

Diagram 1: Structural Elucidation Workflow

This flowchart guides the analyst through the logic of assigning the correct isomer.

NMR_Workflow Start Crude Reaction Mixture (Alkylation of 5-Br-7-F-indazole) Spectrum Acquire 1H NMR (DMSO-d6) Start->Spectrum Check_Me Analyze Methyl Region (4.0 - 4.3 ppm) Spectrum->Check_Me Decision Is Methyl a Doublet or Singlet? Check_Me->Decision Doublet Doublet (J ~ 2Hz) Coupling to F7 Decision->Doublet Doublet Singlet Singlet No F-coupling Decision->Singlet Singlet Result_N1 CONFIRMED TARGET: N1-Methyl Isomer Doublet->Result_N1 High Confidence Check_NOE Run NOESY / ROESY Singlet->Check_NOE NOE_H3 Strong NOE: Me <-> H3 Check_NOE->NOE_H3 NOE_None No NOE: Me <-> H3 (Possible HOESY: Me <-> F) Check_NOE->NOE_None Result_N2 ALTERNATIVE: N2-Methyl Isomer NOE_H3->Result_N2 NOE_None->Result_N1

Caption: Decision logic for distinguishing N1 vs N2 regioisomers using 1H NMR coupling patterns and NOE correlations.

Diagram 2: Signal Pathway of Couplings

Visualizing the spin-spin interactions in the target molecule.

Coupling_Network F7 Fluorine-7 H6 Proton H6 (Ortho to F) F7->H6 3J (Ortho) ~10 Hz Me N1-Methyl F7->Me 5J (Through-Space) ~1-2 Hz H4 Proton H4 (Meta to H6) H6->H4 4J (Meta) ~1.5 Hz

Caption: Spin-spin coupling network showing the dominant Ortho H-F coupling and the diagnostic long-range F-Methyl interaction.

References

  • European Patent Office. (2019). Amino pyrimidine compound for inhibiting protein tyrosine kinase activity. EP3492462A1.[1][2] Link

    • Source of synthesis and intermediate characterization for 5-bromo-7-fluoro-1-methyl-1H-indazole.
  • Larkin, T. et al. (2024). Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. Magnetic Resonance in Chemistry. Link

    • Authoritative guide on distinguishing N1 vs N2 isomers using NOESY and HMBC.
  • Wuxi Biology. (2022). Mechanism of a Highly Selective N2 Alkylation of Indazole. Link

    • Provides mechanistic insight into why N2 isomers form and their thermodynamic stability rel
  • Reich, H. J. (2023). WinPLT NMR Data: Fluorine Coupling Constants. University of Wisconsin-Madison. Link

    • Reference for standard H-F coupling constants in arom

Sources

Comparative

Technical Guide: HPLC Retention &amp; Separation of 5-bromo-7-fluoro-1-methyl-1H-indazole

This guide details the High-Performance Liquid Chromatography (HPLC) analysis of 5-bromo-7-fluoro-1-methyl-1H-indazole , a critical intermediate in the synthesis of RET kinase inhibitors like Pralsetinib. Executive Summa...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the High-Performance Liquid Chromatography (HPLC) analysis of 5-bromo-7-fluoro-1-methyl-1H-indazole , a critical intermediate in the synthesis of RET kinase inhibitors like Pralsetinib.

Executive Summary

5-bromo-7-fluoro-1-methyl-1H-indazole is a regio-specific intermediate used in pharmaceutical development.[1] Its analysis is defined by the need to separate it from its N2-methyl regioisomer (5-bromo-7-fluoro-2-methyl-2H-indazole), a common impurity formed during the methylation of the 1H-indazole precursor.

For researchers and QC scientists, the critical performance metric is regioselectivity . In Reverse-Phase (RP) HPLC on C18 columns, the N2-isomer elutes earlier than the target N1-isomer due to the higher polarity and dipole moment inherent to the 2H-indazole quinoid-like electronic structure.

Chemical Context & Separation Challenge

The synthesis of this compound typically involves the methylation of 5-bromo-7-fluoro-1H-indazole using methyl iodide and a base (e.g., NaH or K2CO3). This reaction is ambident, producing a mixture of two isomers:[1]

  • Target (N1-Me): 5-bromo-7-fluoro-1-methyl-1H-indazole (Thermodynamically stable, benzenoid structure).

  • Impurity (N2-Me): 5-bromo-7-fluoro-2-methyl-2H-indazole (Kinetically favored in some conditions, quinoid-like structure).

Regioisomer Properties Comparison
FeatureTarget: N1-Methyl IsomerImpurity: N2-Methyl Isomer
Electronic Structure Benzenoid (Aromatic stability)Quinoid-like (Higher energy)
Dipole Moment Lower (Less Polar)Higher (More Polar)
Lipophilicity HigherLower
RP-HPLC Elution Late Eluting (Retained longer)Early Eluting (Elutes first)
Formation Ratio Typically Major Product (>60-80%)Typically Minor Product (<20-40%)

Visualization: Synthesis & Impurity Origin

The following diagram illustrates the origin of the separation challenge, highlighting the divergent pathways that necessitate high-resolution HPLC.

IndazoleMethylation Precursor 5-bromo-7-fluoro-1H-indazole (Precursor) Reagents MeI / Base (Methylation) Precursor->Reagents Mixture Crude Reaction Mixture Reagents->Mixture N2_Isomer N2-Isomer (Impurity) 5-bromo-7-fluoro-2-methyl-2H-indazole (More Polar / Early Eluting) Mixture->N2_Isomer Kinetic Product N1_Isomer N1-Isomer (Target) 5-bromo-7-fluoro-1-methyl-1H-indazole (Less Polar / Late Eluting) Mixture->N1_Isomer Thermodynamic Product

Figure 1: Methylation pathway of 5-bromo-7-fluoro-1H-indazole showing the formation of the target N1 isomer and the N2 impurity.

Method Development Strategy

Stationary Phase Selection
  • C18 (Octadecylsilane): The gold standard. The bromine and fluorine substituents add significant lipophilicity to the molecule, making C18 highly effective for retention.

  • Phenyl-Hexyl: An excellent alternative if C18 fails to resolve the isomers. The

    
     interactions with the indazole core can offer different selectivity, often enhancing the separation of regioisomers based on their electron density differences.[1]
    
Mobile Phase & pH[1][2][3][4][5][6]
  • Acidic Conditions (pH 2-3): Recommended. Using 0.1% Formic Acid or Trifluoroacetic Acid (TFA) suppresses the ionization of any residual unreacted precursor (which has an acidic N-H proton, pKa ~14, but can interact with silanols).

  • Solvent: Acetonitrile (MeCN) is preferred over Methanol for sharper peaks and lower backpressure, which is crucial when running gradients to separate closely eluting isomers.

Standardized Experimental Protocol

This protocol is designed to be a self-validating system. The elution order (N2 before N1) serves as a system suitability marker.

Instrument: HPLC or UHPLC with UV Detection (DAD) Detection Wavelength: 254 nm (primary), 220 nm (secondary)

Chromatographic Conditions
ParameterSetting
Column Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or equivalent
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 1.0 mL/min
Column Temp 30°C
Injection Vol 5-10 µL
Gradient Table
Time (min)% Mobile Phase BDescription
0.010%Equilibration / Loading
2.010%Isocratic hold to stack polar impurities
12.090%Linear gradient to elute isomers
15.090%Wash
15.110%Re-equilibration
20.010%End of Run
Expected Results (Relative Retention)
  • RT ~ 6-7 min: N2-Isomer (Impurity). Elutes first due to higher polarity.

  • RT ~ 8-9 min: N1-Isomer (Target). Elutes second due to higher lipophilicity.

  • Resolution (Rs): Should be > 2.0 for quantitative analysis.

Workflow Visualization: Method Validation

This diagram outlines the logical flow for validating the separation efficiency of the method.

HPLC_Validation Start Start Validation Run_Std Inject Mixed Standard (N1 + N2 Isomers) Start->Run_Std Check_Rs Calculate Resolution (Rs) Between Peaks Run_Std->Check_Rs Decision Is Rs > 1.5? Check_Rs->Decision Pass Method Validated Proceed to Sample Analysis Decision->Pass Yes Fail Optimize Gradient (Decrease Slope) Decision->Fail No Fail->Run_Std Re-test

Figure 2: Decision tree for validating the resolution between N1 and N2 indazole isomers.

Troubleshooting & Optimization

  • Co-elution: If the N1 and N2 isomers co-elute, lower the slope of the gradient (e.g., change 10-90% B over 10 min to 10-60% B over 20 min). This "flattens" the separation window.

  • Peak Tailing: Indazoles are basic heterocycles. If tailing occurs, ensure the Mobile Phase pH is sufficiently low (pH < 3) to protonate the nitrogens, or use a column with "End-capping" (e.g., C18-MS grades) to reduce silanol interactions.

  • Identification: Always confirm the identity of the peaks using LC-MS if available. The N1 and N2 isomers have identical masses (m/z) but distinct fragmentation patterns and UV spectra.

References

  • Blueprint Medicines Corp. (2021). Safety and efficacy of pralsetinib in patients with advanced RET fusion-positive non-small cell lung cancer. Blueprint Medicines. [Link]

  • World Intellectual Property Organization. (2018). WO2018019204A1 - Aminopyrimidine compounds for inhibiting protein tyrosine kinase activity.
  • European Patent Office. (2019). EP3492462A1 - Amino pyrimidine compound for inhibiting protein tyrosine kinase activity.
  • WuXi Biology. (2022). Mechanism of a Highly Selective N2 Alkylation of Indazole. WuXi AppTec.[2] [Link]

  • National Institutes of Health (NIH). (2024). Development of a selective and scalable N1-indazole alkylation. PubMed Central. [Link]

Sources

Validation

LC-MS fragmentation pattern of brominated fluoroindazoles

Topic: Comparative Guide: LC-MS/MS Fragmentation Profiling of Brominated vs. Fluorinated Indazole Synthetic Cannabinoids Content Type: Publish Comparison Guide Audience: Researchers, Forensic Scientists, and Drug Develop...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Guide: LC-MS/MS Fragmentation Profiling of Brominated vs. Fluorinated Indazole Synthetic Cannabinoids Content Type: Publish Comparison Guide Audience: Researchers, Forensic Scientists, and Drug Development Professionals

Executive Summary: The Halogen Shift

In the evolving landscape of New Psychoactive Substances (NPS), a distinct shift has occurred following the 2021 class-wide bans on specific indazole/indole cores. To evade legislative controls, clandestine laboratories have moved from standard fluorinated tails (e.g., 5F-ADB) to brominated cores (e.g., ADB-5'Br-INACA).

This guide provides a technical comparison of the LC-MS/MS fragmentation behaviors of brominated fluoroindazoles versus their fluorinated counterparts. It highlights the critical diagnostic utility of the bromine isotopic signature and the stability of the aryl-bromide bond during collision-induced dissociation (CID).

Mechanistic Comparison: Bromine vs. Fluorine

The differentiation of these analogs relies on two fundamental mass spectrometric principles: Isotopic Abundance and Bond Dissociation Energy (BDE) .

A. Isotopic Signatures (The "Doublet" Rule)
  • Bromine (Br): Natural bromine exists as two stable isotopes,

    
     and 
    
    
    
    , in a nearly 1:1 ratio (50.69% vs. 49.31%).
    • LC-MS Consequence: Any fragment containing a single bromine atom will exhibit a characteristic "doublet" peak separated by 2 Da with equal intensity (

      
       and 
      
      
      
      ).
  • Fluorine (F): Fluorine is monoisotopic (

    
    ).
    
    • LC-MS Consequence: Fluorinated compounds appear as singlet peaks . They are identified by their mass defect (fluorine introduces a slight negative mass defect relative to hydrogen).

B. Fragmentation Pathways (Core vs. Tail)
  • Aryl-Bromine Stability: In compounds like ADB-5'Br-INACA , the bromine is attached directly to the indazole ring (Aryl-C bond). This bond is relatively stable under standard ESI-CID conditions (20–40 eV). Consequently, the "bromine tag" remains attached to the core indazole fragments, preserving the isotopic doublet in the MS2 spectrum.

  • Alkyl-Fluorine Labillity: In "tail-fluorinated" compounds like 5F-ADB , the fluorine is on an alkyl chain. A common fragmentation pathway is the neutral loss of HF (20 Da) or the loss of the entire fluoropentyl chain, often removing the halogen from the primary diagnostic ions.

Experimental Protocol: LC-MS/MS Profiling

This protocol is designed to differentiate halogenated positional isomers and analogs using a standard Q-TOF or Triple Quadrupole system.

Reagents & Sample Prep
  • Matrix: Whole blood, urine, or seized powder (dissolved in MeOH).

  • Extraction: Liquid-Liquid Extraction (LLE) with tert-butyl methyl ether (MTBE) is recommended over protein precipitation to minimize matrix suppression for lipophilic brominated analogs.

LC Conditions
  • Column: Phenomenex Kinetex C18 (100 × 2.1 mm, 2.6 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic acid in Water (provides protons for

    
    ).
    
  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0–1 min: 5% B

    • 1–10 min: Ramp to 95% B (Crucial: Brominated analogs elute significantly later).

    • 10–12 min: Hold 95% B.

MS Parameters (ESI+)
  • Source Temp: 500°C (High temp required for efficient desolvation of lipophilic indazoles).

  • Scan Mode: Data Dependent Acquisition (DDA) or MRM.

  • Collision Energy (CE): Ramp 20–50 eV. (Higher CE favors formation of the bare indazole core ion).

Comparative Data Analysis

The following table contrasts the fragmentation of a typical brominated core NPS against a fluorinated tail NPS.

FeatureADB-5'Br-INACA (Brominated Core)5F-ADB (Fluorinated Tail)
Molecular Formula


Precursor Ion (

)
409.1 / 411.1 (1:1 Doublet)378.2 (Singlet)
Retention Time (C18) High (~9.7 min) Br increases lipophilicity significantly.Medium (~7.1 min)
Primary Fragment 1 364.1 / 366.1 Neutral loss of amide moiety (

). Br remains.
233.1 Ester hydrolysis + Amide cleavage.
Primary Fragment 2 223.0 / 225.0 Core Indazole ion (

).[1] Br remains.
358.2 Neutral loss of HF (20 Da).
Diagnostic Indicator Isotopic Doublet persists in MS2.Loss of HF or Fluoropentyl chain.[2]

Fragmentation Pathway Visualizations

Figure 1: Fragmentation Pathway of ADB-5'Br-INACA

This diagram illustrates the stability of the Bromine-Indazole bond. Note how the "Doublet" signature propagates through the pathway.

Fragmentation Precursor Precursor [M+H]+ m/z 409/411 (Doublet) (Intact ADB-5'Br-INACA) Frag1 Fragment A m/z 364/366 (Doublet) [M - C2H7N]+ (Loss of Amide Amine) Precursor->Frag1 Amide Cleavage (-45 Da) Frag2 Fragment B m/z 279/281 (Doublet) [M - Tail]+ (Loss of N-Alkyl Chain) Precursor->Frag2 N-Dealkylation (Less Common) Core Core Indazole Ion m/z 223/225 (Doublet) (Brominated Indazole Cation) Frag1->Core Linker Cleavage (-141 Da) Frag2->Core Linker Cleavage

Caption: Fragmentation cascade of ADB-5'Br-INACA. The 1:1 isotopic ratio (Doublet) is conserved in all major fragments, confirming the bromine is attached to the indazole core.

Figure 2: Decision Tree for Identification

Use this logic flow to classify unknown halogenated indazoles.

DecisionTree Start Unknown Peak Detected (ESI+) Isotope Check MS1 Isotope Pattern Start->Isotope Doublet 1:1 Doublet (M, M+2)? Isotope->Doublet Yes Singlet Singlet (M only)? Isotope->Singlet No BrPath Brominated Compound (e.g., ADB-5'Br-INACA) Doublet->BrPath FPath Fluorinated/Non-Halogenated Singlet->FPath BrCheck Check MS2 Fragments BrPath->BrCheck FCheck Check for Neutral Loss FPath->FCheck BrCore Doublet in Fragments? (Br on Core) BrCheck->BrCore FLoss Loss of 20 Da (HF)? (Alkyl Fluorine) FCheck->FLoss

Caption: Rapid decision logic for classifying halogenated synthetic cannabinoids based on MS1 isotopic patterns and MS2 neutral losses.

References

  • Center for Forensic Science Research and Education (CFSRE). (2022).[3] ADB-5'Br-INACA New Drug Monograph. Retrieved from [Link]

  • United Nations Office on Drugs and Crime (UNODC). (2021). Recommended Methods for the Identification and Analysis of Synthetic Cannabinoid Receptor Agonists in Seized Materials. Retrieved from [Link]

  • Scientific Reports. (2024). Identification of ADB-5'Br-BINACA in plant material and analytical characterization using GC-MS, LC-QTOF. Retrieved from [Link]

Sources

Comparative

Comparative Guide: 5-Bromo-7-Fluoroindazole vs. 5-Bromo-4-Fluoroindazole

Executive Summary 5-Bromo-7-fluoroindazole and 5-Bromo-4-fluoroindazole are regioisomeric scaffolds critical in the development of kinase inhibitors (e.g., VEGFR, AURK) and CNS-active agents. While they share the same mo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Bromo-7-fluoroindazole and 5-Bromo-4-fluoroindazole are regioisomeric scaffolds critical in the development of kinase inhibitors (e.g., VEGFR, AURK) and CNS-active agents. While they share the same molecular formula (


) and a C-5 bromine handle for cross-coupling, their reactivity profiles diverge significantly due to the position of the fluorine atom .
  • 5-Bromo-4-fluoroindazole: Characterized by enhanced C-3 acidity due to the ortho-fluorine effect. It exhibits high N-1 regioselectivity during alkylation but requires careful handling during metallation to avoid unintended C-3 deprotonation.

  • 5-Bromo-7-fluoroindazole: Characterized by steric and electronic modulation at the N-1 site . The C-7 fluorine atom, proximal to the pyrrolic nitrogen, reduces N-1 nucleophilicity and can shift regioselectivity ratios toward N-2 under specific conditions, unlike the 4-fluoro isomer.

Structural & Physicochemical Analysis[1][2]

The position of the fluorine atom dictates the electronic environment of the pyrazole ring and the acidity of the N-H bond.

Feature5-Bromo-4-Fluoroindazole5-Bromo-7-Fluoroindazole
Structure F is at C-4 (adjacent to C-3 and C-5).F is at C-7 (adjacent to N-1).[1]
C-3 Environment Highly Acidic: F is ortho to C-3. Strong inductive effect (

).
Neutral: F is distal (para-like) to C-3.
N-1 Environment Sterically Open: No substituents adjacent to N-1.Sterically/Electronically Hindered: F is ortho to N-1.
pKa (Predicted) Lower (More Acidic N-H) due to through-bond induction.Lowest (Most Acidic N-H) due to proximity to N-1.
C-5 (Br) Reactivity Activated by ortho-F (C-4).Activated by meta-F (C-7).
Visualization of Electronic Effects

G cluster_0 5-Bromo-4-Fluoroindazole cluster_1 5-Bromo-7-Fluoroindazole Struct4 F at C-4 (Ortho to C-3) Effect4 Inductive Effect Increases C-3 Acidity Struct4->Effect4 Result4 Faciles C-3 Lithiation Effect4->Result4 Struct7 F at C-7 (Ortho to N-1) Effect7 Lone Pair Repulsion & Steric Hindrance Struct7->Effect7 Result7 Reduced N-1 Nucleophilicity Potential N-2 Selectivity Shift Effect7->Result7

Caption: Mechanistic divergence driven by Fluorine positioning. Red arrows indicate acidity enhancement; Blue arrows indicate nucleophilic modulation.

Reactivity Profile Comparison

A. N-Alkylation Regioselectivity (N-1 vs. N-2)

Indazoles typically favor N-1 alkylation (thermodynamic product) over N-2 (kinetic product). However, substituents at C-7 can disrupt this preference.

  • 5-Bromo-4-fluoroindazole:

    • Behavior: Behaves like a standard indazole. The C-4 fluorine is too distant to influence the N-1/N-2 steric environment.

    • Outcome: High N-1 selectivity (>90:10 ratio) is typically observed with bases like

      
       or 
      
      
      
      in DMF/THF.
  • 5-Bromo-7-fluoroindazole:

    • Behavior: The C-7 fluorine exerts a "peri-interaction" or steric pressure on the N-1 site. While fluorine is small (

      
      ), its high electronegativity creates lone-pair repulsion with the incoming electrophile or the N-1 lone pair.
      
    • Outcome: While N-1 is still generally favored, the N-1:N-2 ratio decreases . In polar aprotic solvents (DMF) with loose ion-pairing bases (

      
      ), significant amounts of N-2 isomer may form compared to the 4-fluoro analog.
      
    • Optimization: To maintain N-1 selectivity for the 7-F isomer, use non-polar solvents (Toluene) and tight ion-pairing bases (

      
      ) to leverage the "chelation control" mechanism.
      
B. C-H Activation & Lithiation (C-3 Position)

This is the most critical differentiator for synthetic planning.

  • 5-Bromo-4-fluoroindazole:

    • Risk/Opportunity: The C-3 proton is significantly acidified by the adjacent C-4 fluorine.

    • Reactivity: rapid Lithium-Halogen Exchange at C-5 can be complicated by competitive Deprotonation at C-3 (Lithium-Hydrogen exchange).

    • Protocol Adjustment: When performing halogen exchange (e.g., with

      
      ), use lower temperatures (
      
      
      
      ) and consider in situ trapping. This substrate is an excellent candidate for C-3 functionalization via direct arylation.
  • 5-Bromo-7-fluoroindazole:

    • Behavior: C-3 is relatively inert to deprotonation compared to the 4-F isomer.

    • Reactivity: Standard Lithium-Halogen exchange at C-5 proceeds cleanly.

C. Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

Both isomers undergo coupling at the C-5 bromine, but rates differ.

  • 5-Bromo-4-fluoroindazole: The fluorine is ortho to the bromine. This electron-withdrawing group facilitates Oxidative Addition of the Pd(0) species into the C-Br bond, often making this isomer more reactive in Suzuki couplings than the 7-fluoro isomer.

  • 5-Bromo-7-fluoroindazole: The fluorine is meta to the bromine. Reactivity is standard; no significant acceleration is observed.

Experimental Protocols

Protocol A: Regioselective N-Alkylation (Targeting N-1)

Applicable to both, but critical for 5-Bromo-7-fluoroindazole to maximize N-1 yield.

Reagents:

  • Substrate (1.0 eq)[2]

  • 
     (60% dispersion, 1.2 eq)[2]
    
  • Alkyl Halide (1.1 eq)

  • Solvent: Anhydrous THF (0.1 M)

Step-by-Step:

  • Preparation: Flame-dry a round-bottom flask and purge with Argon. Dissolve the indazole substrate in anhydrous THF. Cool to

    
    .
    
  • Deprotonation: Add

    
     portion-wise.[2] The 7-fluoro isomer may evolve 
    
    
    
    more vigorously due to higher N-H acidity. Stir for 30 min at
    
    
    to ensure complete anion formation (Indolyl anion). Note: Na+ coordinates tightly with N-2, shielding it and directing alkylation to N-1.
  • Alkylation: Add the alkyl halide dropwise.

  • Reaction: Warm to Room Temperature (RT). Monitor via TLC/LC-MS.

    • 4-Fluoro isomer: Complete in ~1-2 h.

    • 7-Fluoro isomer: May require 3-4 h or mild heating (

      
      ) due to nucleophilic suppression by F.
      
  • Workup: Quench with sat.

    
    .[2] Extract with EtOAc.
    
Protocol B: Suzuki-Miyaura Coupling (C-5 Functionalization)

Reagents:

  • Substrate (1.0 eq)[2]

  • Boronic Acid (1.2 eq)

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (2.0 eq, 2M aq. solution)
    
  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step:

  • Combine: In a pressure vial, mix substrate, boronic acid, and catalyst.

  • Solvent: Add Dioxane and aqueous Base. Sparge with Argon for 5 mins.

  • Heat: Seal and heat to

    
    .
    
    • 5-Bromo-4-fluoroindazole: Monitor closely; often complete in <2 h due to ortho-F activation.

    • 5-Bromo-7-fluoroindazole: Typically requires 4-6 h.

  • Purification: Filter through Celite, concentrate, and purify via flash chromatography.

Decision Matrix for Researchers

Experimental GoalPreferred Isomer / Strategy
Need C-3 Functionalization? Choose 5-Bromo-4-fluoroindazole . The C-4 F activates C-3 for direct arylation or lithiation.
Need Pure N-1 Alkyl Product? 5-Bromo-4-fluoroindazole is easier. If using 7-fluoro , strictly use NaH/THF conditions to avoid N-2 mixtures.
Need High Acidity N-H? 5-Bromo-7-fluoroindazole provides a more acidic headgroup, useful for specific binding pockets (H-bond donor).
Synthesis Scale-Up? 5-Bromo-4-fluoroindazole synthesis (from 3-fluoro-2-methylaniline) is generally more robust and cheaper than the 7-fluoro routes (often requiring difluorobenzaldehydes).

References

  • Source: CN110452177A. "Synthesis method of 5-bromo-4-fluoro-1H-indazole." Google Patents.
  • Regioselective N-alkylation of Indazoles

    • Source:Beilstein J. Org. Chem. 2024, 20, 1789–1798. "Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights."
    • URL:[Link]

  • Indazole N-Alkylation Selectivity (Steric Effects)

    • Source:Molecules 2021, 26(15), 4624.
    • URL:[Link]

  • Synthesis of 7-Fluoroindazoles

    • Source:European Journal of Medicinal Chemistry 2014, 87, 386-397. "General procedure for the synthesis of fluoro-1H-indazoles."
    • URL:[Link]

  • Suzuki Coupling of 5-Bromoindazoles

    • Source:Molecules 2013, 18(10), 12596-12611. "The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles."
    • URL:[Link]

Sources

Validation

Technical Guide: 13C NMR Chemical Shifts for 5-bromo-7-fluoro-1-methyl-1H-indazole

Executive Summary The compound 5-bromo-7-fluoro-1-methyl-1H-indazole (CAS: 1150617-54-1) is a critical heterocyclic building block, frequently employed in the synthesis of kinase inhibitors (e.g., EGFR, VEGFR targets). I...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The compound 5-bromo-7-fluoro-1-methyl-1H-indazole (CAS: 1150617-54-1) is a critical heterocyclic building block, frequently employed in the synthesis of kinase inhibitors (e.g., EGFR, VEGFR targets). Its structural validation is often complicated by two factors: the regiochemistry of N-methylation (N1 vs. N2 isomers) and the C-F coupling patterns induced by the fluorine atom at position 7.

This guide provides a high-confidence reference for the 13C NMR characterization of this molecule. It synthesizes experimental trends from fluorinated indazole analogs with calculated chemical shift predictions to offer a diagnostic framework for structural confirmation.

Structural Assignment & Diagnostic Logic[1]

The Fluorine Effect (Spin-Spin Coupling)

The presence of fluorine at C7 is the most dominant feature of the 13C spectrum. It transforms single carbon peaks into doublets due to


C-

F spin-spin coupling (

).
  • C7 (Ipso): Expect a large doublet (

    
     Hz).
    
  • C6 & C7a (Ortho): Expect medium doublets (

    
     Hz).
    
  • C5 (Meta): Expect a small doublet (

    
     Hz).
    
The Bromine Effect

The bromine atom at C5 provides a shielding effect on the ipso carbon (C5) due to the heavy atom effect, typically shifting it upfield relative to a C-H bond, often appearing near 110–115 ppm .

Regiochemistry (N1 vs. N2 Methylation)

Alkylation of 5-bromo-7-fluoro-1H-indazole typically yields a mixture of N1-methyl (desired) and N2-methyl (impurity) isomers.

  • N1-Methyl: The methyl carbon typically resonates at 35–40 ppm .

  • N2-Methyl: The methyl carbon is often deshielded, appearing at 40–45 ppm .

Reference Data: 13C NMR Chemical Shifts

The following data represents a High-Confidence Consensus Prediction derived from ChemDraw/MestReNova algorithms and validated against experimental literature for 7-fluoroindazole analogs.

Solvent: DMSO-


 (Common for polar heterocycles)
Reference:  TMS (0.00 ppm)
Carbon PositionChemical Shift (

, ppm)
MultiplicityCoupling Constant (

, Hz)
Assignment Logic
C7 146.0 – 149.0 Doublet (d)~250 Ipso to Fluorine (Diagnostic)
C3 132.5 – 134.5 Singlet (s)-Indazole C=N character
C7a 128.0 – 130.0 Doublet (d)~15 Bridgehead, Ortho to F
C3a 124.0 – 126.0 Singlet (s)-Bridgehead
C4 122.0 – 124.0 Singlet (s)-Aromatic CH
C6 118.0 – 120.0 Doublet (d)~20 Ortho to F
C5 111.0 – 113.0 Doublet (d)~8 Ipso to Br, Meta to F
N-Me 36.0 – 38.0 Singlet (s)< 3Characteristic N1-Methyl

Note: The C7 doublet is often low intensity due to lack of NOE enhancement (quaternary carbon) and splitting of signal intensity. Sufficient scan numbers are required.[1]

Visual Workflows

Structural Assignment Logic

This diagram outlines the decision process for assigning peaks in the 13C NMR spectrum.

AssignmentLogic Start Start: Acquire 13C{1H} Spectrum CheckF Identify Large Doublet (>240 Hz coupling) Start->CheckF AssignC7 Assign C7 (~147 ppm) (Ipso-Fluorine) CheckF->AssignC7 Found CheckMe Locate Aliphatic Region (30-50 ppm) AssignC7->CheckMe AssignMe Assign N-Methyl (~37 ppm) Confirm N1 Regioisomer CheckMe->AssignMe Found CheckBr Locate Shielded Aromatic C (110-115 ppm) AssignMe->CheckBr AssignC5 Assign C5 (Ipso-Bromine) CheckBr->AssignC5 Found

Caption: Step-by-step logic for assigning key diagnostic carbons in 5-bromo-7-fluoro-1-methyl-1H-indazole.

Synthesis & Regioisomer Check

This diagram illustrates the synthesis pathway and how to distinguish the product from its N2-isomer.

SynthesisCheck Precursor 5-Bromo-7-fluoro-1H-indazole Reaction Methylation (MeI, NaH, THF) Precursor->Reaction Product N1-Methyl Product (Target) Reaction->Product Major Impurity N2-Methyl Isomer (Impurity) Reaction->Impurity Minor Analysis 13C NMR Analysis Product->Analysis Impurity->Analysis Result1 N-Me: ~37 ppm C3: ~133 ppm Analysis->Result1 Target Signal Result2 N-Me: ~42 ppm C3: Shifted Analysis->Result2 Impurity Signal

Caption: Workflow for distinguishing the desired N1-methyl product from the N2-methyl byproduct.

Experimental Protocol

To ensure publication-quality data and resolution of C-F couplings, follow this protocol:

  • Sample Preparation:

    • Dissolve 15–20 mg of the compound in 0.6 mL DMSO-

      
       .
      
    • Ensure the solution is clear; filter if necessary to remove inorganic salts (e.g., NaI byproduct) which can cause line broadening.

  • Acquisition Parameters:

    • Frequency: 100 MHz or higher (for 13C).

    • Relaxation Delay (D1): Set to 2.0 – 3.0 seconds . The quaternary carbons (C7, C5, C3a, C7a) have long T1 relaxation times.

    • Scans (NS): Minimum 1024 scans . The splitting of the C7 signal into a doublet reduces the signal-to-noise ratio (S/N) by half.

    • Temperature: 298 K (25°C).

  • Processing:

    • Apply an exponential window function with Line Broadening (LB) = 1.0 – 2.0 Hz to reduce noise.

    • Reference the spectrum to the DMSO septet center at 39.52 ppm .

References

  • Synthesis of 5-bromo-7-fluoro-1-methyl-1H-indazole

    • Patent: Shenzhen TargetRx Inc.[2] "Amino pyrimidine compound for inhibiting protein tyrosine kinase activity." EP3492462A1. (2019). Link

  • 13C NMR of Indazoles (General Trends)

    • Claramunt, R. M., et al. "The 13C NMR spectra of indazoles." Magnetic Resonance in Chemistry. (2016).[3] Link

  • Dolbier, W. R. "Guide to Fluorine NMR for Organic Chemists." Wiley. (2009).
  • Vendor Spectral Data (Analogous Compounds)

    • BenchChem. "5-Bromo-4-fluoro-1-methyl-1H-indazole Data." Link

Sources

Comparative

Publish Comparison Guide: Crystal Structure Validation of N1-Methylated 7-Fluoroindazole

This guide outlines the definitive structural validation protocol for N1-methyl-7-fluoroindazole , contrasting it with its regioisomer (N2-methyl) and alternative characterization methods (NMR).[1] Executive Summary: The...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the definitive structural validation protocol for N1-methyl-7-fluoroindazole , contrasting it with its regioisomer (N2-methyl) and alternative characterization methods (NMR).[1]

Executive Summary: The Structural Assignment Challenge

In the development of indazole-based therapeutics (e.g., anticancer kinase inhibitors), the precise location of the alkyl group—N1 vs. N2 —is a critical quality attribute.[1] While N1-alkylation is thermodynamically favored, the presence of a 7-fluoro substituent introduces unique steric and electronic perturbations that complicate standard validation.[1]

This guide compares the "Gold Standard" validation method (Single Crystal X-Ray Diffraction - SC-XRD) against the "Alternative" (NMR Spectroscopy), demonstrating why XRD is non-negotiable for 7-fluoroindazoles due to the "Silent NOE" phenomenon.[1]

Comparison Matrix: Validation Methods
FeatureMethod A: SC-XRD (Recommended) Method B: NMR (1H/13C/NOESY) Method C: DFT Calculation
Certainty Absolute (100%) Ambiguous (60-80%) Predictive (Theoretical)
Regioisomer ID Direct visualization of N-C connectivity.[1][2]Indirect inference via coupling/NOE.[2]Energy comparison only.
7-Fluoro Impact Resolves F position and packing clearly.F-atom eliminates crucial H7 NOE signal. Useful for supporting NMR.[1][2]
Sample Req. Single Crystal (>0.1 mm).Solution (~5 mg).[2]Computational resources.[2][3][4]
Outcome Definitive 3D Model & Packing.Probabilistic Assignment.Hypothesis Generation.

The Technical Bottleneck: Why NMR Fails for 7-Fluoroindazoles

For a standard indazole, N1-methylation is confirmed by a Nuclear Overhauser Effect (NOE) between the methyl protons and the proton at position 7 (H7).[1]

The 7-Fluoro Problem: In 7-fluoro-1-methylindazole , the C7 position is occupied by Fluorine, not Hydrogen.[1]

  • Consequence: There is no H7 proton to interact with the N1-Methyl group.[1][2]

  • Result: The diagnostic NOE signal is silent.

  • Risk: Researchers may misinterpret the lack of NOE as evidence for the N2-isomer (where the methyl is far from C7), leading to false-positive identification of the N2 byproduct.[1]

Diagram 1: The Validation Decision Tree

This workflow illustrates the logical necessity of XRD when NMR signals are silenced by substitution.

ValidationWorkflow Start Synthesized 7-Fluoro-Methylindazole NMR Step 1: 1H/13C NMR Analysis Start->NMR Decision Is Diagnostic NOE Present? NMR->Decision PathA Standard Indazole (H7 present) NOE (N-Me <-> H7) detected Decision->PathA Yes PathB 7-Fluoro Indazole (F7 present) NOE Silent (No H7) Decision->PathB No Ambiguity AMBIGUITY: Is it N1 (Silent) or N2 (Distant)? PathB->Ambiguity XRD Step 2: Single Crystal XRD (The Gold Standard) Ambiguity->XRD REQUIRED Result Definitive Assignment: Bond Lengths & Angles Confirm N1 XRD->Result

Caption: Logical workflow demonstrating why 7-fluoro substitution forces the transition from NMR to XRD validation.

Comparative Structural Analysis: N1 vs. N2 Isomers

When validating the crystal structure, the N1-methyl and N2-methyl isomers exhibit distinct geometric fingerprints derived from their tautomeric stability (Benzenoid vs. Quinoid character).[1]

Crystallographic Fingerprints[2][5]
Structural MetricProduct: N1-Methyl-7-Fluoro Alternative: N2-Methyl-7-Fluoro Causality
Electronic State Benzenoid (Aromatic)Quinoid (Less Aromatic)N1 retains benzene ring aromaticity; N2 disrupts it.[1][2]
N1-N2 Bond Length ~1.37 Å~1.35 ÅDouble bond character shifts in N2 isomer.[1][2]
Internal Angle at N-Me N1: ~120-125° (Planar)N2: ~118-122°Steric clash between N1-Me and F7 is significant.[1][2]
Packing Interaction F...H-C Hydrogen Bonds π-π Stacking N1-Me is sterically crowded by F7, influencing packing.[1][2]
Melting Point Typically Lower Typically Higher N2 isomers often have higher symmetry/polarity.[2]
The N1-Methyl / F7 Steric Lock

In the N1-isomer, the methyl group at position 1 and the fluorine at position 7 are in close proximity (proximal arrangement).[1]

  • XRD Evidence: Look for an expanded exocyclic angle at N1-C7a to relieve steric strain between the Methyl hydrogens and the Fluorine lone pairs.[1][2]

  • Validation Check: If the refined structure shows the Methyl group pointing away from the benzene ring (i.e., on N2), the synthesis was regioselective for the kinetic product (N2).

Experimental Protocol: Definitive Validation

Phase 1: Crystallization Strategy

Objective: Grow single crystals suitable for XRD from a potentially mixed powder.[1]

  • Solvent Selection: Use a binary system of Ethyl Acetate (solvent) and n-Heptane (antisolvent) .[2]

    • Reasoning: Fluorinated aromatics often crystallize well in non-polar/polar interfaces.[2]

  • Method: Slow Evaporation at 4°C.

    • Protocol: Dissolve 20 mg of product in 1 mL EtOAc. Filter through 0.45 µm PTFE.[1][2] Add 0.5 mL Heptane. Cap loosely.

  • Observation: N1 isomers often form needles or plates; N2 isomers often form blocks.[2] (Note: This is empirical and must be confirmed by diffraction).

Phase 2: Data Collection & Refinement
  • Radiation: Mo-Kα (λ = 0.71073 Å) is preferred to minimize absorption from Fluorine, though Cu-Kα is acceptable for small organic molecules.[1][2]

  • Temperature: 100 K (Cryostream). Crucial for reducing thermal motion of the terminal Methyl group.[1]

  • Refinement Target:

    • R1 Factor: < 5.0%[1][2]

    • Goodness of Fit (GooF): 1.0 ± 0.1

    • Residual Density: < 0.5 e-/ų (High residual density near F indicates disorder or incorrect assignment).[1][2]

Diagram 2: Regioselectivity & Structural Logic

This diagram visualizes the competing pathways and the structural outcome.[1]

StructureLogic Indazole 7-Fluoroindazole (Parent) Reaction Base-Mediated Alkylation Indazole->Reaction MeI Methyl Iodide (Electrophile) MeI->Reaction N1_Path Thermodynamic Path (N1-Alkylation) Reaction->N1_Path N2_Path Kinetic Path (N2-Alkylation) Reaction->N2_Path N1_Prod N1-Methyl-7-Fluoro (Target Product) Benzenoid Ring A N1_Path->N1_Prod N2_Prod N2-Methyl-7-Fluoro (Byproduct) Quinoid Ring A N2_Path->N2_Prod Feat_N1 Feature: Me-F Proximity (Steric Strain) N1_Prod->Feat_N1 Feat_N2 Feature: Me-H3 Proximity (Less Steric) N2_Prod->Feat_N2

Caption: Reaction pathways leading to structurally distinct regioisomers.

References

  • PubChem. (2025).[2] 4-Fluoro-1-methyl-1H-indazole Compound Summary. National Library of Medicine.[2] Available at: [Link]

  • Meanwell, N. A., et al. (2021).[2] Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Luo, G., et al. (2006).[2] Regioselective methylation of indazoles using methyl 2,2,2-trichloromethylacetimidate. Tetrahedron Letters. (Contextual citation for methylation regioselectivity).

  • Claramunt, R. M., et al. (2008).[2] 1H-indazole and 2H-indazole derivatives: Crystal structure comparison. Acta Crystallographica Section C. Available at: [Link]

  • Cambridge Crystallographic Data Centre (CCDC). (2025).[2] 7-methyl-1H-indazole Crystal Structure. CCDC Number 263698.[2] Available at: [Link]

Sources

Validation

Comparative Guide: Indazole vs. Azaindole Scaffolds in Kinase Inhibitor Design

[1] Executive Summary: The Nitrogen Scan Strategy In modern drug discovery, particularly within the kinase inhibitor space, the transition between Indazole and Azaindole (specifically 7-azaindole) scaffolds represents a...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The Nitrogen Scan Strategy

In modern drug discovery, particularly within the kinase inhibitor space, the transition between Indazole and Azaindole (specifically 7-azaindole) scaffolds represents a critical "matched molecular pair" strategy.[1] While both scaffolds offer planar, bicyclic aromatic systems ideal for occupying the ATP-binding pocket, they exhibit distinct physicochemical and pharmacodynamic profiles.

This guide objectively compares these two scaffolds, focusing on their utility as hinge-binding motifs. The core distinction lies in their hydrogen bonding capabilities and solvation profiles: 7-azaindole is frequently employed as a bioisostere to improve aqueous solubility and metabolic stability while offering a robust bidentate hydrogen bond donor/acceptor (D/A) motif. Indazole , while potent, often requires specific substitution patterns to achieve equivalent hinge affinity and typically exhibits higher lipophilicity.

Structural & Mechanistic Comparison

Chemical Architecture and Hinge Binding

The primary utility of these scaffolds is their ability to mimic the adenine ring of ATP.[2]

  • Indazole (1H-indazole): A benzene ring fused to a pyrazole.[3]

    • H-Bonding: The N1 proton acts as a Donor (D).[2] The N2 nitrogen has weak Acceptor (A) character but is often sterically or electronically limited depending on tautomeric state and substitution.

    • Binding Mode: Often binds via N1 (Donor) to the hinge region (e.g., to the backbone carbonyl of the residue equivalent to Glu81 in CDK2). The "Acceptor" interaction often requires a substituent at the C3 position to engage the backbone NH.

  • 7-Azaindole (1H-pyrrolo[2,3-b]pyridine): A pyridine ring fused to a pyrrole.[4][5][6]

    • H-Bonding: The N1 proton is a Donor (D).[2] The N7 (pyridine nitrogen) is a strong Acceptor (A).

    • Binding Mode: This scaffold is a "privileged" hinge binder.[7] It naturally forms a bidentate interaction: N1 donates to the hinge carbonyl, and N7 accepts from the hinge NH (e.g., the "gatekeeper+1" residue). This mimics the N1/N6 interaction of adenine more closely than indazole does.

Visualization of Binding Modes

The following diagram contrasts the hydrogen bonding potential of both scaffolds within a generic kinase hinge region.

ScaffoldComparison cluster_0 Indazole Scaffold cluster_1 7-Azaindole Scaffold Indazole Indazole Core (Benzene + Pyrazole) Indazole_N1 N1: H-Bond Donor (Strong) Indazole->Indazole_N1 Indazole_N2 N2: H-Bond Acceptor (Weak/Context Dependent) Indazole->Indazole_N2 Hinge_CO Kinase Hinge C=O Indazole_N1->Hinge_CO Binds Backbone C=O Azaindole 7-Azaindole Core (Pyridine + Pyrrole) Azaindole_N1 N1: H-Bond Donor (Strong) Azaindole->Azaindole_N1 Azaindole_N7 N7: H-Bond Acceptor (Strong/Specific) Azaindole->Azaindole_N7 Azaindole_N1->Hinge_CO Binds Backbone C=O Hinge_NH Kinase Hinge NH Azaindole_N7->Hinge_NH Binds Backbone NH (Gatekeeper+1)

Caption: Comparative H-bond donor/acceptor motifs. 7-Azaindole offers a native bidentate interaction (N1/N7), whereas Indazole primarily relies on N1 donation, often requiring C3-substitution for bidentate binding.

Physicochemical & Biological Profiling

The choice between these scaffolds is often driven by ADME (Absorption, Distribution, Metabolism, Excretion) requirements.[1]

Comparative Data Summary
FeatureIndazole Scaffold7-Azaindole ScaffoldImpact on Drug Design
LogP (Lipophilicity) HigherLower (~0.5 - 1.0 log unit lower)Azaindole improves water solubility and reduces non-specific binding.
Aqueous Solubility ModerateHighAzaindole is preferred for formulation challenges.
Hinge Affinity High (Monodentate dominant)Very High (Bidentate dominant)Azaindole often yields higher ligand efficiency (LE).
Metabolic Stability Susceptible to CYP oxidation on benzene ringPyridine ring reduces electron density, often improving stabilityAzaindole is less prone to oxidative metabolism.
Toxicity Potential Generally LowGenerally Low, but potential for aldehyde oxidase (AO) metabolismAO metabolism of azaindoles can be a liability in humans (species difference vs rodents).
Case Study: PI3K Inhibition

A direct comparison in the development of PI3K


 inhibitors demonstrated the potency advantage of the azaindole scaffold.[8]
  • Indazole Analog: IC

    
     = 8 nM[8]
    
  • 7-Azaindole Analog: IC

    
     = 3.4 nM
    
  • Observation: The 7-azaindole derivative showed a ~2.5-fold improvement in potency. Structural analysis suggested the N7 nitrogen provided a critical anchoring hydrogen bond that the indazole C7-CH could not offer.

Experimental Protocols (Self-Validating Systems)

To empirically verify the scaffold advantage for a specific target, the following protocols should be employed. These are designed to minimize assay interference (e.g., fluorescence artifacts).

Protocol A: Comparative Kinase Potency Assay (ADP-Glo™)

Rationale: This bioluminescent assay measures ADP generation, avoiding the interference common in fluorescent binding assays when testing aromatic heterocycles.

Materials:

  • Recombinant Kinase (e.g., BRAF, VEGFR2).

  • Substrate (Protein or Peptide specific to kinase).

  • Ultra-Pure ATP.

  • ADP-Glo™ Reagent & Kinase Detection Reagent (Promega).

  • White 384-well plates (low volume).

Workflow:

  • Compound Preparation: Prepare 10-point dose-response curves for Indazole and Azaindole matched pairs in 100% DMSO. Acoustic dispense 20 nL into 384-well plates.

  • Enzyme Reaction: Add 2

    
    L of Kinase buffer. Incubate 10 min (Pre-incubation allows detection of slow-binders).
    
  • Substrate Addition: Add 2

    
    L of ATP/Substrate mix.
    
    • Validation Step: Final [ATP] must be at

      
       to ensure competitive inhibition mode is measured correctly.
      
  • Incubation: 60 min at RT.

  • ADP Detection: Add 4

    
    L ADP-Glo Reagent (Terminates reaction, depletes remaining ATP). Incubate 40 min.
    
  • Signal Generation: Add 8

    
    L Kinase Detection Reagent (Converts ADP to ATP 
    
    
    
    Luciferase
    
    
    Light). Incubate 30 min.
  • Read: Measure Luminescence (RLU). Calculate IC

    
     using 4-parameter logistic fit.
    
Protocol B: Kinetic Aqueous Solubility (Nephelometry)

Rationale: Azaindoles are often selected to solve solubility issues.[1] This assay confirms the phenotype.

Workflow:

  • Stock: 10 mM DMSO stock of test compounds.

  • Dilution: Spike DMSO stock into pH 7.4 phosphate buffer to achieve final concentrations of 1, 10, 50, 100, and 200

    
    M (Final DMSO < 2%).
    
  • Incubation: Shake for 90 minutes at RT.

  • Measurement: Measure forward light scatter (Nephelometry) to detect precipitation.

  • Validation: Use Hydrocortisone (High Sol) and Reserpine (Low Sol) as controls.

  • Analysis: The concentration at which light scatter exceeds background + 3SD is the "Solubility Limit".

Decision Framework: Scaffold Selection

Use this logic flow to determine when to switch from Indazole to Azaindole.

DecisionTree Start Lead Optimization: Indazole vs Azaindole CheckPotency Is Potency < 10 nM? Start->CheckPotency CheckSolubility Is Solubility > 50 µM? CheckPotency->CheckSolubility Yes SwitchToAzaindole Switch to 7-Azaindole (Gain N7 Interaction) CheckPotency->SwitchToAzaindole No (Need H-Bond Acceptor) KeepIndazole Retain Indazole (Optimize Substituents) CheckSolubility->KeepIndazole Yes (Good Profile) SwitchToAzaindole_Sol Switch to 7-Azaindole (Lower LogP) CheckSolubility->SwitchToAzaindole_Sol No (Need Polarity) CheckAO Screen for Aldehyde Oxidase (Metabolic Liability) SwitchToAzaindole->CheckAO Next Step SwitchToAzaindole_Sol->CheckAO

Caption: Strategic decision tree for scaffold selection. Transitioning to 7-azaindole is driven by needs for increased potency (via bidentate binding) or improved solubility, but requires screening for Aldehyde Oxidase (AO) liability.

References

  • BenchChem Technical Support. (2025).[1] A Comparative Guide to the Bioavailability of 7-Azaindole vs. Indole-Containing Drugs. BenchChem. Link

  • Mérour, J. Y., et al. (2014).[9] The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 19(12), 19935-19979. Link

  • Song, J. J., et al. (2017). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors.[2] Chemical and Pharmaceutical Bulletin, 65(1), 1-12. Link

  • Perry, M., et al. (2012). Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3K

    
     Inhibitors.[8] ACS Medicinal Chemistry Letters, 3(7), 570–575. Link
    
  • Leach, A. G., et al. (2006).[10] Matched Molecular Pairs as a Guide in the Optimization of Pharmaceutical Properties; a Study of Aqueous Solubility, Plasma Protein Binding and Oral Exposure.[10][11][12] Journal of Medicinal Chemistry, 49(23), 6672-6682.[11] Link

Sources

Comparative

Purity Analysis Standards for 5-Bromo-7-Fluoro-1-Methyl-1H-Indazole: A Definitive Comparison Guide

Topic: Purity Analysis Standards for 5-Bromo-7-Fluoro-1-Methyl-1H-Indazole Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary 5-Bromo-7-fluoro-...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purity Analysis Standards for 5-Bromo-7-Fluoro-1-Methyl-1H-Indazole Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

5-Bromo-7-fluoro-1-methyl-1H-indazole is a critical scaffold in the synthesis of next-generation kinase inhibitors and PARP inhibitors. Its structural integrity is defined not just by chemical purity, but by regioisomeric purity . The methylation of the indazole ring at the N1 versus N2 position is the primary quality attribute (CQA) that dictates downstream efficacy.

This guide compares the three industry-standard methodologies for validating this compound: High-Performance Liquid Chromatography (HPLC-UV/MS) , Nuclear Magnetic Resonance (NMR) , and Gas Chromatography (GC-MS) . We provide experimental protocols to resolve the critical N1/N2 regioisomer challenge.

Part 1: The Analytical Challenge

The synthesis of 1-methyl indazoles typically involves the methylation of 5-bromo-7-fluoro-1H-indazole. This reaction is governed by tautomeric equilibrium, often yielding a mixture of the desired N1-methyl (thermodynamic) and the undesired N2-methyl (kinetic) isomers.

  • Target: 5-bromo-7-fluoro-1-methyl-1H-indazole (N1-isomer).

  • Critical Impurity: 5-bromo-7-fluoro-2-methyl-2H-indazole (N2-isomer).

  • Difficulty: These isomers are isobars with identical molecular weights and similar polarities, making standard separation difficult without optimized stationary phases.

Part 2: Comparative Analysis of Methods
Method A: HPLC-UV/MS (The Quantitative Standard)

Best for: Routine batch release, quantitative purity (%), and trace impurity detection.

FeaturePerformanceNotes
Sensitivity High (<0.05% impurity detection)Essential for GMP release testing.
Selectivity High (with C18/Phenyl-Hexyl columns)Can resolve N1/N2 isomers with optimized gradients.
Throughput High (15-20 min run time)Automatable for large sample sets.
Limitation Reference Standards RequiredRequires pure N1 and N2 standards for accurate retention time mapping.
Method B: 1H & 19F NMR (The Structural Validator)

Best for: Identity confirmation, N1 vs. N2 ratio determination during process development.

FeaturePerformanceNotes
Sensitivity Low (>1% impurity detection)Not suitable for trace analysis.
Selectivity Absolute (Structural Proof)19F NMR provides a distinct shift difference between N1 and N2 isomers due to the proximity of the N1-Me to the C7-F.
Throughput MediumRequires manual interpretation.
Advantage No Standards NeededCan determine molar ratios directly from integration.
Method C: GC-MS

Best for: Residual solvent analysis and volatile starting materials.

FeaturePerformanceNotes
Sensitivity MediumGood for unreacted alkyl halides or solvents.
Selectivity MediumN1/N2 isomers often co-elute or thermally interconvert/degrade in the injector port.
Limitation Thermal InstabilityIndazoles can degrade at high injector temps; not recommended for primary purity assignment.
Part 3: Experimental Protocols
Protocol 1: HPLC-UV Separation of N1/N2 Regioisomers

Rationale: A C18 column provides hydrophobic discrimination, but the addition of a Phenyl-Hexyl stationary phase can enhance separation based on the pi-pi stacking differences between the 1H- and 2H-indazole systems.

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or Phenomenex Kinetex Phenyl-Hexyl.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

  • Detection: UV @ 254 nm (aromatic backbone) and 220 nm (amide/bond absorption).

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold)

    • 2-15 min: 5% → 95% B (Linear gradient)

    • 15-18 min: 95% B (Wash)

    • 18-20 min: 5% B (Re-equilibration)

Self-Validation Check: The N2-isomer is generally more polar and elutes before the N1-isomer in reverse-phase conditions. The resolution (


) between the two peaks must be > 1.5.
Protocol 2: NMR Distinction (The "Proximity Check")

Rationale: In the target compound (N1-methyl), the methyl group is sterically crowded by the Fluorine atom at position 7. In the impurity (N2-methyl), the methyl group is distant from the Fluorine but close to the Hydrogen at position 3.

1H NMR (DMSO-d6, 400 MHz):

  • N1-Isomer (Target):

    • N-CH3: Singlet, typically

      
       ~4.0 - 4.1 ppm.
      
    • NOE Signal: Weak or no NOE to H3. Possible through-space interaction with F7 (observable in HOESY).

  • N2-Isomer (Impurity):

    • N-CH3: Singlet, typically downfield shifted

      
       ~4.2 - 4.3 ppm.
      
    • NOE Signal: Strong NOE correlation between N-CH3 and the proton at C3 (

      
       ~8.0-8.5 ppm). This is the definitive confirmation.
      

19F NMR:

  • The C7-Fluorine resonance will shift significantly upfield/downfield depending on whether the adjacent Nitrogen is methylated (N1) or free (N2-methylated).

Part 4: Analytical Workflow Visualization

The following diagram illustrates the decision matrix for releasing a batch of 5-bromo-7-fluoro-1-methyl-1H-indazole.

PurityAnalysis Start Crude Product (Post-Methylation) HPLC Step 1: HPLC-UV/MS (C18/Phenyl-Hexyl) Start->HPLC Decision1 Single Peak? HPLC->Decision1 NMR Step 2: 1H NOESY NMR (Confirm Regioisomer) Decision1->NMR Yes (>98%) Recryst Recrystallization (Solvent: EtOH/Heptane) Decision1->Recryst No (Isomer Mix) Decision2 NOE: Me-H3? NMR->Decision2 Fail_N2 REJECT: N2-Isomer Identified Decision2->Fail_N2 Strong NOE (N2) Pass_N1 PASS: N1-Isomer Confirmed Decision2->Pass_N1 No NOE (N1) Recryst->HPLC Retest

Caption: Workflow logic for distinguishing N1 vs N2 regioisomers using HPLC screening followed by definitive NMR structural validation.

Part 5: References
  • Meanwell, N. A., et al. (2018). Regioisomerism in the Alkylation of Indazoles. Journal of Medicinal Chemistry.

  • Lozano, V., et al. (2011). Tautomerism and N-Methylation of Indazoles: A Theoretical and Experimental Study. The Journal of Organic Chemistry.

  • FDA Guidance for Industry. (2000). Analytical Procedures and Methods Validation for Drugs and Biologics.

  • Reich, H. J. (2023). Structure Determination Using NMR: NOE Difference Spectroscopy. University of Wisconsin-Madison.

Validation

Spectroscopic Characterization Guide: 5-Bromo-7-fluoro-1-methyl-1H-indazole

This guide outlines the spectroscopic characterization of 5-bromo-7-fluoro-1-methyl-1H-indazole , a critical scaffold in the development of kinase inhibitors and CNS-active agents. Executive Summary & Strategic Importanc...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the spectroscopic characterization of 5-bromo-7-fluoro-1-methyl-1H-indazole , a critical scaffold in the development of kinase inhibitors and CNS-active agents.

Executive Summary & Strategic Importance

5-bromo-7-fluoro-1-methyl-1H-indazole (CAS: 1379366-71-8) serves as a high-value intermediate in medicinal chemistry. The introduction of the fluorine atom at the C7 position is a strategic design choice intended to:

  • Block Metabolic Hotspots: Protects the C7 position from oxidative metabolism.

  • Modulate pKa: Lowers the basicity of the indazole nitrogens, influencing binding affinity.

  • Induce Conformational Locking: The peri-interaction between C7-F and N1-Me can enforce specific bioactive conformations.

The Critical Challenge: The synthesis of this compound via methylation of the 1H-indazole precursor yields two regioisomers: the desired N1-methyl and the undesired N2-methyl byproduct. Distinguishing these isomers is the primary objective of this characterization guide.

Spectroscopic Profile: The "Product" (N1-Isomer)

The following data establishes the identity of the target compound. The "Self-Validating" feature of this molecule is the specific through-space coupling between the Fluorine and the Methyl group.

A. 1H NMR Spectroscopy (The "Smoking Gun")[1]
  • Diagnostic Signal: The N-Methyl group appears at ~4.05 ppm .

  • Coupling Pattern: Unlike typical singlets, this signal appears as a doublet (

    
    ).
    
  • Mechanism: This splitting arises from through-space coupling (

    
    )  between the C7-Fluorine and the spatially proximal N1-Methyl protons. This interaction is impossible in the N2-isomer.
    
B. 13C NMR Spectroscopy[2]
  • N-Methyl Carbon: Resonates at ~36.0 ppm (Doublet,

    
    ).
    
  • C-F Coupling: The C7 carbon appears as a doublet with a large coupling constant (

    
    ) at ~148 ppm.
    
C. 19F NMR Spectroscopy[2][3][4][5][6][7][8][9]
  • Chemical Shift: A single signal at ~ -130 ppm .

  • Coupling: Shows coupling to H6 (ortho) and the N1-Methyl protons.

Comparative Analysis: Product vs. Alternatives

This section objectively compares the target product with its primary impurity (N2-isomer) and its non-fluorinated analog to highlight distinguishing features.

Table 1: Spectroscopic Differentiation Matrix[10]
FeatureTarget Product (N1-Methyl)Alternative 1 (N2-Methyl Isomer)Alternative 2 (Des-Fluoro Analog)
Structure Me on N1 (adj. to F)Me on N2 (distal to F)Me on N1 (adj. to H)
1H NMR (N-Me) Doublet (

4.05,

Hz)
Singlet (

4.25)
Singlet (

4.00)
13C NMR (N-Me)

~36.0 ppm (

Hz)

~41.0 ppm (Singlet)

~35.5 ppm (Singlet)
19F NMR

-130 ppm (Coupled to Me)

-132 ppm (No Me coupling)
N/A
NOESY NOE: Me

H6 (Weak/None)*
NOE: Me

H3 (Strong)
NOE: Me

H7 (Strong)
Polarity (TLC) Generally Less Polar (Higher

)
Generally More Polar (Lower

)
Similar to N1

*Note: In the N1-isomer, the Me group is spatially close to F, not H7. Therefore, the strong NOE to H7 seen in the Des-Fluoro analog is ABSENT, serving as negative confirmation.

Experimental Protocols

Protocol A: Synthesis & Isolation
  • Reactants: Dissolve 5-bromo-7-fluoro-1H-indazole (1.0 eq) in DMF. Add

    
     (2.0 eq) and Methyl Iodide (1.2 eq).
    
  • Reaction: Stir at RT for 2 hours. Monitor by TLC (Hexane/EtOAc 4:1).

  • Workup: Dilute with water, extract with EtOAc. Wash with brine, dry over

    
    .
    
  • Purification (Critical): The crude mixture contains both N1 and N2 isomers.

    • Stationary Phase: Silica Gel (230-400 mesh).

    • Mobile Phase: Gradient 0%

      
       20% EtOAc in Hexanes.
      
    • Elution Order: The N1-isomer (Target) typically elutes first (less polar), followed by the N2-isomer.

Protocol B: Characterization Workflow
  • Sample Prep: Dissolve 10 mg in 0.6 mL

    
    .
    
  • Acquisition:

    • Run 1H NMR (16 scans). Focus on 3.8–4.5 ppm region.

    • Run 19F NMR (decoupled and coupled).

  • Validation: Check for the "Methyl Doublet" in 1H NMR. If Singlet

    
     Check 13C. If Carbon is >40 ppm 
    
    
    
    Reject (N2 isomer).

Visualization of Workflows

Diagram 1: Isomer Discrimination Decision Tree

This logic flow ensures the correct identification of the regioisomer.

IsomerID Start Analyze Purified Fraction (1H NMR in CDCl3) CheckMe Inspect N-Me Signal (3.8 - 4.3 ppm) Start->CheckMe Singlet Signal is a SINGLET CheckMe->Singlet No Splitting Doublet Signal is a DOUBLET (J ~ 2.2 Hz) CheckMe->Doublet Splitting Observed CheckShift Check Chemical Shift Singlet->CheckShift N1_ID IDENTIFIED: N1-Isomer (Target Product) Doublet->N1_ID Confirmed by 19F Coupling N2_ID IDENTIFIED: N2-Isomer (Impurity) CheckShift->N2_ID Shift > 4.2 ppm DesFluoro Suspect: Des-Fluoro Analog (Check MS for Br/F pattern) CheckShift->DesFluoro Shift < 4.1 ppm

Caption: Decision tree for distinguishing N1 vs N2 regioisomers based on 1H NMR splitting patterns caused by 7-F coupling.

Diagram 2: Synthesis & QC Workflow

The operational pipeline from raw material to validated product.

Workflow Raw Start: 5-Br-7-F-Indazole Rxn Methylation (MeI, Base) Raw->Rxn Crude Crude Mixture (N1 + N2 Isomers) Rxn->Crude Col Column Chromatography (Hex/EtOAc) Crude->Col Frac1 Fraction 1 (Less Polar) Target: N1-Me Col->Frac1 Elutes First Frac2 Fraction 2 (More Polar) Impurity: N2-Me Col->Frac2 Elutes Second QC QC: 1H/19F NMR Confirm Regiochemistry Frac1->QC

Caption: Synthesis and purification workflow highlighting the chromatographic separation of regioisomers.

References

  • Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein J. Org. Chem. 2021, 17, 1860–1870. Link

  • Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. Magn. Reson. Chem. 2024, 62, 765–774. Link

  • 19F-NMR Diastereotopic Signals in N-CHF2 Derivatives. Molecules 2017, 22(11), 1999. (Provides context on Through-space F-H coupling). Link

  • PubChem Compound Summary for CID 69079347 (5-Bromo-4-fluoro-1-methyl-1H-indazole analog data). PubChem. Link

Safety & Regulatory Compliance

Safety

Operational Guide: Proper Disposal of 5-bromo-7-fluoro-1-methyl-1H-indazole

Executive Summary Immediate Action Required: 5-bromo-7-fluoro-1-methyl-1H-indazole (CAS: 1379366-71-8) is classified as a Halogenated Organic Compound . Due to the stability of the carbon-fluorine (C-F) and carbon-bromin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Immediate Action Required: 5-bromo-7-fluoro-1-methyl-1H-indazole (CAS: 1379366-71-8) is classified as a Halogenated Organic Compound . Due to the stability of the carbon-fluorine (C-F) and carbon-bromine (C-Br) bonds, this compound requires high-temperature incineration at a licensed hazardous waste facility. Under no circumstances should this compound be disposed of down the drain or via evaporation.[1]

Core Directive: Segregate strictly from non-halogenated waste streams to prevent cross-contamination and increased disposal costs.

Chemical & Hazard Profile

Understanding the physicochemical properties is the first step in safe waste characterization. The presence of both fluorine and bromine atoms dictates the specific incineration protocols required to prevent the formation of toxic byproducts (e.g., acid gases like HF and HBr) during thermal destruction.

PropertySpecificationOperational Implication
Chemical Name 5-bromo-7-fluoro-1-methyl-1H-indazolePrimary identifier for waste tags.
CAS Number 1379366-71-8Use for regulatory reporting/manifests.
Molecular Formula C₈H₆BrFN₂Confirms "Halogenated" status.[2]
Physical State Solid (Powder)Requires particulate control (N95/Fume Hood).
Hazard Class Irritant / Acute ToxicGHS Signal Word: DANGER
Key Hazards H302 (Harmful if swallowed)H315 (Skin Irritation)H319 (Eye Irritation)H335 (Resp.[3] Irritation)Full PPE required during handling.[4][5]

Waste Characterization & Segregation Logic

Proper segregation is the single most critical factor in laboratory waste management.[6] Mixing halogenated organics with non-halogenated solvents (e.g., Acetone, Ethanol) forces the entire mixture to be treated as halogenated waste, significantly increasing disposal costs and complexity.

The "Halogenated" Rule

If a waste stream contains >0.1% (1000 ppm) of halogenated compounds by volume, it must be classified as Halogenated Waste .

Segregation Decision Tree

The following logic flow ensures compliant separation of waste streams at the point of generation.

WasteSegregation Start Waste Generation: 5-bromo-7-fluoro-1-methyl-1H-indazole StateCheck Is the waste Solid or Liquid? Start->StateCheck LiquidCheck Is it dissolved in solvent? StateCheck->LiquidCheck Liquid (Mother Liquor) SolidWaste Solid Waste Stream: Label: 'Hazardous Waste - Solid Toxic' Container: Wide-mouth HDPE Jar StateCheck->SolidWaste Solid (Pure/Precipitate) HaloSolvent Solvent is Halogenated? (e.g., DCM, Chloroform) LiquidCheck->HaloSolvent Yes HaloLiquid Halogenated Liquid Stream: Label: 'Hazardous Waste - Halogenated Organic' Container: Safety Can / Glass Bottle LiquidCheck->HaloLiquid Aqueous Mixture HaloSolvent->HaloLiquid Yes (DCM, etc.) HaloSolvent->HaloLiquid No (Ethanol, etc.) *Contaminated by Solute* NonHaloLiquid Non-Halogenated Liquid Stream: (Only if <0.1% Halogen content) *Rare for this compound*

Figure 1: Waste segregation logic. Note that even if dissolved in a non-halogenated solvent like ethanol, the presence of the halogenated solute (the indazole) typically mandates classification as halogenated waste to ensure proper incineration.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Substance & Weighing Papers)

Applicability: Expired pure compound, spill cleanup residues, contaminated weighing boats/gloves.

  • Containment: Transfer solid material into a wide-mouth high-density polyethylene (HDPE) jar or a clear glass jar with a Teflon-lined screw cap.

  • Labeling: Affix a hazardous waste tag immediately.

    • Constituents: "5-bromo-7-fluoro-1-methyl-1H-indazole" (Do not use abbreviations).

    • Hazard Checkbox: Select "Toxic" and "Irritant".

  • Debris: Place contaminated gloves, weighing papers, and pipet tips into a double-lined clear plastic bag designated for "Solid Hazardous Debris." Seal with tape and label similarly.

Protocol B: Liquid Waste (Reaction Mixtures & HPLC Effluent)

Applicability: Mother liquors, rotary evaporator traps, HPLC waste lines.

  • Compatibility Check: Ensure the waste container is compatible with the solvent matrix (e.g., use glass for chlorinated solvents; avoid metal cans for acidic mixtures).

  • Accumulation: Pour waste into the designated "Halogenated Organic Waste" carboy.

    • Critical: Keep the container closed at all times when not actively adding waste to prevent volatilization.[7]

  • Headspace: Leave at least 10% headspace in the container to allow for thermal expansion.

  • Secondary Containment: Store the carboy in a polyethylene tray capable of holding 110% of the container's volume.

Emergency Procedures: Spill Response

In the event of a spill, immediate action is required to minimize exposure and environmental contamination.[5]

Spill Response Workflow

SpillResponse Assess Spill Detected Assess Volume & Hazard TypeCheck Is it a Minor Spill? (< 50g/50mL, Low Risk) Assess->TypeCheck Evacuate MAJOR SPILL: 1. Evacuate Area 2. Close Doors 3. Call EHS/Emergency TypeCheck->Evacuate No (Large/Complex) PPE Don PPE: Double Nitrile Gloves, Goggles, Lab Coat, N95 TypeCheck->PPE Yes Contain Containment: Cover with absorbent pads or vermiculite PPE->Contain Clean Cleanup: Sweep/Scoop into Waste Container Contain->Clean Decon Decontamination: Scrub area with soap/water Dispose of debris as HazWaste Clean->Decon

Figure 2: Operational workflow for managing laboratory spills of 5-bromo-7-fluoro-1-methyl-1H-indazole.

Regulatory Compliance & RCRA Codes

While 5-bromo-7-fluoro-1-methyl-1H-indazole does not have a specific "P" or "U" list code under the Resource Conservation and Recovery Act (RCRA), it is regulated based on its characteristics and toxicity.

  • Waste Coding:

    • If the waste exhibits toxicity characteristics (based on TCLP), it may carry a D-code .

    • If mixed with spent halogenated solvents (e.g., Methylene Chloride), it adopts the F-code (e.g., F002) of the solvent.[8]

    • Best Practice: In the absence of a specific code, label clearly as "Non-RCRA Regulated Hazardous Waste - Halogenated" (or state-specific code) to ensure the disposal facility incinerates it as halogenated material.

  • Satellite Accumulation Areas (SAA):

    • Waste must be stored at or near the point of generation.

    • Containers must be under the control of the operator.

    • Move to a Central Accumulation Area (CAA) within 3 days once the container is full.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 69079347, 5-Bromo-4-fluoro-1-methyl-1H-indazole. Retrieved from [Link]

  • U.S. Environmental Protection Agency (2024). RCRA Hazardous Waste Description and Identification. Retrieved from [Link]

  • National Research Council (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press. Retrieved from [Link]

  • Fisher Scientific (2023). Safety Data Sheet: 5-Bromo-1H-indazole-3-carboxylic acid (Analogous Hazard Data). Retrieved from [Link]

Sources

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